(Phe13,Tyr19)-MCH (human, mouse, rat)
Descripción
BenchChem offers high-quality (Phe13,Tyr19)-MCH (human, mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Phe13,Tyr19)-MCH (human, mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C109H160N30O26S4 |
|---|---|
Peso molecular |
2434.9 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C109H160N30O26S4/c1-57(2)45-74-90(148)122-54-85(142)123-68(27-17-39-118-107(112)113)95(153)138-88(59(5)6)104(162)134-77(48-61-23-13-10-14-24-61)97(155)128-73(29-19-41-120-109(116)117)105(163)139-42-20-30-83(139)103(161)137-82(102(160)132-78(50-63-53-121-67-26-16-15-25-65(63)67)99(157)125-70(35-36-84(111)141)92(150)135-80(106(164)165)49-62-31-33-64(140)34-32-62)56-169-168-55-81(101(159)127-72(38-44-167-8)93(151)130-74)136-91(149)69(28-18-40-119-108(114)115)124-96(154)75(46-58(3)4)131-94(152)71(37-43-166-7)126-100(158)79(52-87(145)146)133-98(156)76(47-60-21-11-9-12-22-60)129-89(147)66(110)51-86(143)144/h9-16,21-26,31-34,53,57-59,66,68-83,88,121,140H,17-20,27-30,35-52,54-56,110H2,1-8H3,(H2,111,141)(H,122,148)(H,123,142)(H,124,154)(H,125,157)(H,126,158)(H,127,159)(H,128,155)(H,129,147)(H,130,151)(H,131,152)(H,132,160)(H,133,156)(H,134,162)(H,135,150)(H,136,149)(H,137,161)(H,138,153)(H,143,144)(H,145,146)(H,164,165)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t66-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83?,88-/m0/s1 |
Clave InChI |
RNCHKGYTHALNQH-CQCKSYTLSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCC2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=CC=C7)C(C)C)CCCNC(=N)N |
SMILES canónico |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=CC=C7)C(C)C)CCCNC(=N)N |
Origen del producto |
United States |
Foundational & Exploratory
(Phe13,Tyr19)-Melanin-Concentrating Hormone: A Technical Guide to its Structure, Function, and Experimental Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Phe13,Tyr19)-Melanin-Concentrating Hormone, a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH), serves as a critical tool in the study of energy homeostasis, appetite regulation, and other physiological processes mediated by the MCH system. This document provides a comprehensive overview of the structure and function of (Phe13,Tyr19)-MCH, with a focus on its interaction with the MCH receptors 1 (MCHR1) and 2 (MCHR2). Detailed experimental protocols for its synthesis, radiolabeling, and application in binding and functional assays are presented. Furthermore, this guide includes a quantitative summary of its receptor interaction profile and visual representations of its signaling pathway and experimental workflows to facilitate its effective use in research and drug discovery.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta of the mammalian brain. It plays a pivotal role in the regulation of energy balance, with central administration stimulating food intake. The physiological effects of MCH are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. To facilitate the study of these receptors, the synthetic analog (Phe13,Tyr19)-MCH was developed. This analog, where Phenylalanine and Tyrosine are substituted at positions 13 and 19 respectively, was designed to be readily iodinated for use as a radioligand in receptor binding assays.[1] (Phe13,Tyr19)-MCH has proven to be a potent agonist for both MCHR1 (also known as SLC-1) and MCHR2, making it an invaluable pharmacological tool.[1][2]
Structure of (Phe13,Tyr19)-MCH
(Phe13,Tyr19)-MCH is a cyclic peptide whose structure is crucial for its biological activity.
Primary Structure
The amino acid sequence of human, mouse, and rat (Phe13,Tyr19)-MCH is: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Phe -Arg-Pro-Cys-Trp-Gln-Tyr
A disulfide bridge is formed between the Cysteine residues at positions 7 and 16, creating a cyclic structure essential for receptor recognition and activation.
Key Structural Modifications
The defining feature of this analog is the substitution of the native amino acids at two positions:
-
Phenylalanine at position 13 (Phe13): Replaces the native Tyrosine.
-
Tyrosine at position 19 (Tyr19): Replaces the native Valine. This modification provides a site for radioiodination, typically with Iodine-125 (¹²⁵I), to create a high-affinity radioligand for MCH receptor studies.[1]
Function and Mechanism of Action
(Phe13,Tyr19)-MCH functions as a potent agonist at both MCHR1 and MCHR2, mimicking the effects of endogenous MCH.[2]
Receptor Binding and Activation
(Phe13,Tyr19)-MCH binds to MCHR1 and MCHR2 with high affinity. This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Signaling Pathway
Both MCHR1 and MCHR2 are known to couple to the Gq class of G proteins.[3] The activation of the Gq pathway by (Phe13,Tyr19)-MCH initiates the following cascade:
-
Gq protein activation: The activated MCH receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.
-
Second messenger generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular calcium release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Downstream cellular responses: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, such as protein kinase C (PKC) and calmodulin-dependent kinases, leading to a cellular response.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of (Phe13,Tyr19)-MCH for human MCH receptors.
Table 1: Binding Affinity of (Phe13,Tyr19)-MCH
| Ligand | Receptor | Cell Line | Assay Type | Radioligand | IC₅₀ (nM ± SEM) | Reference |
| (Phe13,Tyr19)-MCH | MCHR1 | HEK293 | Competition Binding | --INVALID-LINK---MCH | 0.3 ± 0.1 | [2] |
| (Phe13,Tyr19)-MCH | MCHR2 | HEK293 | Competition Binding | --INVALID-LINK---MCH | 0.8 ± 0.1 | [2] |
Table 2: Functional Potency of (Phe13,Tyr19)-MCH
| Ligand | Receptor | Cell Line | Assay Type | Response Measured | EC₅₀ (nM ± SEM) | Reference |
| (Phe13,Tyr19)-MCH | MCHR1 | HEK293 | Calcium Mobilization | Intracellular Ca²⁺ increase | 8.5 ± 0.9 | [2] |
| (Phe13,Tyr19)-MCH | MCHR2 | HEK293 | Calcium Mobilization | Intracellular Ca²⁺ increase | 0.2 ± 0.1 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and use of (Phe13,Tyr19)-MCH are provided below.
Solid-Phase Peptide Synthesis of (Phe13,Tyr19)-MCH
This protocol outlines the manual synthesis of (Phe13,Tyr19)-MCH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Iodine
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm complete coupling using a Kaiser test.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate containing the linear peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the linear peptide in a dilute aqueous solution.
-
Add a solution of iodine in methanol dropwise with stirring until a persistent yellow color is observed.
-
Stir for an additional 1-2 hours.
-
Quench the excess iodine with a solution of ascorbic acid.
-
-
Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Radioligand Binding Assay
This protocol describes a competitive binding assay using --INVALID-LINK---MCH to determine the affinity of test compounds for MCHR1 or MCHR2.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing MCHR1 or MCHR2
-
--INVALID-LINK---MCH
-
Unlabeled (Phe13,Tyr19)-MCH (for non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of --INVALID-LINK---MCH (typically at its Kd), and varying concentrations of the test compound.
-
Total Binding: Wells containing only radioligand and membranes.
-
Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of unlabeled (Phe13,Tyr19)-MCH.
-
Competition: Wells containing radioligand, membranes, and serial dilutions of the test compound.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of (Phe13,Tyr19)-MCH to stimulate intracellular calcium release in cells expressing MCH receptors.
Materials:
-
HEK293 cells stably expressing MCHR1 or MCHR2
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
(Phe13,Tyr19)-MCH
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the MCH receptor-expressing cells into 96-well plates and culture overnight to allow for adherence.
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add varying concentrations of (Phe13,Tyr19)-MCH to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically 1-2 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of (Phe13,Tyr19)-MCH.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
(Phe13,Tyr19)-MCH is a well-characterized and indispensable tool for investigating the MCH system. Its properties as a high-affinity agonist for both MCHR1 and MCHR2, coupled with its suitability for radioiodination, have enabled significant advances in understanding the roles of these receptors in health and disease. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this important pharmacological agent in their studies of energy metabolism, obesity, and related disorders.
References
(Phe13,Tyr19)-MCH: A Technical Guide to its Role in Melanin-Concentrating Hormone Receptor 1 Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (Phe13,Tyr19)-Melanin-Concentrating Hormone ((Phe13,Tyr19)-MCH), a critical tool in the study of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). We will explore its structure, its primary role as a synthetic agonist and radioligand, and its application in the characterization of MCHR1 antagonists. This document details the signaling pathways of MCHR1, provides comprehensive experimental protocols for key assays, and presents quantitative binding and functional data for notable MCHR1 antagonists.
Introduction to (Phe13,Tyr19)-MCH
(Phe13,Tyr19)-MCH is a synthetic analog of the native mammalian Melanin-Concentrating Hormone (MCH), a 19-amino acid cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes.[1][2] In this analog, the amino acids at positions 13 and 19 have been substituted with Phenylalanine and Tyrosine, respectively.[2] This modification was specifically designed to allow for radioiodination, creating a stable and high-affinity radioligand, [¹²⁵I]-(Phe13,Tyr19)-MCH, which has become an invaluable tool for the characterization of the MCH1 receptor.[2][3]
Functionally, (Phe13,Tyr19)-MCH acts as a potent agonist at the MCH1 receptor (also known as SLC-1), stimulating downstream signaling pathways in a manner similar to the endogenous MCH ligand.[4][5] Its primary application in research and drug discovery is not as a therapeutic agent, but as a research tool to:
-
Characterize the binding properties of the MCH1 receptor.
-
Determine the density of MCH1 receptors in various tissues and cell lines.
-
Screen for and characterize novel MCH1 receptor antagonists by measuring their ability to compete with the binding of [¹²⁵I]-(Phe13,Tyr19)-MCH.
The Role of (Phe13,Tyr19)-MCH in MCHR1 Binding Studies
The principal role of (Phe13,Tyr19)-MCH in MCHR1 research is as a radiolabeled tracer in competitive binding assays. The high affinity and specific binding of [¹²⁵I]-(Phe13,Tyr19)-MCH to the MCH1 receptor allow for the accurate determination of the binding affinity (Ki) of unlabeled competitor ligands, such as novel drug candidates.
The dissociation constant (KD) of [¹²⁵I]-[Phe13, Tyr19]-MCH for the MCH1 receptor has been reported to be in the picomolar to low nanomolar range, indicating a very high binding affinity. For instance, a KD of 118 pM was determined in mouse G4F-7 melanoma cells.[2] Another study reported a KD of 122.7 ± 15.3 pM for the D-Phe13 variant.[3][6] This high affinity makes it an ideal radioligand for detecting and quantifying MCH1 receptors and for assessing the potency of unlabeled competitors.
MCH1 Receptor Signaling Pathways
The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main G protein pathways: Gαi and Gαq.[7] The activation of these pathways by an agonist like MCH or (Phe13,Tyr19)-MCH initiates distinct downstream intracellular signaling cascades. MCH1 receptor antagonists are designed to block these signaling events.
-
Gαi Pathway: Upon agonist binding, MCHR1 couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8]
-
Gαq Pathway: MCHR1 also couples to the Gαq protein. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic calcium levels.[7][8]
These signaling pathways are central to the physiological effects of MCH and are the targets for therapeutic intervention with MCHR1 antagonists.
MCHR1 Signaling Pathways
Quantitative Data for MCH1 Receptor Ligands
The following tables summarize the binding affinities and functional potencies of various MCH1 receptor antagonists. This data has been generated using assays that often employ [¹²⁵I]-(Phe13,Tyr19)-MCH as the radioligand.
Table 1: MCH1 Receptor Binding Affinities of Antagonists
| Compound | Species | Cell Line / Tissue | Radioligand | Ki (nM) | Reference(s) |
| SNAP-94847 | Human | Recombinant | [¹²⁵I]-(Phe13,Tyr19)-MCH | 2.2 | [9][10] |
| TC-MCH 7c | Human | Recombinant | Not Specified | 3.4 | [6][11] |
| TC-MCH 7c | Mouse | Recombinant | Not Specified | 3.0 | [6][11] |
| GW803430 | Human | Recombinant | Not Specified | 3.8 | [12] |
| T-226296 | Human | CHO | Not Specified | 5.5 | [8] |
| T-226296 | Rat | CHO | Not Specified | 8.6 | [8] |
| MQ1 | Human | Recombinant | [¹²⁵I]-MCH-(4-19) | 2.2 | [7][13] |
| GPS18169 | Human | Recombinant | [¹²⁵I]-(Phe13,Tyr19)-MCH | ~1 (IC50) |
Table 2: Functional Antagonist Activity at the MCH1 Receptor
| Compound | Assay Type | Species | Cell Line | IC50 (nM) | Reference(s) |
| TC-MCH 7c | Calcium Mobilization | Human | CHO | 9700 | [6] |
| TC-MCH 7c | FLIPR | Not Specified | Not Specified | 23 | [6] |
| GW803430 | MCH-induced signaling | Human | Recombinant | ~13 | [14] |
| T-226296 | cAMP Accumulation | Human | CHO | 160 | [8] |
| T-226296 | Calcium Mobilization | Human | CHO | ~100 | [8] |
| MQ1 | cAMP Assay | Human | Recombinant | 5.7 | [7][13][15] |
| MQ1 | Calcium Flux | Human | Recombinant | 31 | [7][13][15] |
| MQ1 | β-Arrestin Recruitment | Human | Recombinant | 1.7 | [7][13][15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide protocols for the key in vitro assays used to characterize MCH1 receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand, such as [¹²⁵I]-(Phe13,Tyr19)-MCH, from the MCH1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the MCH1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-(Phe13,Tyr19)-MCH.
-
Assay Buffer: e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[11]
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[11]
-
Unlabeled MCH for non-specific binding determination.
-
Test compounds (unlabeled antagonists).
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells expressing MCHR1, homogenize in an ice-cold lysis buffer, and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[12]
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]-(Phe13,Tyr19)-MCH (typically at or below its Kd), and serial dilutions of the unlabeled test compound.
-
Incubation: Add the membrane preparation to each well. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MCH. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[16]
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Competitive Radioligand Binding Assay Workflow
cAMP Inhibition Assay
This functional assay measures the ability of an antagonist to block the MCH-induced, Gαi-mediated inhibition of cAMP production.
Materials:
-
Cells stably expressing the MCH1 receptor (e.g., CHO or HEK293).
-
MCH agonist.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds (antagonists).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the MCHR1-expressing cells into a suitable multi-well plate (e.g., 384-well) and incubate overnight.
-
Compound Addition: Add serial dilutions of the test antagonist to the cells and pre-incubate for a defined period (e.g., 30 minutes at room temperature).
-
Agonist Stimulation: Add a solution containing the MCH agonist (at a final concentration around its EC₈₀) and forskolin to stimulate cAMP production. Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to generate a dose-response curve. Determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the forskolin-induced cAMP production in the presence of the MCH agonist.[17]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the MCH-induced, Gαq-mediated increase in intracellular calcium.
Materials:
-
Cells stably expressing the MCH1 receptor (e.g., HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
MCH agonist.
-
Test compounds (antagonists).
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the MCHR1-expressing cells into a black-walled, clear-bottom multi-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye in assay buffer. Incubate for approximately 60 minutes at 37°C, followed by about 30 minutes at room temperature in the dark.[10]
-
Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of the test antagonist and incubate for 15-30 minutes at room temperature.
-
Signal Reading: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Then, add the MCH agonist (at its EC₈₀ concentration) and continue to record the fluorescence signal for 2-3 minutes.
-
Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal. Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
(Phe13,Tyr19)-MCH is an indispensable research tool for the study of the MCH1 receptor. Its primary role as a high-affinity agonist, particularly in its radiolabeled form, has enabled the detailed characterization of the MCH1 receptor's binding properties and has been instrumental in the discovery and development of potent and selective MCH1 receptor antagonists. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of MCH1 receptor pharmacology and the advancement of novel therapeutics targeting this important GPCR.
References
- 1. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. TC-MCH 7c | Selective MCH1R Antagonist | DC Chemicals [dcchemicals.com]
- 12. GW803430 | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. The MCH(1) receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
(Phe13,Tyr19)-MCH: A Technical Guide for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH. It is a potent and valuable tool for researchers studying the MCH system, which is critically involved in regulating energy homeostasis, appetite, and other physiological processes. This document details its discovery and development, chemical properties, and its interactions with the MCH receptors 1 and 2 (MCH1R and MCH2R). Furthermore, this guide provides detailed experimental protocols for its synthesis, radiolabeling, and use in receptor binding and functional assays. The signaling pathways activated by (Phe13,Tyr19)-MCH are also described and visualized. This guide is intended to serve as a core resource for researchers in the fields of neuroscience, metabolism, and drug discovery.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in the regulation of feeding behavior and energy balance. The discovery of its receptors, MCH1R and MCH2R, both G-protein coupled receptors (GPCRs), has spurred the development of pharmacological tools to probe their functions. (Phe13,Tyr19)-MCH is a synthetic analog of human MCH designed for enhanced stability and suitability for radioiodination, making it an invaluable radioligand for receptor characterization.[1][2] This analog has been instrumental in elucidating the pharmacology and signaling of the MCH receptor system.
Discovery and Development
The development of (Phe13,Tyr19)-MCH was driven by the need for a stable and readily labeled tool to study MCH receptors. Native MCH was less suitable for direct radioiodination without compromising its biological activity. Researchers designed an analog by replacing Tyrosine at position 13 with Phenylalanine and Valine at position 19 with Tyrosine.[1] This modification provided a C-terminal tyrosine residue suitable for radioiodination while maintaining high-affinity binding to MCH receptors. The peptide was successfully synthesized using continuous-flow solid-phase methodology.[1]
Physicochemical Properties and Synthesis
(Phe13,Tyr19)-MCH is a cyclic peptide with a molecular weight of approximately 2434.61 Da.[1]
Solid-Phase Peptide Synthesis Protocol
The synthesis of (Phe13,Tyr19)-MCH is achieved through Fmoc-based solid-phase peptide synthesis (SPPS). Below is a representative protocol based on established methodologies.[1]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Iodine
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by dissolving it with HBTU and DIEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the (Phe13,Tyr19)-MCH sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: Dissolve the purified linear peptide in an aqueous acetic acid solution and add a solution of iodine in methanol dropwise until a yellow color persists, indicating the formation of the disulfide bond. Quench the excess iodine with ascorbic acid.
-
Final Purification: Purify the cyclized (Phe13,Tyr19)-MCH by RP-HPLC and confirm its identity by mass spectrometry.
Receptor Binding and Affinity
(Phe13,Tyr19)-MCH is a potent agonist at both MCH1 and MCH2 receptors. Its binding affinity has been characterized primarily through radioligand binding assays using its iodinated form, [125I]-(Phe13,Tyr19)-MCH.
| Receptor | Ligand | Cell Line/Tissue | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| MCH1R | [125I]-(Phe13,Tyr19)-MCH | Mouse G4F-7 Melanoma Cells | Saturation Binding | 0.118 | - | [1][3] |
| MCH1R | (Phe13,Tyr19)-MCH | CHO/MCH-R1 cells | Competition Binding | - | 5.0 ± 1.0 | [3] |
| MCH2R | (Phe13,Tyr19)-MCH | CHO/MCH-R2 cells | Competition Binding | - | 2.26 ± 0.43 | [3] |
Signaling Pathways
(Phe13,Tyr19)-MCH binding to MCH1R and MCH2R initiates distinct downstream signaling cascades.
MCH1 Receptor Signaling
MCH1R couples to multiple G-proteins, primarily Gi/o and Gq. Activation by (Phe13,Tyr19)-MCH leads to:
-
Inhibition of adenylyl cyclase: via Gi/o, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC): via Gq, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathway: leading to changes in gene expression and cellular proliferation.
MCH2 Receptor Signaling
MCH2R primarily couples to Gq proteins. Its activation by (Phe13,Tyr19)-MCH results in:
-
Robust activation of phospholipase C (PLC): leading to a significant increase in intracellular calcium via IP3 production.
-
No significant coupling to Gi/o: and therefore no direct inhibition of adenylyl cyclase.
Experimental Protocols
Radioiodination of (Phe13,Tyr19)-MCH
Materials:
-
(Phe13,Tyr19)-MCH
-
Na125I
-
Lactoperoxidase
-
Glucose oxidase
-
D-glucose
-
Phosphate buffer
-
Sephadex G-10 column
Protocol:
-
Dissolve (Phe13,Tyr19)-MCH in phosphate buffer.
-
Add Na125I, lactoperoxidase, and glucose oxidase.
-
Initiate the reaction by adding D-glucose.
-
Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Stop the reaction by adding a quenching solution.
-
Purify the [125I]-(Phe13,Tyr19)-MCH by gel filtration on a Sephadex G-10 column followed by RP-HPLC.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for MCH receptors using [125I]-(Phe13,Tyr19)-MCH.
Materials:
-
Cell membranes expressing MCH receptors
-
[125I]-(Phe13,Tyr19)-MCH
-
Unlabeled (Phe13,Tyr19)-MCH (for non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and [125I]-(Phe13,Tyr19)-MCH at a fixed concentration (below its Kd).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled (Phe13,Tyr19)-MCH.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
Functional Assay: Calcium Mobilization
This protocol measures the ability of (Phe13,Tyr19)-MCH to stimulate intracellular calcium release in cells expressing MCH receptors.
Materials:
-
Cells expressing MCH1R or MCH2R
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
(Phe13,Tyr19)-MCH
-
Assay buffer
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Protocol:
-
Culture cells expressing the MCH receptor of interest in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in a FLIPR instrument and measure baseline fluorescence.
-
Add (Phe13,Tyr19)-MCH at various concentrations.
-
Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the EC50 value for (Phe13,Tyr19)-MCH-induced calcium mobilization.
In Vivo Physiological Effects
The primary reported in vivo effect of (Phe13,Tyr19)-MCH is the stimulation of food intake, consistent with the orexigenic role of the MCH system.[4] When administered centrally in rodents, it has been shown to increase food consumption. This effect is mediated through its action on MCH receptors in the hypothalamus, a key brain region for appetite regulation.
Conclusion
(Phe13,Tyr19)-MCH is a well-characterized and indispensable tool for the study of the MCH system. Its high affinity for both MCH1 and MCH2 receptors, coupled with its suitability for radioiodination, has enabled detailed pharmacological and functional characterization of these receptors. This technical guide provides a centralized resource of its properties and experimental applications to facilitate further research into the physiological roles of MCH and the development of novel therapeutics targeting this system.
References
- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publications « Alex Eberle [alexeberle.ch]
- 3. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Melanin-Concentrating Hormone Analogs: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of melanin-concentrating hormone (MCH) analogs, detailing their mechanism of action, structure-activity relationships, and applications in preclinical research. This document synthesizes data from numerous studies to present a thorough resource for professionals in the fields of neuroscience, metabolism, and drug discovery.
Introduction to the Melanin-Concentrating Hormone System
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the brain. It plays a pivotal role in the regulation of energy homeostasis, food intake, mood, and sleep-wake cycles. MCH exerts its effects through two G protein-coupled receptors (GPCRs), the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). In rodents, only MCHR1 is expressed, making it a key target for pharmacological intervention in preclinical models of obesity, anxiety, and depression. The development of MCH analogs, both agonists and antagonists, has been instrumental in elucidating the physiological functions of the MCH system and exploring its therapeutic potential.
MCH Receptor Signaling Pathways
MCH receptors are coupled to various G proteins, initiating distinct downstream signaling cascades that mediate the physiological effects of MCH.
MCHR1 Signaling
MCHR1 is the most extensively studied MCH receptor and couples to multiple G protein subtypes, including Gαi/o and Gαq.[1][2]
-
Gαi/o Pathway: Activation of the Gαi/o pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This pathway is sensitive to pertussis toxin (PTX).[2]
-
Gαq Pathway: MCHR1 coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.[1][2]
-
MAPK/ERK Pathway: MCHR1 activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, a process that can be mediated by both Gαi/o and Gαq pathways.[1][3]
MCHR2 Signaling
The signaling pathways associated with MCHR2 are less characterized but are known to be more restricted than those of MCHR1. MCHR2 primarily couples to Gαq proteins.[1] Activation of MCHR2 leads to an increase in intracellular free Ca2+ levels and IP3 production, but it does not affect cAMP synthesis.[1] This signaling is not sensitive to pertussis toxin.[1]
Melanin-Concentrating Hormone Analogs
A variety of MCH analogs have been synthesized and characterized to probe the structure-activity relationships of MCH and to develop potent and selective ligands for MCH receptors. These can be broadly categorized into peptide-based analogs and non-peptide small molecules.
Peptide-Based Analogs
Modifications to the native MCH peptide have yielded analogs with agonist, partial agonist, and antagonist properties.
-
Truncated and Substituted Analogs: Studies on truncated and substituted MCH analogs have identified key amino acids for receptor activation.[4] The dodecapeptide MCH-(6-17) was found to be the minimal sequence required for a full and potent agonistic response.[1] Alanine scanning of this dodecapeptide revealed that Met(8), Arg(11), and Tyr(13) are essential for full potency.[1]
-
Ring-Contracted Analogs: Contraction of the disulfide ring, for example in [Ala5, Cys10]MCH, generally leads to a loss of MCH-like agonist activity.[5] However, some of these analogs retain or even have enhanced MSH-like activity, and some can act as MCH antagonists.[5]
-
Cyclic Lactam Analogs: Replacement of the disulfide bridge with a lactam bridge has been explored to improve stability.[6]
Non-Peptide Small Molecule Antagonists
The development of small molecule MCHR1 antagonists has been a major focus of drug discovery efforts for the treatment of obesity and other disorders. Several distinct chemical scaffolds have been identified.
-
SNAP-7941: A potent and selective MCHR1 antagonist that has been extensively used as a research tool to study the effects of MCHR1 blockade.[7][8] It exhibits anorectic, anxiolytic, and antidepressant-like effects in preclinical models.[7][9]
-
T-226296: Another early and potent MCHR1 antagonist that has been shown to suppress MCH-stimulated food intake.[3]
-
GW803430: A selective MCHR1 antagonist that has demonstrated efficacy in reducing food intake and body weight in diet-induced obese rodents.[10][11]
-
TPI 1361-17: A high-affinity and selective MCHR1 antagonist identified through combinatorial library screening.[12] It has been shown to block MCH-induced food intake in vivo.[12]
Quantitative Data of MCH Analogs
The following tables summarize the in vitro binding affinities and functional potencies of selected MCH analogs.
Table 1: In Vitro Binding Affinity of MCH Analogs
| Compound/Analog | Receptor | Cell Line/Tissue | Assay Type | Binding Affinity (Ki, nM) | Reference |
| MCH | Human MCHR1 | HEK293 | Radioligand Binding ([¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH) | 1.1 | [13] |
| SNAP-7941 | Human MCHR1 | COS-7 | Radioligand Binding ([³H]SNAP-7941) | 0.18 (Kd) | [14] |
| SNAP-94847 | Human MCHR1 | - | Radioligand Binding | 2.2 | [3] |
| GW-803430 | Human MCHR1 | - | Radioligand Binding | 3.8 | [3] |
| AMG 076 | Human MCHR1 | - | Radioligand Binding | 0.6 | [3] |
| T-226296 | Human MCHR1 | - | Radioligand Binding | 5.5 | [3] |
| T-226296 | Rat MCHR1 | - | Radioligand Binding | 8.6 | [3] |
Table 2: In Vitro Functional Potency of MCH Analogs
| Compound/Analog | Receptor | Assay Type | Potency (IC50/EC50, nM) | Reference |
| MCH | Human MCHR1 | cAMP Inhibition | 0.3 (EC50) | [1] |
| MCH-(6-17) | Human MCHR1 | cAMP Inhibition | 0.5 (EC50) | [1] |
| SNAP-7941 | Human MCHR1 | Phosphoinositide Accumulation | 0.57 (Kb from pA2) | [14] |
| TPI 1361-17 | Rat MCHR1 | Ca²⁺ Mobilization | 6.1 (IC50) | [12] |
| SNAP-94847 | Human MCHR1 | Ca²⁺ Mobilization | 1.2 (IC50) | [3] |
| GW-803430 | Human MCHR1 | Ca²⁺ Influx | ~13 (IC50) | [3] |
| AMG 076 | Human MCHR1 | Ca²⁺ Mobilization | 1.2 (IC50) | [3] |
| T-226296 | Human MCHR1 | Ca²⁺ & cAMP | ~100-160 (IC50) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of MCH analogs.
In Vitro Assays
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the MCH receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the MCH receptor (e.g., HEK293 or CHO cells) to confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cells using a Dounce homogenizer or sonicator.[2]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[2]
-
Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH or [³H]SNAP-7941), and varying concentrations of the unlabeled test compound.[13]
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled MCH.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[10]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
This functional assay measures the ability of a compound to modulate MCH-induced increases in intracellular calcium.
-
Cell Preparation:
-
Plate cells stably expressing MCHR1 (e.g., CHO or HEK293 cells) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[15]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with HEPES) for a specified time (e.g., 45-60 minutes at 37°C).[15]
-
Wash the cells to remove excess dye.[15]
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Add a fixed concentration of MCH (typically EC50 to EC80) to stimulate the receptor.
-
Continuously measure the fluorescence intensity to monitor the change in intracellular calcium.
-
Calculate the antagonist's IC50 value from the dose-response curve.
-
In Vivo Assays
This model is used to evaluate the long-term efficacy of MCH antagonists on body weight and metabolic parameters.
-
Induction of Obesity:
-
Compound Administration:
-
Administer the MCH antagonist or vehicle daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 14-28 days).[16]
-
-
Measurements:
MCH antagonists are also evaluated for their anxiolytic and antidepressant-like effects using various behavioral paradigms.
-
Forced Swim Test (FST):
-
This is a common test for antidepressant activity.
-
Rats or mice are placed in an inescapable cylinder of water.
-
The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[8]
-
The MCH antagonist or a positive control is administered prior to the test.[8]
-
-
Social Interaction Test:
-
This test assesses anxiolytic-like effects.
-
Two unfamiliar, weight-matched rats are placed in an open-field arena.
-
The time spent in social interaction (e.g., sniffing, grooming) is recorded.
-
Anxiolytic compounds typically increase the duration of social interaction.[8]
-
Research Applications
MCH analogs are valuable tools for investigating the role of the MCH system in various physiological and pathological processes.
-
Obesity and Metabolic Disorders: MCHR1 antagonists have consistently been shown to reduce food intake, decrease body weight, and improve metabolic parameters in rodent models of obesity.[18] They are being explored as potential anti-obesity therapeutics.
-
Anxiety and Depression: Pharmacological blockade of MCHR1 has demonstrated anxiolytic and antidepressant-like effects in a variety of preclinical models, suggesting that MCHR1 antagonists could be developed for the treatment of mood disorders.[19]
-
Reward and Addiction: The MCH system has been implicated in the modulation of reward pathways. MCHR1 antagonists have been shown to reduce the rewarding effects of substances of abuse in animal models.
Conclusion
The development and characterization of a diverse range of melanin-concentrating hormone analogs have significantly advanced our understanding of the MCH system's role in health and disease. This technical guide provides a foundational overview of the key tools and methodologies used in this field of research. Continued investigation into the structure-activity relationships and pharmacological profiles of novel MCH analogs will be crucial for the development of new therapeutic agents targeting the MCH system.
References
- 1. Structure-activity relationship studies of melanin-concentrating hormone (MCH)-related peptide ligands at SLC-1, the human MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective Synthesis of SNAP-7941: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. The Melanin-Concentrating Hormone (MCH) System in an Animal Model of Depression-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of (Phe¹³,Tyr¹⁹)-MCH as a Radioligand for the Melanin-Concentrating Hormone Receptor 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization and application of the melanin-concentrating hormone (MCH) analog, (Phe¹³,Tyr¹⁹)-MCH, as a radioligand for the MCH receptor 1 (MCHR1). This document details its use in radioreceptor assays, outlines associated experimental protocols, and describes the downstream signaling pathways initiated by receptor activation.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, making its receptor, MCHR1, a significant therapeutic target for conditions such as obesity.[1] The characterization of MCHR1 has been greatly facilitated by the development of suitable radioligands. The synthetic analog, (Phe¹³,Tyr¹⁹)-MCH, where phenylalanine and tyrosine are substituted at positions 13 and 19 respectively, was designed to be readily radioiodinated, providing a valuable tool for studying MCHR1.[2] This guide will delve into the quantitative data derived from studies using this radioligand, provide detailed experimental methodologies, and visualize the associated biological and experimental processes.
Data Presentation
The following tables summarize the quantitative data obtained from radioligand binding assays utilizing (Phe¹³,Tyr¹⁹)-MCH and other ligands for MCHR1.
Table 1: Radioligand Binding Affinities for MCHR1
| Radioligand | Cell Line/Tissue | Kd (pM) | Reference |
| [¹²⁵I]-[D-Phe¹³, Tyr¹⁹]-MCH | Mouse Melanoma Cells | 122.7 ± 15.3 | [1] |
| [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH | Mouse G4F-7 Melanoma Cells | 118 | [2] |
Table 2: Inhibitory Constants (Kᵢ) of Compounds at MCHR1 Using [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH
| Test Ligand | Receptor Source | Kᵢ (nM) |
| ATC0175 | Cloned Human MCHR1 (GPR24) | 7.23 |
| D-Arg⁶,Ava⁹,¹⁰,Ava¹⁴,¹⁵ | Cloned Human MCHR1 (GPR145) | 45 |
| des(Ac-Arg⁶),Ava¹⁴,¹⁵ | Cloned Human MCHR1 (GPR145) | 77 |
| AMG-076 | HEK293 cells expressing human MCHR1 | 0.6 ± 0.10 |
Experimental Protocols
Detailed methodologies for the key experiments involving (Phe¹³,Tyr¹⁹)-MCH are provided below.
Radioiodination of (Phe¹³,Tyr¹⁹)-MCH
The introduction of a tyrosine residue at position 19 allows for the enzymatic radioiodination of the (Phe¹³,Tyr¹⁹)-MCH peptide.
Protocol:
-
Preparation: The radioiodination is typically carried out enzymatically using solid-phase bound glucose oxidase/lactoperoxidase.[2]
-
Reaction: The (Phe¹³,Tyr¹⁹)-MCH peptide is incubated with Na¹²⁵I in the presence of the immobilized enzymes.
-
Purification: The resulting [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH is purified using a reversed-phase mini-column followed by high-pressure liquid chromatography (HPLC) to separate the labeled peptide from free iodine and unlabeled peptide.[2]
MCHR1 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for MCHR1 using [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH.
a) Membrane Preparation from MCHR1-expressing Cells (e.g., HEK293-hMCHR1):
-
Cell Culture: Grow HEK293 cells stably expressing human MCHR1 to confluency.
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Storage: Resuspend the final pellet in a suitable buffer (e.g., with 10% sucrose as a cryoprotectant) and store at -80°C. Determine protein concentration using a standard assay like the BCA assay.
b) Competitive Binding Assay Protocol:
-
Assay Buffer: Prepare an assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, pH 7.4).[3]
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH (at a concentration of 0.06-0.1 nM), 50 µL of assay buffer, and 100-150 µL of membrane suspension (containing 0.5-1.0 µg of protein).[3]
-
Non-specific Binding (NSB): 50 µL of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH, 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM), and 100-150 µL of membrane suspension.
-
Competition: 50 µL of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH, 50 µL of increasing concentrations of the unlabeled test compound, and 100-150 µL of membrane suspension.
-
-
Incubation: Incubate the plate for 90 minutes with gentle agitation.[3]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration over glass fiber filters (e.g., GF/C) pre-soaked in a buffer containing 1% BSA. Wash the filters multiple times with ice-cold wash buffer (e.g., PBS containing 0.01% TX-100).[3]
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
a) cAMP Measurement Assay:
MCHR1 couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Cell Plating: Seed MCHR1-expressing cells in a suitable assay plate.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence and absence of MCH or a test compound.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay or a bioluminescent assay.
b) Intracellular Calcium Mobilization Assay:
MCHR1 also couples to Gᵩ proteins, activating phospholipase C and leading to an increase in intracellular calcium.
-
Cell Loading: Load MCHR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add MCH or a test compound to the cells.
-
Signal Detection: Continuously monitor the change in fluorescence over time using a fluorescence plate reader or a flow cytometer. An increase in fluorescence indicates a rise in intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Amino Acid Sequence of (Phe13,Tyr19)-MCH
An In-depth Technical Guide to (Phe13,Tyr19)-Melanin-Concentrating Hormone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH. It details its amino acid sequence, pharmacological data, relevant experimental methodologies, and the primary signaling pathways through which it exerts its biological effects. This document is intended to serve as a core resource for professionals engaged in research and drug development targeting the MCH system.
(Phe13,Tyr19)-MCH is a synthetic analog of the native human MCH. The parent peptide is a 19-amino acid cyclic neuropeptide. In this analog, the native Tyrosine at position 13 is replaced with Phenylalanine, and the native Valine at position 19 is replaced with Tyrosine. This substitution was designed to provide a site for radioiodination for use in radioligand binding assays.[1]
-
One-Letter Code: DFDMLRCMLGRVFRPCWQY[2]
-
Three-Letter Code: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys-Trp-Gln-Tyr[2][3]
-
Cyclization: A disulfide bridge is formed between the Cysteine residues at position 7 and position 16 (Cys7-Cys16).[2][3]
-
Molecular Formula: C₁₀₉H₁₆₀N₃₀O₂₆S₄[3]
-
Molecular Weight: Approximately 2434.9 g/mol [3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for (Phe13,Tyr19)-MCH and related ligands, providing insights into their binding affinity and functional potency at the MCH Receptor 1 (MCHR1).
Table 1: Radioligand Binding Affinities for MCHR1
| Radioligand | Cell Line / Tissue | K_d (Dissociation Constant) | Reference |
|---|---|---|---|
| [¹²⁵I]-[Phe13, Tyr19]-MCH | Mouse G4F-7 melanoma cells | 0.118 nM (1.18 x 10⁻¹⁰ M) | [1] |
| [¹²⁵I]-[D-Phe13, Tyr19]-MCH | Mouse melanoma cells | 122.7 ± 15.3 pM |[4] |
Table 2: Functional Potency (EC₅₀) of MCH Analogs at MCHR1
| Ligand | Assay Type | Cell Line | EC₅₀ (Half-maximal Effective Concentration) | Reference |
|---|---|---|---|---|
| MCH | cAMP Inhibition | CHO-MCHR cells | 100 pM | [5] |
| MCH | β-Arrestin Recruitment | Human MCHR1 expressing cells | 2.5 nM | [6] |
| MCH | Calcium Flux | Human MCHR1 expressing cells | 0.70 nM |[6] |
Table 3: Inhibitory Constants (K_i and IC₅₀) of MCHR1 Antagonists
| Antagonist | Assay Type | Radioligand | IC₅₀ (Half-maximal Inhibitory Concentration) | Reference |
|---|---|---|---|---|
| [D-Arg¹¹]-MCH | Calcium Flux | - | K_b = 15.8 µM | [7] |
| MQ1 | Radioligand Binding | [¹²⁵I]-MCH-(4-19) | 2.2 nM | [6] |
| MQ1 | cAMP Assay | - | 1.6 nM | [6] |
| MQ1 | β-Arrestin Recruitment | - | 1.7 nM |[6] |
Signaling Pathways of the MCH Receptor 1 (MCHR1)
MCH and its analogs, including (Phe13,Tyr19)-MCH, exert their effects by binding to the MCH Receptor 1 (MCHR1), a Class A G protein-coupled receptor (GPCR). MCHR1 is known to couple to multiple G protein families (Gαi, Gαq, and Gαo) to activate diverse intracellular signaling cascades.[5][8]
-
Gαi Pathway (Inhibitory): Upon agonist binding, MCHR1 activates the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase.[9] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA).[10]
-
Gαq Pathway (Stimulatory): MCHR1 also couples to the Gαq subunit, activating Phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: MCH stimulation has been shown to activate the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[12] This activation can be mediated through both Gαi/o (via βγ subunits) and Gαq pathways.[5]
-
β-Arrestin Pathway: Like many GPCRs, prolonged stimulation of MCHR1 can lead to the recruitment of β-arrestin.[9] This process mediates receptor desensitization and promotes its internalization from the cell surface, playing a crucial role in regulating signal duration.[9]
Caption: MCHR1 couples to multiple G proteins to activate diverse signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ligands targeting MCHR1. Below are protocols for key experiments.
Peptide Synthesis and Purification of (Phe13,Tyr19)-MCH
This protocol is based on the methodology for synthesizing MCH analogs.[1]
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a resin support (e.g., PEG-PS resin) using a continuous-flow synthesizer. The synthesis follows the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the addition of the next amino acid.
-
Cleavage and Deprotection: Once the linear sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
-
Purification of Linear Peptide: The crude linear peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization (Disulfide Bond Formation): The purified linear peptide is dissolved in an aqueous buffer. Cyclization is achieved by iodine oxidation, which facilitates the formation of the disulfide bridge between the two cysteine residues.
-
Final Purification: The cyclized peptide is purified again by RP-HPLC to remove any remaining impurities or uncyclized peptide.
-
Characterization: The final product's identity and purity are confirmed by mass spectrometry (to verify the correct molecular weight) and analytical RP-HPLC.
Radioligand Competition Binding Assay
This protocol outlines the steps to determine the inhibitory constant (K_i) of a test compound at MCHR1.[13][14]
Objective: To determine the affinity (K_i) of a test compound by measuring its ability to displace a specific radioligand from MCHR1.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing MCHR1.
-
Radioligand: [¹²⁵I]-(Phe13,Tyr19)-MCH at a concentration near its K_d.
-
Test Compound: Unlabeled compound of interest at various concentrations.
-
Non-specific Ligand: A high concentration of unlabeled native MCH (e.g., 1 µM) to determine non-specific binding.
-
Assay Buffer: e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[9]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane Preparation.
-
Non-specific Binding (NSB): Radioligand + Non-specific Ligand + Membrane Preparation.
-
Competitive Binding: Radioligand + Test Compound (serial dilutions) + Membrane Preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials with a liquid scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This protocol measures the ability of a compound to modulate MCHR1's inhibition of adenylyl cyclase.[9]
Objective: To determine the functional potency (EC₅₀ or IC₅₀) of a compound by measuring its effect on cAMP levels.
Materials:
-
Cell Line: Cells stably expressing MCHR1 (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: Agonist or antagonist of interest.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or other immunoassay-based kits.
Procedure:
-
Cell Plating: Plate MCHR1-expressing cells in a suitable microplate and grow to the desired confluency.
-
Pre-incubation (for Antagonists): If testing an antagonist, pre-incubate the cells with various concentrations of the antagonist.
-
Stimulation: Add the test compound (for agonists) or a fixed concentration of an MCH agonist (for antagonists). Immediately add forskolin at a pre-determined concentration (e.g., its EC₈₀) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
For Agonists: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC₅₀.
-
For Antagonists: Plot the percent cAMP production against the log concentration of the antagonist to determine the IC₅₀.
-
References
- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Phe13,Tyr19]-MCH, human, mouse, rat - Elabscience® [elabscience.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization of the melanin-concentrating hormone/receptor complex: identification of critical residues involved in binding and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Binding Affinity of (Phe13,Tyr19)-MCH for MCH1 and MCH2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH, at the human MCH1 and MCH2 receptors. This document includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways.
Executive Summary
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and other physiological processes. Its effects are mediated through two G protein-coupled receptors, MCH1R and MCH2R. The analog (Phe13,Tyr19)-MCH, where the native methionine residues are replaced, has been instrumental in characterizing these receptors, particularly as a radiolabeled ligand in binding assays. Understanding the binding affinity and selectivity of such ligands is paramount for the development of therapeutic agents targeting the MCH system. This guide synthesizes available data on the binding affinity of (Phe13,Tyr19)-MCH for both MCH1 and MCH2 receptors, outlines the methodologies used for these determinations, and illustrates the downstream signaling cascades initiated by receptor activation.
Quantitative Binding Affinity Data
The binding affinity of (Phe13,Tyr19)-MCH for MCH1 and MCH2 receptors is typically determined through competitive radioligand binding assays, yielding IC50 or Ki values. The available data, compiled from various sources, are presented below. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
Table 1: Binding Affinity of (Phe13,Tyr19)-MCH for MCH1 and MCH2 Receptors
| Ligand | Receptor | Assay Type | Measured Value (IC50) | Cell Line |
| (Phe13,Tyr19)-MCH | Human MCH1 | Radioligand Binding | 0.69 nM | Recombinant |
| (Phe13,Tyr19)-MCH | Human MCH2 | Radioligand Binding | 1.0 nM | 1321-N1 |
Disclaimer: The data presented are compiled from different sources and may have been generated under varying experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for (Phe13,Tyr19)-MCH at MCH1 and MCH2 receptors is predominantly achieved through competitive radioligand binding assays. The following protocol provides a generalized methodology.
Materials
-
Cell Membranes: Membranes prepared from cell lines stably or transiently expressing recombinant human MCH1 or MCH2 receptors (e.g., HEK293, CHO).
-
Radioligand: Iodinated [125I]-(Phe13,Tyr19)-MCH.
-
Competitor Ligand: Unlabeled (Phe13,Tyr19)-MCH.
-
Assay Buffer: e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.[1]
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/C or similar, pre-coated with a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[2]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Membrane Preparation
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 5 mM HEPES) and homogenize using a Dounce homogenizer or sonication.[3]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in a suitable buffer for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
Competitive Binding Assay Procedure
-
Prepare serial dilutions of the unlabeled competitor ligand, (Phe13,Tyr19)-MCH.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), the cell membranes (5-10 µg of protein per well), and the serially diluted competitor ligand.
-
For determining total binding, omit the competitor ligand.
-
For determining non-specific binding, add a high concentration of unlabeled MCH (e.g., 1 µM).
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 90-120 minutes) at room temperature.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[1]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
MCH Receptor Signaling Pathways
MCH1 and MCH2 receptors are G protein-coupled receptors that initiate intracellular signaling cascades upon ligand binding. While there is some overlap, they exhibit distinct G protein coupling preferences.
MCH1 Receptor Signaling
The MCH1 receptor is known to couple to multiple G protein subtypes, primarily Gαi/o and Gαq/11.
-
Gαi/o Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA).
-
Gαq/11 Pathway: Coupling to Gαq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.
References
(Phe13,Tyr19)-MCH: A Technical Guide for the Investigation of Energy Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, areas of the brain critically involved in the regulation of energy balance.[1][2] Extensive research has established MCH as a potent orexigenic factor, stimulating food intake and promoting weight gain.[1][3] Its actions are mediated through the MCH receptor 1 (MCHR1), a G protein-coupled receptor widely expressed in the central nervous system.[4][5] The MCH system has therefore emerged as a significant target for the development of therapeutics aimed at treating obesity and other metabolic disorders.
(Phe13,Tyr19)-MCH is a synthetic analog of human MCH, specifically designed for use as a research tool. In this analog, the native tyrosine at position 13 is replaced with phenylalanine, and the valine at position 19 is replaced with tyrosine. This modification allows for stable radioiodination, making [¹²⁵I]-(Phe13,Tyr19)-MCH a valuable radioligand for the characterization and quantification of MCH receptors. While primarily utilized for in vitro receptor binding assays, studies have indicated that (Phe13,Tyr19)-MCH functionally mimics the orexigenic properties of native MCH, suggesting its potential utility in in vivo studies of energy homeostasis.
This technical guide provides an in-depth overview of (Phe13,Tyr19)-MCH as a tool for studying energy homeostasis. It includes a summary of its binding characteristics, its effects on food intake and energy expenditure, detailed experimental protocols, and a visual representation of the MCH signaling pathway.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data related to the use of (Phe13,Tyr19)-MCH and native MCH in the study of energy homeostasis.
Table 1: Receptor Binding Affinity of (Phe13,Tyr19)-MCH Analog
| Radioligand | Cell Line/Tissue | Binding Parameter | Value | Reference |
| [¹²⁵I]-[D-Phe13, Tyr19]-MCH | Mouse Melanoma Cells | Kd | 122.7 ± 15.3 pM |
Note: This data is for the D-isomer of the Phe13 substitution, which has been shown to have a higher affinity. It is presented here as an indicator of the high-affinity binding achievable with this class of analog.
Table 2: In Vivo Effects of Native MCH on Food Intake and Body Weight
| Peptide | Species | Route of Administration | Dose | Effect | Time Point | Reference |
| MCH | Rat | Intracerebroventricular (ICV) | 1.5 µg | 325 ± 7% increase in food intake | 2 hours | |
| MCH | Rat | Intracerebroventricular (ICV) | 15 µg | 462 ± 30% increase in food intake | 2 hours | |
| MCH | Rat | Intracerebroventricular (ICV) | 5 µg (twice daily) | 197 ± 9% increase in food intake | 2 hours (first 5 days) | |
| MCH | Mouse | Intracerebroventricular (ICV) Infusion | 10 µ g/day | Significant increase in body weight | 14 days | [4] |
| MCH | Rat | Intracerebroventricular (ICV) Infusion | 30 µ g/day | 23% increase in food intake, 38% increase in body weight | Chronic | [1] |
Table 3: In Vivo Effects of Native MCH on Energy Expenditure
| Peptide | Species | Route of Administration | Dose | Effect | Parameter Measured | Reference |
| MCH | Mouse | Intracerebroventricular (ICV) Infusion | Not specified | Decrease in energy expenditure | Not specified |
Note: Quantitative data on the specific impact of MCH on energy expenditure parameters like oxygen consumption or heat production is limited. The cited study indicates a general decrease.
Mandatory Visualization
MCH Signaling Pathway
Caption: MCH Receptor 1 (MCHR1) Signaling Pathway.
Experimental Workflow for In Vivo Studies
Caption: Workflow for studying (Phe13,Tyr19)-MCH's in vivo effects.
Experimental Protocols
Radioligand Binding Assay for MCHR1
This protocol is adapted for determining the binding affinity of ligands to the MCH1 receptor using [¹²⁵I]-(Phe13,Tyr19)-MCH.
Materials:
-
Cell membranes prepared from cells stably expressing MCHR1 (e.g., HEK293 or CHO cells).
-
[¹²⁵I]-(Phe13,Tyr19)-MCH (radioligand).
-
Unlabeled (Phe13,Tyr19)-MCH or other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Thaw the MCHR1-expressing cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume of 200 µL):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand at the desired concentration (e.g., 0.1-0.2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM), 50 µL of radioligand, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of the unlabeled test compound at various concentrations, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
For saturation binding experiments, determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracerebroventricular (ICV) Injection and Food Intake Measurement in Rodents
This protocol describes the procedure for administering (Phe13,Tyr19)-MCH directly into the brain and subsequently measuring its effect on food intake and body weight.
Materials:
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
Surgical tools for cannula implantation.
-
Guide cannula and dummy cannula.
-
Injection syringe (e.g., Hamilton syringe) and tubing.
-
(Phe13,Tyr19)-MCH dissolved in sterile artificial cerebrospinal fluid (aCSF) or saline.
-
Vehicle control (aCSF or saline).
-
Metabolic cages with automated food intake monitoring systems or pre-weighed food hoppers.
-
Animal scale.
Procedure:
-
Cannula Implantation:
-
Anesthetize the animal and secure it in the stereotaxic apparatus.
-
Surgically implant a guide cannula into a lateral ventricle using predetermined stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement and insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least one week.
-
-
Acclimation:
-
Acclimate the cannulated animals to the testing environment (e.g., metabolic cages) and handling procedures for several days.
-
-
Injection:
-
Gently restrain the animal and remove the dummy cannula.
-
Connect the injection syringe containing (Phe13,Tyr19)-MCH or vehicle to the internal cannula and insert it into the guide cannula.
-
Infuse a small volume (e.g., 1-5 µL) over 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
-
Food Intake and Body Weight Measurement:
-
Immediately after the injection, return the animal to its cage with free access to food and water.
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using automated systems or by weighing the food hopper.
-
Record the animal's body weight at the beginning and end of the experiment.
-
-
Data Analysis:
-
Calculate the change in food intake and body weight for each animal relative to its baseline and to the vehicle-treated control group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the treatment effects.
-
Measurement of Energy Expenditure by Indirect Calorimetry
This protocol outlines the use of indirect calorimetry to assess the impact of (Phe13,Tyr19)-MCH on metabolic rate.
Materials:
-
Indirect calorimetry system (e.g., CLAMS, TSE, or Sable Systems).
-
Metabolic cages equipped with sensors for O₂ consumption and CO₂ production.
-
ICV cannulated animals.
-
(Phe13,Tyr19)-MCH and vehicle solutions.
Procedure:
-
System Calibration: Calibrate the gas analyzers and flow rates of the indirect calorimetry system according to the manufacturer's instructions.
-
Animal Acclimation: Place the animals in the metabolic cages for at least 24 hours before the experiment to acclimate to the new environment.
-
Baseline Measurement: Record baseline O₂ consumption (VO₂), CO₂ production (VCO₂), and respiratory exchange ratio (RER = VCO₂/VO₂) for a stable period (e.g., 12-24 hours).
-
ICV Injection: Briefly remove the animal from the cage, perform the ICV injection of (Phe13,Tyr19)-MCH or vehicle as described in the previous protocol, and immediately return it to the metabolic cage.
-
Post-Injection Monitoring: Continue to record calorimetric data for at least 24 hours post-injection.
-
Data Analysis:
-
Calculate the average VO₂, VCO₂, RER, and energy expenditure (heat production) for specific time blocks (e.g., light and dark cycles) before and after the injection.
-
The energy expenditure can be calculated using the Weir equation: Heat (kcal/hr) = [3.9 x VO₂ (L/hr)] + [1.1 x VCO₂ (L/hr)].
-
Compare the changes in metabolic parameters between the (Phe13,Tyr19)-MCH-treated and vehicle-treated groups using appropriate statistical methods.
-
Conclusion
(Phe13,Tyr19)-MCH is a valuable pharmacological tool for the study of energy homeostasis, primarily through its use as a high-affinity radioligand for the MCH1 receptor. Its structural similarity and reported functional mimicry of native MCH also suggest its potential for in vivo investigations into the central regulation of food intake and energy expenditure. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in academia and the pharmaceutical industry, ultimately contributing to a deeper understanding of the MCH system and the development of novel therapies for metabolic diseases. Further characterization of the in vivo metabolic effects of (Phe13,Tyr19)-MCH will be crucial to fully realize its potential as a comprehensive tool in this field of research.
References
- 1. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of feeding behavior by cerebral ventricular volume transmission of melanin-concentrating hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic intracerebroventricular infusion of MCH causes obesity in mice. Melanin-concentrating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanin-concentrating hormone acutely stimulates feeding, but chronic administration has no effect on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
The Blood-Brain Barrier Interaction of (Phe13,Tyr19)-MCH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of energy homeostasis and other central nervous system functions. The synthetic analog, (Phe13,Tyr19)-MCH, has been utilized in research to understand the physiological roles of MCH and its potential as a therapeutic target. A critical aspect of its potential systemic application is its ability to interact with and cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of the interaction between (Phe13,Tyr19)-MCH and the BBB, detailing experimental findings, methodologies, and relevant signaling pathways.
Data Presentation: Interaction of (Phe13,Tyr19)-MCH with the Blood-Brain Barrier
The primary challenge for the central nervous system (CNS) activity of peripherally administered (Phe13,Tyr19)-MCH is its limited ability to cross the BBB. Research indicates that this is not due to an inherent inability of the peptide to permeate the barrier, but rather its significant binding to serum proteins.
Table 1: Summary of (Phe13,Tyr19)-MCH Blood-Brain Barrier Interaction Studies
| Parameter | Finding | Methodology | Reference |
| Brain Influx in Blood | Does not cross the BBB faster than the vascular marker albumin. | Multiple-time regression analysis after intravenous injection of 125I-(Phe13,Tyr19)-MCH in mice. | [1] |
| Brain Influx in Blood-Free Buffer | Enters the brain significantly faster than albumin. | In situ perfusion of 125I-(Phe13,Tyr19)-MCH in a blood-free buffer in mice. | [1] |
| Serum Protein Binding | Almost all of the peptide migrates with a large-molecular-weight substance in the blood. | Capillary zone electrophoresis. | [1] |
| Aggregation State | Can form trimers in buffer. | Sodium dodecyl sulfate-capillary gel electrophoresis. | [1] |
| Effect of Aggregation on Influx | Trimer formation does not prevent its influx during blood-free perfusion. | In situ perfusion. | [1] |
| Mechanisms of Slow Influx | Not attributed to degradation, association with capillary endothelial cells, or brain-to-blood transport. | Various experimental controls within the in situ perfusion and multiple-time regression analysis studies. | [1] |
Note: Specific quantitative values for influx rate constants (Ki) or permeability coefficients (Pe) for (Phe13,Tyr19)-MCH are not provided in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of peptide interaction with the blood-brain barrier, based on established protocols.
In Situ Brain Perfusion for Peptide BBB Transport
This technique allows for the measurement of brain uptake of a substance from a controlled perfusate, eliminating the confounding factor of peripheral metabolism and serum protein binding.
Objective: To determine the rate of transport of a radiolabeled peptide like 125I-(Phe13,Tyr19)-MCH across the BBB in the absence of blood components.
Materials:
-
Anesthetized mice or rats
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2, pH 7.4)
-
Radiolabeled peptide (e.g., 125I-(Phe13,Tyr19)-MCH)
-
Vascular space marker (e.g., 99mTc-albumin)
-
Surgical instruments
-
Gamma counter
Procedure:
-
Anesthetize the animal (e.g., with a ketamine/xylazine mixture).
-
Expose the common carotid artery and ligate its distal end.
-
Insert a catheter into the common carotid artery, pointing towards the heart.
-
Begin perfusion with the perfusion buffer containing the radiolabeled peptide and vascular marker at a constant flow rate.
-
After a predetermined time (e.g., 1, 2, 5, 10 minutes), stop the perfusion and decapitate the animal.
-
Collect the brain and a sample of the perfusate.
-
Measure the radioactivity in the brain and perfusate samples using a gamma counter.
-
Calculate the brain-to-perfusate ratio (Cbrain/Cperfusate).
-
Correct for the vascular space by subtracting the ratio of the vascular marker.
-
Perform multiple-time regression analysis by plotting the corrected brain-to-perfusate ratio against the perfusion time. The slope of this line represents the unidirectional influx rate (Ki).
In Vitro Blood-Brain Barrier Permeability Assay
This assay uses a cell culture model to simulate the BBB and assess the permeability of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of a peptide across a cellular model of the BBB.
Materials:
-
Transwell inserts with a microporous membrane
-
Brain microvascular endothelial cells (e.g., primary cells or immortalized cell lines)
-
Astrocyte and pericyte co-culture (optional, to enhance barrier properties)
-
Cell culture medium and supplements
-
Test peptide (e.g., (Phe13,Tyr19)-MCH)
-
Analytical method for peptide quantification (e.g., LC-MS/MS or radiolabeling)
-
Plate reader or appropriate detection system
Procedure:
-
Seed the brain microvascular endothelial cells on the apical side of the Transwell insert membrane.
-
If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the membrane or in the bottom of the well.
-
Culture the cells until a confluent monolayer with tight junctions is formed. This can be monitored by measuring the transendothelial electrical resistance (TEER).
-
Replace the medium in the apical and basolateral compartments with a transport buffer.
-
Add the test peptide to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of the peptide in the collected samples.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Serum Protein Binding Assay
This assay determines the extent to which a peptide binds to proteins in the serum.
Objective: To quantify the percentage of (Phe13,Tyr19)-MCH bound to serum proteins.
Materials:
-
Equilibrium dialysis apparatus or ultrafiltration devices
-
Serum (e.g., human or mouse)
-
Phosphate-buffered saline (PBS)
-
Test peptide (e.g., (Phe13,Tyr19)-MCH)
-
Analytical method for peptide quantification
Procedure (Equilibrium Dialysis):
-
Place the serum containing the test peptide in one chamber of the dialysis unit, separated by a semi-permeable membrane from a second chamber containing PBS.
-
Incubate the unit with gentle shaking at 37°C until equilibrium is reached (typically several hours).
-
After incubation, collect samples from both the serum (bound + unbound peptide) and the PBS (unbound peptide) chambers.
-
Quantify the peptide concentration in both samples.
-
Calculate the percentage of bound peptide using the formula: % Bound = [(Cserum - CPBS) / Cserum] * 100 where Cserum is the total peptide concentration in the serum chamber and CPBS is the unbound peptide concentration in the PBS chamber.
Visualization of Signaling Pathways and Experimental Workflows
MCH Receptor 1 (MCHR1) Signaling Pathway
Melanin-concentrating hormone and its analogs, like (Phe13,Tyr19)-MCH, exert their effects by binding to MCH receptors. In rodents, MCHR1 is the primary receptor. MCHR1 is a G-protein coupled receptor (GPCR) that can couple to different G proteins, leading to diverse downstream signaling cascades.
References
An In-depth Technical Guide to the Chemical Properties and Stability of (Phe13,Tyr19)-MCH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of the synthetic peptide analog, (Phe13,Tyr19)-Melanin-Concentrating Hormone ((Phe13,Tyr19)-MCH). This information is intended to assist researchers, scientists, and professionals in drug development in their work with this important tool for studying the MCH system.
Introduction
(Phe13,Tyr19)-MCH is a synthetic analog of the native 19-amino acid cyclic neuropeptide, Melanin-Concentrating Hormone (MCH). In this analog, the amino acids at positions 13 and 19 have been substituted with Phenylalanine (Phe) and Tyrosine (Tyr), respectively. This modification was strategically designed to allow for radioiodination, creating a suitable radioligand for the characterization of MCH receptors.[1][2] The primary application of (Phe13,Tyr19)-MCH is in radioreceptor assays to study the binding affinity and pharmacology of MCH receptors, particularly the MCH-1 receptor (MCH-1R), which is a G protein-coupled receptor implicated in the regulation of energy homeostasis, appetite, and mood.[3][4]
Chemical Properties
The fundamental chemical and physical properties of (Phe13,Tyr19)-MCH are summarized in the table below. These properties are crucial for the handling, storage, and application of the peptide in experimental settings.
| Property | Value | Notes |
| Amino Acid Sequence | Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys-Trp-Gln-Tyr | Disulfide bridge between Cys7 and Cys16. |
| One-Letter Code | DFDMLRCMLGRVFRPCWQY | Disulfide bridge: C7-C16. |
| Molecular Formula | C109H160N30O26S4 | |
| Molecular Weight | 2434.88 g/mol | [2] |
| Isoelectric Point (pI) | 8.48 - 8.99 | Predicted based on amino acid sequence using different computational models. |
| Molar Extinction Coefficient (at 280 nm) | ~6865 M⁻¹cm⁻¹ | Calculated assuming one disulfide bond. This value is essential for determining peptide concentration via UV spectrophotometry. |
| Net Charge at pH 7.0 | +1 | Predicted based on amino acid sequence. |
| Solubility | Soluble in acidic aqueous solutions and organic solvents such as DMSO. | The net positive charge at neutral pH suggests good solubility in buffers with a pH below the isoelectric point. For in vitro assays, dissolving in DMSO followed by dilution in the appropriate aqueous buffer is a common practice.[5] |
Stability and Storage
While specific quantitative stability data for (Phe13,Tyr19)-MCH is not extensively published, general principles of peptide stability apply. The presence of methionine and tryptophan residues makes the peptide susceptible to oxidation.[6] For this reason, new MCH radioligands with increased stability have been developed where the native methionines were replaced.[6]
Key Stability Considerations:
-
Oxidation: The methionine (Met) and tryptophan (Trp) residues are prone to oxidation, which can lead to a loss of biological activity. It is recommended to handle the peptide under an inert atmosphere and use oxygen-free solvents where possible.
-
Proteolysis: As a peptide, (Phe13,Tyr19)-MCH is susceptible to degradation by proteases. When working with biological samples such as plasma or cell lysates, the inclusion of protease inhibitors is advisable.
-
pH: Extreme pH values can lead to hydrolysis of the peptide backbone. It is best to maintain the peptide in a buffer system within a neutral to slightly acidic pH range.
Recommended Storage:
For long-term storage, (Phe13,Tyr19)-MCH should be stored as a lyophilized powder at -20°C or -80°C.[7] For short-term storage, aliquots of a stock solution (e.g., in DMSO) can be stored at -80°C to minimize freeze-thaw cycles.[5]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of (Phe13,Tyr19)-MCH
(Phe13,Tyr19)-MCH is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a solid support.[1][2] The following is a generalized protocol.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Oxidizing agent for cyclization (e.g., iodine)
-
Solvents: DMF, DCM, Diethyl ether
-
RP-HPLC system for purification
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence. Each coupling step involves activating the amino acid with HBTU/HOBt and DIPEA in DMF and adding it to the resin.
-
Wash: Wash the resin with DMF and DCM after each deprotection and coupling step.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Cyclization: Dissolve the linear peptide in an appropriate solvent and add iodine to facilitate the formation of the disulfide bridge between Cys7 and Cys16.
-
Purification: Purify the cyclized peptide using preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
General Protocol for Assessing Peptide Stability
This protocol provides a framework for evaluating the stability of (Phe13,Tyr19)-MCH in a biological matrix.
Materials:
-
(Phe13,Tyr19)-MCH stock solution
-
Biological matrix (e.g., human plasma, serum, or cell culture medium)
-
Incubation buffer (e.g., PBS)
-
Quenching/precipitation solution (e.g., acetonitrile with 1% TFA)
-
RP-HPLC system with a UV or MS detector
Methodology:
-
Incubation: Dilute the (Phe13,Tyr19)-MCH stock solution in the biological matrix to a final concentration (e.g., 10 µM). Incubate the samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately mix the aliquot with an ice-cold quenching/precipitation solution to stop enzymatic degradation and precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Data Analysis: Plot the percentage of remaining intact peptide against time to determine the degradation rate and half-life (t½) of the peptide in the specific biological matrix.
Radioligand Binding Assay for MCH-1R
This protocol describes a competitive binding assay to determine the affinity of test compounds for the MCH-1 receptor using [¹²⁵I]-(Phe13,Tyr19)-MCH as the radioligand.
Materials:
-
Cell membranes expressing MCH-1R
-
[¹²⁵I]-(Phe13,Tyr19)-MCH
-
Unlabeled (Phe13,Tyr19)-MCH (for non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]-(Phe13,Tyr19)-MCH (typically at or below the Kd), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled (Phe13,Tyr19)-MCH.
-
Incubation: Add the MCH-1R containing cell membranes to each well to initiate the binding reaction. Incubate for 90 minutes at room temperature.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
MCH Receptor Signaling and Experimental Workflows
MCH-1R Signaling Pathway
(Phe13,Tyr19)-MCH acts as an agonist at the MCH-1 receptor, which is a G protein-coupled receptor that can couple to multiple G protein subtypes, primarily Gαi and Gαq.[8][9] This dual coupling leads to the activation of diverse intracellular signaling pathways.
Caption: MCH-1R Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow
Logical Workflow for Peptide Stability Assessment
This diagram outlines the logical steps involved in assessing the stability of (Phe13,Tyr19)-MCH in a biological matrix.
Caption: Peptide Stability Assessment Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bachem.com [bachem.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Property Calculator [novoprolabs.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pepcalc.com [pepcalc.com]
(Phe13,Tyr19)-MCH: A Technical Guide to its Agonism at SLC-1 (MCHR1) and MCH-2R Receptors
This technical guide provides an in-depth overview of the synthetic peptide analog (Phe13,Tyr19)-Melanin-Concentrating Hormone ((Phe13,Tyr19)-MCH) and its role as an agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), also known as SLC-1, and the Melanin-Concentrating Hormone Receptor 2 (MCHR2). This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the MCH system and its therapeutic potential.
Core Concepts
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, feeding behavior, and other physiological processes.[1] Its effects are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[1] (Phe13,Tyr19)-MCH is a potent synthetic agonist at both of these receptors, making it a valuable tool for studying their function and for the development of novel therapeutics.[2][3]
Data Presentation: Quantitative Analysis of (Phe13,Tyr19)-MCH Activity
The following tables summarize the quantitative data on the binding affinity and functional potency of (Phe13,Tyr19)-MCH and related ligands at MCHR1 and MCHR2.
Table 1: Functional Potency (EC50) of MCH Analogs at MCHR1 and MCHR2
| Ligand | Receptor | Cell Line | Assay Type | EC50 (nM) | Reference |
| (Phe13,Tyr19)-MCH | MCHR1 (SLC-1) | CHO | Calcium Mobilization | 38.5 ± 3.2 | [4] |
| (Phe13,Tyr19)-MCH | MCHR2 | CHO | Calcium Mobilization | 2.26 ± 0.43 | [4] |
| MCH | MCHR1 (SLC-1) | HEK293 | Aequorin Luminescence | 14.4 | [2] |
| MCH | MCHR2 | HEK293 | Aequorin Luminescence | 2.10 | [2] |
Table 2: Binding Affinity (Kd) of MCH Radioligands at MCHR1 and MCHR2
| Radioligand | Receptor | Cell Line/Tissue | Binding Parameter | Value | Reference |
| [¹²⁵I]-[D-Phe13, Tyr19]-MCH | MCHR1 (SLC-1) | Mouse Melanoma Cells | Kd | 122.7 ± 15.3 pM | [5] |
| ¹²⁵I-MCH | MCHR1 (SLC-1) | MCHR1-transfected cells | Kd | 3.1 ± 0.4 nM | [2] |
| ¹²⁵I-MCH | MCHR2 | MCHR2-transfected cells | Kd | 9.6 ± 0.5 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following are representative protocols for radioligand binding and calcium mobilization assays for MCH receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as (Phe13,Tyr19)-MCH, by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the MCH receptor of interest.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
In a 96-well plate, combine the following in order:
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., [¹²⁵I]-[Phe13, Tyr19]-MCH) at a concentration near its Kd.
-
Serial dilutions of the unlabeled test compound ((Phe13,Tyr19)-MCH).
-
Membrane preparation (typically 5-20 µg of protein per well).
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled MCH (e.g., 1 µM).
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like MCHR1 and MCHR2.
1. Cell Preparation:
-
Plate HEK293 or CHO cells stably expressing the MCH receptor of interest in a black-walled, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, remove the growth medium.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a loading buffer containing the dye for 45-60 minutes at 37°C, protected from light. The loading buffer often contains probenecid to prevent the dye from being extruded from the cells.
-
After incubation, wash the cells with assay buffer to remove the extracellular dye.
3. Assay Procedure:
-
Place the cell plate into a fluorescence microplate reader (e.g., FlexStation or FLIPR).
-
Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Add serial dilutions of the agonist ((Phe13,Tyr19)-MCH) to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes). The peak response usually occurs within the first 30 seconds.
4. Data Analysis:
-
The change in fluorescence (peak - baseline) is proportional to the increase in intracellular calcium.
-
Plot the change in fluorescence against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Mandatory Visualizations
The following diagrams illustrate the signaling pathways of MCHR1 and MCHR2 and a typical experimental workflow for their characterization.
Caption: MCHR1 (SLC-1) Signaling Pathways
Caption: MCH-2R Signaling Pathway
Caption: Experimental Workflow for Ligand Characterization
References
- 1. genecards.org [genecards.org]
- 2. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (Phe13,Tyr19)-MCH Radioligand Binding Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone (MCH) and its primary receptor in rodents, MCHR1, are key players in the regulation of energy homeostasis, appetite, and other physiological processes. MCHR1, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for obesity and related metabolic disorders. The analogue of human MCH, [Phe13, Tyr19]-MCH, was designed for radioiodination, providing a valuable tool for studying these receptors. This document provides detailed protocols for performing radioligand binding assays using [¹²⁵I]-(Phe13,Tyr19)-MCH to characterize the MCH receptor and evaluate the binding affinity of novel compounds.
Data Presentation
The following table summarizes the binding affinities of various radioligands and the inhibitory constants of selected MCHR1 antagonists.
| Compound/Radioligand | Receptor/Cell Line | Assay Type | Binding Affinity (Value) | Reference |
| [¹²⁵I]-[Phe13, Tyr19]-MCH | Mouse G4F-7 melanoma cells | Saturation | K_d: 0.118 nM | [1] |
| [¹²⁵I]-[D-Phe13, Tyr19]-MCH | Mouse melanoma cells | Saturation | K_d: 122.7 ± 15.3 pM | [2] |
| MCH-1 antagonist 1 | Human MCH-1 receptor | Competition | K_i: 2.6 nM | [3] |
| GPS18169 | Human MCH-R1 | Competition | K_i: ~20 pM | [4] |
| TPI 1361-17 | Rat MCH1 receptor | Functional (Ca²⁺ mobilization) | IC₅₀: 6.1 nM | [5] |
MCHR1 Signaling Pathway
MCHR1 activation by MCH initiates signaling through multiple G protein subtypes, primarily Gαi and Gαq. Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
Experimental Protocols
I. Membrane Preparation from MCHR1-Expressing Cells
This protocol outlines the preparation of cell membranes enriched with MCHR1.
Materials:
-
Cells expressing MCHR1 (e.g., HEK293 or CHO cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow MCHR1-expressing cells to confluency.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
II. Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
Materials:
-
MCHR1 membrane preparation
-
Radioligand: [¹²⁵I]-(Phe13,Tyr19)-MCH
-
Unlabeled MCH (for non-specific binding)
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.[6]
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the radioligand in the Assay Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: MCHR1 membranes and increasing concentrations of the radioligand.
-
Non-specific Binding (NSB): MCHR1 membranes, increasing concentrations of the radioligand, and a high concentration of unlabeled MCH.
-
-
Incubate the plate for 90 minutes.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.01% TX-100).[6]
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting NSB from total binding.
-
Analyze the data using non-linear regression to determine Bmax and Kd.
III. Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled test compounds.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the following to triplicate wells:
-
MCHR1 membranes.
-
A single concentration of [¹²⁵I]-(Phe13,Tyr19)-MCH (typically at or near its Kd).
-
Increasing concentrations of the unlabeled test compound.
-
-
Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled MCH).
-
Incubate, filter, and measure radioactivity as described for the saturation assay.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow
The following diagram illustrates the general workflow for a competition radioligand binding assay.
References
- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone Receptor 1 (MCH1R) is a G protein-coupled receptor (GPCR) primarily expressed in the brain, playing a pivotal role in the regulation of energy homeostasis, appetite, and mood.[1][2] This makes it a significant therapeutic target for metabolic and psychiatric disorders.[1][2] Radioligand binding assays are indispensable tools for characterizing MCH1R and for the screening and development of novel therapeutic compounds.[1] The synthetic analog, [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH, is a widely used radioligand for these assays due to its high affinity and specificity for the MCH1 receptor.
This document provides detailed protocols for utilizing [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH in competitive binding assays to determine the affinity (Ki) of unlabeled test compounds for the MCH1R.
Data Presentation
The following tables summarize the binding affinities of various radioligands and the inhibitory constants of selected MCH1R antagonists determined using competitive binding assays.
Table 1: Radioligand Binding Affinities for MCH1 Receptor
| Radioligand | Cell Line/Tissue | Kd (pM) | Reference |
| [¹²⁵I]-[D-Phe¹³, Tyr¹⁹]-MCH | Mouse Melanoma Cells | 122.7 ± 15.3 | [1][3] |
| [¹²⁵I]-MCH | HEK293-MCHR1 membranes | ~3100 | [4] |
| [¹²⁵I]-[D-Bpa¹³,Tyr¹⁹]-MCH | G4F-7 mouse melanoma cells | 220 ± 20 | [5] |
Note: The D-enantiomer at position 13 was found to increase the relative affinity of the radioligand about 7-fold.[3]
Table 2: Inhibitory Constants (Ki) and IC₅₀ Values of MCH1R Antagonists
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | IC₅₀ (nM) | Reference |
| MQ1 | [¹²⁵I]-MCH-(4-19) | Human MCH₁ receptor membranes | 2.2 | [6] | |
| MQ3 | [¹²⁵I]-MCH-(4-19) | Human MCH₁ receptor membranes | 16 | [6] |
MCH1 Receptor Signaling Pathway
The MCH1 receptor primarily couples to inhibitory G proteins (Gαi) and Gαq proteins.[2][6][7] Activation of the Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] The Gαq pathway activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺).[7][8] Prolonged agonist stimulation can also lead to the recruitment of β-arrestins, which promotes receptor desensitization and internalization.[6][7]
Experimental Protocols
Part 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes from cultured cells stably expressing the MCH1 receptor (e.g., HEK293 or CHO cells).[1]
Materials:
-
Cells expressing MCH1R
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), ice-cold[7]
-
Sucrose Buffer (Lysis buffer with 10% sucrose)[1]
-
Cell scrapers
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA)
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.[1]
-
Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.[1]
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.[1]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[1]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and centrifuge again.
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA or similar protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.[1]
Part 2: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound for the MCH1R.
Materials:
-
MCH1R membrane preparation
-
[¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH radioligand
-
Unlabeled test compounds
-
Unlabeled MCH (for non-specific binding)
-
Assay Buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)[7][9]
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[1][7]
-
Filtration apparatus (cell harvester)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold[7]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
On the day of the assay, thaw the MCH1R membrane preparation and resuspend in Assay Buffer.
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains membranes and radioligand.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of unlabeled MCH (e.g., 1 µM).[1]
-
Test Compound: Contains membranes, radioligand, and each concentration of the test compound.
-
-
To the appropriate wells, add:
-
Incubate the plate for 60-90 minutes at room temperature.[9][10]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[1]
-
Wash the filters 3-4 times with ice-cold Wash Buffer.[7]
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[7][10]
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Analyze the data using non-linear regression (one-site fit) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand
-
Kd = dissociation constant of the radioligand
-
Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (D-(p-benzoylphenylalanine)13, tyrosine19)-melanin-concentrating hormone, a potent analogue for MCH receptor crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes: In Vitro Applications of (Phe¹³,Tyr¹⁹)-MCH in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a critical role in regulating energy homeostasis, appetite, and other physiological processes. Its effects are mediated through G protein-coupled receptors (GPCRs), primarily the MCH receptor 1 (MCH-R1, also known as SLC-1). MCH-R1 is a key therapeutic target for metabolic and psychiatric disorders.
(Phe¹³,Tyr¹⁹)-MCH is a synthetic analog of human MCH. It was specifically designed for research applications by replacing Tyr¹³ with Phenylalanine and Val¹⁹ with Tyrosine, creating a stable site for radioiodination.[1][2] The resulting radioligand, [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH, is a crucial tool for identifying and characterizing MCH-R1 in various in vitro systems. While it is an MCH analog and acts as an agonist[3], its primary utility is in competitive binding assays to determine the affinity of other unlabeled test compounds.
Key In Vitro Applications
The principal applications of (Phe¹³,Tyr¹⁹)-MCH revolve around its use as a radioligand in cell lines, particularly those endogenously expressing MCH-R1 (e.g., certain melanoma cell lines) or those engineered to express the receptor (e.g., transfected HEK293 or CHO cells).[4][5]
-
Receptor Binding Assays: Used to quantify the affinity (Kd, Ki) and density (Bmax) of MCH receptors.
-
Functional Assays: While the native MCH peptide is typically used to stimulate the receptor in functional assays, the characterization data obtained using (Phe¹³,Tyr¹⁹)-MCH is foundational for interpreting these functional studies. Key functional assays for MCH-R1 include:
-
Calcium Mobilization Assays: To measure Gq-mediated signaling.
-
cAMP Inhibition Assays: To measure Gi-mediated signaling.
-
Quantitative Data Summary: Binding Affinity
[¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH and its derivatives have been used to determine the binding characteristics of MCH-R1 in various cell lines. The data below is compiled from receptor binding studies.
| Radioligand | Cell Line | Binding Constant (Kd) | Receptor Density (Bmax) | Reference |
| [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH | G4F-7 Mouse Melanoma | 0.118 nM (118 pM) | ~1090 sites/cell | [1][2] |
| [¹²⁵I]-[D-Phe¹³,Tyr¹⁹]-MCH | Mouse Melanoma Cells | 0.1227 nM (122.7 pM) | Not Specified | [6] |
| [¹²⁵I]-[D-Bpa¹³,Tyr¹⁹]-MCH | G4F-7 Mouse Melanoma | 0.22 nM (220 pM) | ~1047 sites/cell | [7] |
| Note: A photoreactive analogue used for receptor crosslinking. |
MCH-R1 Signaling Pathways
Upon agonist binding, MCH-R1 couples to multiple G protein families, primarily Gαi and Gαq, to initiate diverse intracellular signaling cascades.[5][8][9]
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[8][10]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[8][9]
-
MAPK/ERK Pathway: MCH-R1 activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[9][10]
Experimental Protocols
This protocol determines the inhibitory constant (Ki) of a test compound for MCH-R1 using cell membranes expressing the receptor and [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH as the radioligand.[11][12]
Materials:
-
Cell Membranes: From HEK293 or CHO cells stably expressing MCH-R1.
-
Radioligand: [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH.
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[11]
-
Unlabeled Ligand (for NSB): Native MCH (1 µM).
-
Test Compounds: Serial dilutions of the compound of interest.
-
Hardware: 96-well microplates, glass fiber filters, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Thaw MCH-R1 membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a final concentration of 5-20 µg protein per well. Keep on ice.
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
50 µL of Assay Buffer (for Total Binding) OR 1 µM unlabeled MCH (for Non-Specific Binding, NSB) OR diluted test compound.
-
50 µL of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH diluted in Assay Buffer (final concentration at or near its Kd, e.g., 50-100 pM).
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly harvest the plate contents onto glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the Ki of the test compound from the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the Gαq-mediated increase in intracellular calcium following MCH-R1 activation.[11]
Materials:
-
Cells: HEK293 or CHO cells stably expressing MCH-R1.
-
Culture Medium: Standard growth medium (e.g., DMEM/F-12 with 10% FBS).
-
Assay Plate: Black, clear-bottom 96- or 384-well plates.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Native MCH.
-
Hardware: Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the assay plate at a density that yields a 90-100% confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove culture medium and add the calcium indicator dye (prepared according to the manufacturer's instructions in Assay Buffer).
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[11]
-
Assay Measurement: Place the cell plate into the fluorescence plate reader.
-
Signal Reading: Record a baseline fluorescence reading for 10-20 seconds. Then, inject the MCH agonist and continue recording the fluorescence signal (typically Ex/Em ≈ 494/516 nm for Fluo-4) for an additional 60-120 seconds. The peak response usually occurs within 30 seconds.[11]
-
Data Analysis: Calculate the EC₅₀ value from the dose-response curve of the agonist. For antagonists, pre-incubate cells with the test compound before adding an EC₈₀ concentration of MCH.
This protocol measures the Gαi-mediated inhibition of forskolin-stimulated cAMP production.[10][11]
Materials:
-
Cells: CHO or HEK293 cells stably expressing MCH-R1.
-
Assay Plate: 384-well plate.
-
Agonist: Native MCH.
-
Stimulant: Forskolin.
-
cAMP Detection Kit: A competitive immunoassay kit based on HTRF, AlphaScreen, or ELISA.
Procedure:
-
Cell Plating: Plate cells in a 384-well plate and incubate overnight.
-
Compound Addition: For antagonist testing, add serial dilutions of the test compound to the wells. For agonist testing, add assay buffer.
-
Agonist Stimulation: Add the MCH agonist (at an EC₈₀ concentration for antagonist mode, or as a dose-response for agonist mode) immediately followed by forskolin (e.g., 1-10 µM).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's protocol.
-
Data Analysis: For agonist mode, calculate the EC₅₀ value from the dose-response curve of cAMP inhibition. For antagonist mode, calculate the IC₅₀ from the inhibition of the MCH response.
General Experimental Workflow
The following diagram illustrates a typical workflow for testing a compound's effect on MCH-R1 in a cell-based functional assay.
References
- 1. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (D-(p-benzoylphenylalanine)13, tyrosine19)-melanin-concentrating hormone, a potent analogue for MCH receptor crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MCH receptors/gene structure-in vivo expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Use of (Phe13,Tyr19)-MCH in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, feeding behavior, and other physiological processes. Its effects are mediated through G protein-coupled receptors, primarily the MCH receptor 1 (MCHR1). The synthetic analog, (Phe13,Tyr19)-MCH, is a potent agonist at the MCHR1 and is a valuable tool for studying the receptor's function and for screening potential therapeutic agents. This document provides detailed application notes and protocols for the experimental use of (Phe13,Tyr19)-MCH in Human Embryonic Kidney (HEK-293) cells, a commonly used cell line for studying GPCR signaling.
Data Presentation
The following table summarizes the available quantitative data for the interaction of MCH and its analog, (Phe13,Tyr19)-MCH, with the MCH receptor 1 (MCHR1) expressed in HEK-293 cells.
| Ligand | Assay | Receptor | Cell Line | Parameter | Value | Reference |
| MCH | Calcium Mobilization | MCHR1 | HEK-293 | EC₅₀ | 14.4 nM | [1] |
| (Phe13,Tyr19)-MCH | Calcium Mobilization | MCHR1 & MCHR2 | HEK-293 | Activity | Activates receptor with slightly lower potency than MCH | [1] |
| [¹²⁵I][Phe¹³,Tyr¹⁹]-MCH | Radioligand Binding | MCHR1 | CHO cells | pKd | 9.2 (Kd ≈ 0.63 nM) | |
| MCH | Radioligand Binding | MCHR1 | HEK-293 | Kd | ~3.1 - 9.6 nM |
Signaling Pathways and Experimental Workflows
MCHR1 Signaling Pathway
Activation of MCHR1 by (Phe13,Tyr19)-MCH in HEK-293 cells initiates a cascade of intracellular signaling events. MCHR1 is known to couple to both Gαi and Gαq proteins.
References
Application Notes and Protocols for Radioiodination of (Phe13,Tyr19)-MCH Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis and feeding behavior in mammals. It exerts its effects through interaction with G protein-coupled receptors, primarily the MCH receptor 1 (MCH1R). The development of radiolabeled MCH analogs is essential for the characterization of MCH receptors, enabling detailed investigation of their distribution, affinity, and signaling pathways. This document provides a detailed protocol for the radioiodination of a potent MCH analog, (Phe13,Tyr19)-MCH, and its subsequent characterization through radioligand binding assays.
The (Phe13,Tyr19)-MCH analog was specifically designed for radioiodination by replacing the native tyrosine at position 13 with phenylalanine and the valine at position 19 with tyrosine, providing a suitable site for iodination at the C-terminus.[1] This radioligand, specifically [¹²⁵I]-(Phe13,Tyr19)-MCH, has been instrumental in the characterization of MCH receptors.[1][2]
MCH1 Receptor Signaling Pathway
The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[1][3][4] Upon binding of MCH or its agonists, the receptor activates downstream signaling cascades. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Conversely, activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These pathways ultimately modulate neuronal activity and other cellular responses.[6][7]
Experimental Protocols
Protocol 1: Radioiodination of (Phe13,Tyr19)-MCH Peptide
This protocol describes the enzymatic radioiodination of (Phe13,Tyr19)-MCH using the lactoperoxidase method to produce [¹²⁵I]-(Phe13,Tyr19)-MCH.
Materials and Reagents:
-
(Phe13,Tyr19)-MCH peptide
-
Na¹²⁵I (carrier-free)
-
Lactoperoxidase
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (0.5 M, pH 7.4)
-
Sodium metabisulfite
-
Bovine Serum Albumin (BSA)
-
Sep-Pak C18 cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Experimental Workflow:
Procedure:
-
Preparation: In a microcentrifuge tube, combine the following reagents in order:
-
5 µg of (Phe13,Tyr19)-MCH peptide dissolved in 10 µL of 0.5 M phosphate buffer, pH 7.4.
-
1 mCi (37 MBq) of carrier-free Na¹²⁵I.
-
5 µg of lactoperoxidase in 10 µL of 0.5 M phosphate buffer, pH 7.4.
-
-
Initiation and Incubation: Initiate the iodination reaction by adding 1 µL of a freshly diluted 1:10,000 solution of 30% H₂O₂. Gently mix and incubate for 5-10 minutes at room temperature.[8]
-
Quenching: Stop the reaction by adding 100 µL of a solution containing 0.1% BSA and 0.05% sodium metabisulfite in 0.1 M phosphate buffer.
-
Initial Purification:
-
Activate a Sep-Pak C18 cartridge by washing with 10 mL of acetonitrile followed by 10 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted ¹²⁵I and other hydrophilic impurities.
-
Elute the peptide fraction with 2 mL of acetonitrile/water (80:20, v/v) containing 0.1% TFA.
-
-
Final Purification by RP-HPLC:
-
Inject the eluted peptide fraction onto a C18 RP-HPLC column (e.g., µBondapak C18, 3.9 x 300 mm).
-
Elute with a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) in mobile phase A (e.g., 0.1% TFA in water). A typical gradient is from 20% to 50% B over 30 minutes.[9]
-
Monitor the elution profile using a UV detector (at 210-220 nm) and a gamma counter.[10]
-
Collect the fractions corresponding to the mono-iodinated peptide peak. The iodinated peptide will have a longer retention time than the unlabeled peptide.[11]
-
-
Quantification and Storage: Determine the radiochemical purity and specific activity of the purified [¹²⁵I]-(Phe13,Tyr19)-MCH. Store the radiolabeled peptide at -20°C or -80°C.
Expected Results:
| Parameter | Typical Value | Reference |
| Radiochemical Yield | > 80% | [12] |
| Radiochemical Purity | > 95% | [9] |
| Specific Activity | ~2000 Ci/mmol | [1] |
Protocol 2: Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [¹²⁵I]-(Phe13,Tyr19)-MCH on cells expressing the MCH1 receptor (e.g., G4F-7 mouse melanoma cells).[1]
Materials and Reagents:
-
[¹²⁵I]-(Phe13,Tyr19)-MCH
-
Unlabeled (Phe13,Tyr19)-MCH
-
Cells expressing MCH1 receptor (e.g., G4F-7)
-
Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)
-
Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)
-
Cell harvester
-
Gamma counter
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the MCH1 receptor. Resuspend the cells in binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Total Binding: In triplicate, add 50 µL of cell suspension to wells of a 96-well plate. Add 50 µL of serially diluted [¹²⁵I]-(Phe13,Tyr19)-MCH (e.g., 0.01 to 5 nM final concentration).
-
Non-specific Binding: In triplicate, add 50 µL of cell suspension to wells. Add 50 µL of serially diluted [¹²⁵I]-(Phe13,Tyr19)-MCH and 50 µL of a high concentration of unlabeled (Phe13,Tyr19)-MCH (e.g., 1 µM final concentration) to displace the specific binding.
-
Adjust the final volume in each well to 200 µL with binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[13]
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.[13]
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Expected Results for [¹²⁵I]-(Phe13,Tyr19)-MCH:
| Cell Line | Kd (M) | Bmax (receptors/cell) | Reference |
| G4F-7 mouse melanoma | 1.18 x 10⁻¹⁰ | 1090 | [1] |
| Another MCH analog on G4F-7 | 2.2 x 10⁻¹⁰ | 1047 | [14] |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the radioiodination of the MCH peptide analog (Phe13,Tyr19)-MCH and its characterization through saturation binding assays. The resulting radioligand, [¹²⁵I]-(Phe13,Tyr19)-MCH, is a high-affinity probe essential for studying the pharmacology and function of the MCH1 receptor. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data for advancing our understanding of the MCH system and its role in physiology and disease.
References
- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bachem.com [bachem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. (D-(p-benzoylphenylalanine)13, tyrosine19)-melanin-concentrating hormone, a potent analogue for MCH receptor crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Mobilization Assay Using (Phe13,Tyr19)-MCH in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and feeding behavior. Its effects are mediated through G protein-coupled receptors, primarily the MCH receptor 1 (MCHR1). MCHR1 is a therapeutic target of interest for metabolic disorders. (Phe13,Tyr19)-MCH is a potent synthetic analog of MCH that acts as an agonist at the MCHR1.[1]
This application note provides a detailed protocol for a calcium mobilization assay using (Phe13,Tyr19)-MCH in Chinese Hamster Ovary (CHO) cells stably expressing the human MCHR1. This assay is a robust method for characterizing the potency and efficacy of MCHR1 agonists and for screening compound libraries for novel modulators of the MCHR1 signaling pathway. The principle of the assay is based on the activation of the Gq-protein coupled MCHR1, which triggers the release of intracellular calcium from the endoplasmic reticulum. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[2][3][4][5]
MCHR1 Signaling Pathway
Upon binding of an agonist such as (Phe13,Tyr19)-MCH, the MCHR1 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. MCHR1 is known to couple to multiple G proteins, including Gi, Go, and Gq.[6] The Gq pathway is responsible for the mobilization of intracellular calcium. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm.[7][8]
Data Presentation
The following table summarizes representative quantitative data for the potency of (Phe13,Tyr19)-MCH in inducing calcium mobilization in CHO cells stably expressing human MCHR1.
| Compound | Cell Line | Target | Assay Type | Parameter | Value (nM) |
| (Phe13,Tyr19)-MCH | CHO-K1 | Human MCHR1 | Calcium Mobilization | EC50 | 8.5 |
| MCH (endogenous) | CHO-K1 | Human MCHR1 | Calcium Mobilization | EC50 | 1.2 |
Note: The EC50 values presented are illustrative and may vary depending on experimental conditions and cell line characteristics.
Experimental Protocols
Materials and Reagents
-
CHO-K1 cells stably expressing human MCHR1 (CHO-hMCHR1)
-
(Phe13,Tyr19)-MCH (human, mouse, rat)
-
MCH (human)
-
Fluo-4 AM
-
Pluronic® F-127
-
Probenecid (optional)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
DMSO
-
96-well black-walled, clear-bottom assay plates
Experimental Workflow
References
- 1. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for MCH Receptor Autoradiography with [125I]-(Phe13,Tyr19)-MCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological functions primarily through its interaction with the MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain. The development of radiolabeled ligands for MCHR1 has been instrumental in characterizing the receptor's distribution and pharmacology. The analog [Phe13, Tyr19]-MCH, when radioiodinated with Iodine-125 ([125I]), provides a valuable tool for in vitro receptor autoradiography and binding assays. However, it is noted that this radioligand can be susceptible to oxidative damage and may exhibit high non-specific binding in some cell lines that do not express the SLC-1 (MCHR1) gene.[1][2] Therefore, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
These application notes provide detailed protocols for utilizing [125I]-(Phe13,Tyr19)-MCH for MCH receptor autoradiography and binding assays, guidance on data interpretation, and an overview of the MCHR1 signaling pathway.
Data Presentation
Quantitative Binding Data
The following tables summarize the binding characteristics of [125I]-(Phe13,Tyr19)-MCH and related ligands to the MCH receptor in various experimental systems.
| Radioligand | Cell Line/Tissue | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| [125I]-[D-Phe13, Tyr19]-MCH | Mouse Melanoma Cells | 122.7 ± 15.3 | Not Reported | [1] |
| [125I]-[Phe13,Tyr19]-MCH | Mouse G4F-7 Melanoma Cells | 118 | 1090 receptors/cell | [3] |
| [125I]-MCH | HEK293-MCHR1 Membranes | 3100 ± 400 | ~1600 | |
| [125I]-MCH | HEK293-MCHR2 Membranes | 9600 ± 500 | ~1600 |
| Competing Ligand | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| MCH | [125I]-MCH | Human Brain (Thalamus) | 0.3 ± 0.07 | ||
| α-MSH | [125I]-MCH | Human Brain (Thalamus) | >1000 | ||
| ACTH | [125I]-MCH | Human Brain (Thalamus) | >1000 | ||
| Salmon MCH | [125I]Phe13Tyr19-MCH | CHO/MCH-2R Cells | ~10-fold higher than mammalian MCH | [4] | |
| [Phe13,Tyr19]-MCH | [125I]Phe13Tyr19-MCH | CHO/MCH-2R Cells | Reduced potency vs MCH | [4] |
MCH Receptor Signaling Pathway
MCHR1 activation by MCH initiates a cascade of intracellular events through coupling to Gi and Gq proteins. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography of MCH Receptors in Rat Brain Sections
This protocol details the localization of MCH receptors in rodent brain tissue using [125I]-(Phe13,Tyr19)-MCH.
1. Tissue Preparation:
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the brains.
-
Freeze the brains in isopentane chilled with dry ice.
-
Store the frozen brains at -80°C until sectioning.
-
Using a cryostat, cut 20 µm coronal sections of the brain and thaw-mount them onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C.
2. Autoradiographic Binding Assay:
-
Pre-incubation: Thaw the slides to room temperature and pre-incubate them in a buffer solution (50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides for 60 minutes at room temperature in a humid chamber with the incubation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.5% bovine serum albumin (BSA), pH 7.4) containing 0.1 nM [125I]-(Phe13,Tyr19)-MCH.[5]
-
Non-specific Binding: For determining non-specific binding, incubate an adjacent set of slides in the same incubation buffer containing 0.1 nM [125I]-(Phe13,Tyr19)-MCH and an excess of unlabeled MCH (e.g., 1 µM).[5]
-
Washing: After incubation, wash the slides to remove unbound radioligand. Perform three consecutive 5-minute washes in ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Final Rinse: Briefly dip the slides in ice-cold deionized water to remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
3. Image Acquisition and Analysis:
-
Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Include [125I] standards of known radioactivity for quantitative analysis.
-
Expose the screen or film for 24-72 hours, depending on the signal intensity.
-
Scan the phosphor imaging screen using a phosphor imager or develop the film.
-
Quantify the density of binding sites in specific brain regions using image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
Protocol 2: Saturation Binding Assay with [125I]-(Phe13,Tyr19)-MCH on Cell Membranes
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [125I]-(Phe13,Tyr19)-MCH in membranes prepared from cells expressing MCH receptors.
1. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing MCHR1 to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
2. Saturation Binding Assay:
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Add a constant amount of membrane protein (e.g., 10-20 µg) to each well.
-
Add increasing concentrations of [125I]-(Phe13,Tyr19)-MCH (e.g., 10 pM to 5 nM) to the wells for total binding.
-
For non-specific binding, add the same increasing concentrations of the radioligand in the presence of a high concentration of unlabeled MCH (e.g., 1 µM).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [125I]-(Phe13,Tyr19)-MCH.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
Protocol 3: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of unlabeled test compounds for the MCH receptor by measuring their ability to compete with the binding of [125I]-(Phe13,Tyr19)-MCH.
1. Assay Setup:
-
Prepare cell membranes as described in Protocol 2.
-
In a 96-well plate, add a constant amount of membrane protein and a fixed concentration of [125I]-(Phe13,Tyr19)-MCH (typically at or below its Kd value, e.g., 0.1 nM) to each well.[5]
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled MCH).
2. Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature.[5]
-
Terminate the reaction and wash the filters as described in Protocol 2.
3. Data Analysis:
-
Measure the radioactivity on the filters.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a second melanin-concentrating hormone receptor, MCH-2R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Phe13, Tyr19)-MCH in Rat Brain Tissue Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Phe13, Tyr19)-Melanin-Concentrating Hormone (MCH) is a potent synthetic analog of the endogenous neuropeptide MCH. It serves as a high-affinity agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the central nervous system. MCHR1 activation is implicated in a variety of physiological processes, including the regulation of energy homeostasis, sleep-wake cycles, mood, and memory. In neuroscience research, rat brain tissue slices provide an invaluable ex vivo model system to investigate the effects of neuroactive compounds on neuronal activity and synaptic function within intact neural circuits. These application notes provide detailed protocols for the use of (Phe13, Tyr19)-MCH in acute rat brain slices for electrophysiological and calcium imaging studies.
Mechanism of Action
(Phe13, Tyr19)-MCH exerts its effects by binding to and activating MCHR1. MCHR1 can couple to multiple G-protein subtypes, leading to diverse downstream signaling cascades. The primary signaling pathways include:
-
Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. This is often associated with neuronal inhibition.[1][2]
-
Gαq/11 Pathway: Coupling to this pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration ([Ca2+]i).[1][2]
The net effect of (Phe13, Tyr19)-MCH on neuronal excitability can be either inhibitory or excitatory, depending on the brain region, neuronal subtype, and the specific complement of G-proteins and downstream effectors expressed in the target cells.
Data Presentation
Table 1: Summary of MCH Effects on Neuronal Activity in Rat Brain Slices
| Brain Region | Neuronal Effect | Effective Concentration (MCH) | Measurement Technique | Reference |
| Hippocampus (Dentate Gyrus) | Long-lasting potentiation of evoked synaptic responses. | 4-11 µM | Field Recordings | |
| Lateral Hypothalamus | Depression of glutamatergic and GABAergic synaptic transmission. | 1 µM | Whole-cell Patch-clamp | |
| Hippocampus (CA1) | Renormalization of increased excitatory synaptic transmission in a disease model. | Not specified | Whole-cell Patch-clamp | [3] |
Note: The data above is for the parent peptide MCH, as specific quantitative data for (Phe13, Tyr19)-MCH in brain slices is limited. The effective concentration range for the analog is expected to be similar.
Signaling Pathway Diagram
Caption: MCHR1 Signaling Pathways.
Experimental Protocols
Protocol 1: Preparation of Acute Rat Brain Slices
This protocol describes the preparation of viable acute brain slices from rats, suitable for electrophysiology and calcium imaging.
Materials:
-
Animals: Wistar or Sprague-Dawley rats (age as required for the study).
-
Solutions:
-
Slicing Solution (NMDG-based, protective): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 25 mM glucose. pH 7.4, osmolarity 300-310 mOsm.
-
-
Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber, carbogen gas (95% O2 / 5% CO2).
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the rat using an approved method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing solution until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest (e.g., coronal for hippocampus).
-
Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut slices at the desired thickness (typically 300-400 µm).
-
-
Recovery:
-
Immediately transfer the slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C, continuously bubbled with carbogen, for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before experimentation.
-
Caption: Brain Slice Preparation Workflow.
Protocol 2: Electrophysiological Recording
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of (Phe13, Tyr19)-MCH.
Materials:
-
Prepared acute brain slices.
-
(Phe13, Tyr19)-MCH stock solution (dissolved in a suitable vehicle, e.g., water or DMSO, and then diluted in aCSF).
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
-
Glass micropipettes.
-
Intracellular solution (composition depends on the experiment, e.g., K-gluconate based for current-clamp).
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min at a physiological temperature (e.g., 32-34°C).
-
Neuron Identification: Identify target neurons using differential interference contrast (DIC) optics.
-
Patching:
-
Approach a target neuron with a glass micropipette filled with intracellular solution.
-
Establish a giga-ohm seal and achieve the whole-cell configuration.
-
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate, or synaptic activity) for a stable period (e.g., 5-10 minutes).
-
Drug Application:
-
Switch the perfusion to aCSF containing the desired concentration of (Phe13, Tyr19)-MCH (e.g., 1-10 µM).
-
Record the neuronal activity during drug application.
-
-
Washout: Switch the perfusion back to control aCSF to observe the reversibility of the drug's effects.
-
Data Analysis: Analyze the recorded data to quantify changes in neuronal properties (e.g., firing frequency, membrane potential, amplitude and frequency of synaptic events).
Protocol 3: Calcium Imaging
This protocol describes how to measure changes in intracellular calcium in response to (Phe13, Tyr19)-MCH application using a fluorescent calcium indicator.
Materials:
-
Prepared acute brain slices.
-
(Phe13, Tyr19)-MCH stock solution.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127 and DMSO.
-
Fluorescence microscope with a suitable camera and light source.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator in aCSF (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 and 0.1% DMSO).
-
Incubate the brain slices in the loading solution for 30-60 minutes at 32-34°C, protected from light and continuously supplied with carbogen.
-
After loading, transfer the slices back to regular aCSF for at least 30 minutes to allow for de-esterification of the dye.
-
-
Imaging:
-
Transfer a dye-loaded slice to the recording chamber and perfuse with carbogenated aCSF.
-
Identify a region of interest and acquire baseline fluorescence images.
-
-
Drug Application and Imaging:
-
Perfuse the slice with aCSF containing (Phe13, Tyr19)-MCH.
-
Acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels.
-
-
Data Analysis: Analyze the image series to quantify changes in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
Caption: Calcium Imaging Workflow.
Conclusion
These application notes provide a comprehensive guide for utilizing (Phe13, Tyr19)-MCH in rat brain slice preparations. The detailed protocols for slice preparation, electrophysiology, and calcium imaging, along with the summary of expected effects and signaling pathways, should enable researchers to effectively investigate the role of the MCH system in neuronal function. It is recommended to perform concentration-response experiments to determine the optimal concentration of (Phe13, Tyr19)-MCH for the specific brain region and neuronal population under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early alterations in the MCH system link aberrant neuronal activity and sleep disturbances in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Probing MCH Receptor Pharmacology: Application Notes and Protocols for (Phe13,Tyr19)-MCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a critical role in the regulation of energy homeostasis, feeding behavior, and other physiological processes. Its effects are mediated through G protein-coupled receptors (GPCRs), primarily the MCH receptor 1 (MCHR1). The synthetic analog, (Phe13,Tyr19)-MCH, is a potent tool for investigating MCHR1 pharmacology. This analog, where Phenylalanine and Tyrosine are substituted at positions 13 and 19 respectively, has been developed for use as a radioligand and agonist in a variety of assays to characterize the binding and functional activity of MCHR1.[1][2] This document provides detailed application notes and protocols for the use of (Phe13,Tyr19)-MCH in key pharmacological assays.
MCHR1 Signaling Pathways
MCHR1 is known to couple to multiple G protein subtypes, principally Gαi and Gαq, initiating distinct downstream signaling cascades. The activation of these pathways forms the basis of the functional assays described herein.
-
Gαq Pathway: Upon agonist binding, MCHR1 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a measurable indicator of receptor activation.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory effect on cAMP production is another key measure of MCHR1 activation.
Below is a diagram illustrating the primary signaling pathways of the MCH receptor 1.
References
Application Notes: Utilizing (Phe13,Tyr19)-MCH in High-Throughput Screening for MCH Receptor 1 Antagonists
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols: Saturation Binding Analysis of the MCH Receptor 1 using [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a critical role in the regulation of energy homeostasis, appetite, and mood. It exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). In rodents, only MCHR1 is expressed.[1][2] MCHR1 is widely distributed throughout the brain, particularly in regions associated with feeding behavior and reward, making it a significant therapeutic target for obesity and psychiatric disorders.[1][3]
Radioligand binding assays are indispensable tools for characterizing MCHR1 and for the discovery and development of novel therapeutic agents. Saturation binding analysis, specifically, allows for the determination of the equilibrium dissociation constant (Kd) of a radioligand and the total receptor density (Bmax) in a given tissue or cell preparation. This document provides a detailed protocol for performing a saturation binding analysis using the MCHR1-selective radioligand [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH.
Data Presentation
The following table summarizes the binding characteristics of MCH radioligands to the MCH receptor, as determined by saturation binding analysis in various experimental systems.
| Radioligand | Cell Line/Tissue | Kd (nM) | Bmax | Reference |
| [¹²⁵I]-[D-Phe¹³, Tyr¹⁹]-MCH | Mouse Melanoma Cells | 0.1227 ± 0.0153 | Not Reported | [4] |
| [¹²⁵I]-MCH | G4F-7 Melanoma Cells | 0.118 | 1090 receptors/cell | [5] |
| [¹²⁵I]-MCH | CHO cells expressing MCH receptor | 1.3 | 3.6 pmol/mg protein | [3] |
| [¹²⁵I]-MCH | Porcine primary ciliary pigmented epithelial cells | 0.26 ± 0.05 | 6600 receptors/cell | [6] |
| [¹²⁵I]-MCH | ODM2 human non-pigmented ciliary epithelial cells | 0.15 ± 0.04 | 2820 receptors/cell | [6] |
| [¹²⁵I]-MCH | HEK293-MCHR1 membranes | 3.1 ± 0.4 | ~1.6 nmol/g protein | [7] |
Experimental Protocols
Membrane Preparation from Cells Expressing MCHR1
This protocol describes the preparation of crude membranes from cultured cells overexpressing MCHR1.
Materials:
-
Cultured cells expressing MCHR1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold
-
Cell scraper
-
Dounce homogenizer or sonicator
-
Refrigerated centrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by sonication on ice.
-
Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay with [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH
This protocol details the procedure for a saturation binding experiment to determine the Kd and Bmax of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH for MCHR1.
Materials:
-
MCHR1 membrane preparation
-
[¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH (Radioligand)
-
Unlabeled MCH (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.5% BSA, pH 7.4.[8] Some protocols may vary, for example using 25 mM HEPES (pH 7.4) with 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.[9]
-
96-well microplates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
On the day of the assay, thaw the MCHR1 membrane preparation on ice and resuspend it in Assay Buffer to a final concentration of 5-10 µg of protein per well.
-
Prepare serial dilutions of the radioligand, [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH, in Assay Buffer. A typical concentration range would be from 0.01 to 5 nM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed volume of membrane preparation and the various concentrations of the radioligand.
-
Non-specific Binding (NSB): Add the membrane preparation, the various concentrations of the radioligand, and a high concentration of unlabeled MCH (e.g., 1 µM).[3]
-
-
Bring the final volume in each well to 200-250 µL with Assay Buffer.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the amount of specifically bound radioligand by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the resulting saturation curve using non-linear regression analysis (one-site binding model) to determine the Kd and Bmax values.
Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 couples to both Gi/o and Gq proteins to modulate multiple intracellular signaling pathways.
Experimental Workflow for Saturation Binding Analysis
Caption: A streamlined workflow for performing a saturation radioligand binding assay.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols for Scintillation Proximity Assay (SPA) using (Phe¹³,Tyr¹⁹)-MCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone (MCH) system, comprising the cyclic neuropeptide MCH and its G protein-coupled receptors (GPCRs), MCHR1 and MCHR2, is a pivotal regulator of energy homeostasis, appetite, and mood. The MCHR1, in particular, has emerged as a significant therapeutic target for obesity and other metabolic and psychiatric disorders. Consequently, robust and high-throughput screening (HTS) compatible assays are essential for the discovery and characterization of novel MCHR1 modulators.
This document provides a detailed protocol for a Scintillation Proximity Assay (SPA) for the human MCHR1 using the radioiodinated synthetic agonist, [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH. SPA is a homogeneous and sensitive technology that eliminates the need for a separation step, making it highly amenable to automation and HTS.
Principle of the Assay
The Scintillation Proximity Assay for MCHR1 relies on the interaction between a radiolabeled ligand and its receptor immobilized on a scintillant-impregnated bead. In this application, membranes prepared from cells expressing MCHR1 are captured by Wheat Germ Agglutinin (WGA) coated SPA beads. WGA binds to the glycosylated residues present on the extracellular domains of the receptor.
When the radiolabeled ligand, [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH, binds to the MCHR1 on the bead, the emitted beta particles from the ¹²⁵I isotope are close enough to excite the scintillant within the bead, resulting in the emission of light. This light is then detected by a scintillation counter. Unbound radioligand in the solution is too distant to excite the beads, and therefore, its radioactive decay is not detected. The amount of light generated is directly proportional to the amount of radioligand bound to the receptor.
Data Presentation
Table 1: Radioligand Binding Affinities for MCHR1
| Radioligand | Cell Line/Tissue | Kd (pM) | Reference |
| [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH | Mouse G4F-7 melanoma cells | 118 | [1] |
| [¹²⁵I]-[D-Phe¹³,Tyr¹⁹]-MCH | Mouse melanoma cells | 122.7 ± 15.3 | [2] |
| [¹²⁵I]-[D-Bpa¹³,Tyr¹⁹]-MCH | G4F-7 mouse melanoma cells | 220 ± 20 | [3] |
Note: Kd values can vary depending on the cell line, membrane preparation, and assay conditions.
Table 2: Inhibitory Constants (Kᵢ) and IC₅₀ Values of MCHR1 Ligands
| Compound | Radioligand | Cell Line/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| MCH | [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH | CHO cells stably expressing MCHR1 | Data not available | Data not available | [4] |
| Unlabeled (Phe¹³,Tyr¹⁹)-MCH | [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH | HEK-293 cells expressing hMCHR1 | Data not available | Data not available | [5] |
Note: This table can be populated with data from competition binding experiments performed using the described SPA protocol.
Experimental Protocols
A. Preparation of Cell Membranes Expressing MCHR1
This protocol describes the preparation of crude cell membranes from a cell line stably or transiently expressing human MCHR1 (e.g., HEK-293 or CHO cells).
Materials:
-
Cell culture flasks with confluent cells expressing MCHR1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold
-
Sucrose Buffer: Lysis Buffer containing 10% (w/v) sucrose, ice-cold
-
Protease inhibitor cocktail
-
Cell scraper
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Protocol:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer with 15-20 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
B. Scintillation Proximity Assay Protocol for MCHR1
This protocol is designed for a 96-well plate format.
Materials:
-
MCHR1 membrane preparation
-
[¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH (specific activity ~2000 Ci/mmol)
-
Unlabeled (Phe¹³,Tyr¹⁹)-MCH or other test compounds
-
Wheat Germ Agglutinin (WGA) coated SPA beads
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4
-
96-well microplates (white, clear bottom)
-
Microplate scintillation counter
Protocol:
1. Reagent Preparation:
-
Radioligand Dilution: Prepare serial dilutions of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH in Assay Buffer. For saturation binding, a typical concentration range would be from 10 pM to 5 nM. For competition assays, use a single concentration of the radioligand, typically at or near its Kd value (e.g., 100-200 pM).
-
Compound Dilution: Prepare serial dilutions of unlabeled (Phe¹³,Tyr¹⁹)-MCH (for determining non-specific binding and as a control) or test compounds in Assay Buffer.
-
Membrane Dilution: Dilute the MCHR1 membrane preparation in Assay Buffer to a final concentration that gives a robust signal-to-noise ratio (typically 5-20 µg of protein per well). This needs to be optimized for each batch of membranes.
-
SPA Bead Suspension: Reconstitute the WGA SPA beads in Assay Buffer to a final concentration of 1 mg/well. Keep the suspension mixed to ensure homogeneity.
2. Assay Procedure (Total Volume: 200 µL/well):
-
For Saturation Binding:
-
To each well, add 50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled (Phe¹³,Tyr¹⁹)-MCH (e.g., 1 µM, for non-specific binding).
-
Add 50 µL of the appropriate [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH dilution.
-
Add 50 µL of the diluted MCHR1 membrane preparation.
-
Add 50 µL of the WGA SPA bead suspension.
-
-
For Competition Binding:
-
To each well, add 50 µL of Assay Buffer (for total binding), 50 µL of a high concentration of unlabeled (Phe¹³,Tyr¹⁹)-MCH (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH at a fixed concentration.
-
Add 50 µL of the diluted MCHR1 membrane preparation.
-
Add 50 µL of the WGA SPA bead suspension.
-
3. Incubation:
-
Seal the plate and incubate for 90-120 minutes at room temperature with gentle shaking. The optimal incubation time should be determined during assay development.
4. Measurement:
-
After incubation, allow the beads to settle for at least 30 minutes.
-
Count the plate in a microplate scintillation counter.
5. Data Analysis:
-
Saturation Binding: Subtract the non-specific binding counts from the total binding counts to obtain specific binding. Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). Analyze the data using non-linear regression (one-site binding model) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition Binding: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: MCHR1 Signaling Pathway.
Caption: Scintillation Proximity Assay Workflow.
References
- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (D-(p-benzoylphenylalanine)13, tyrosine19)-melanin-concentrating hormone, a potent analogue for MCH receptor crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes: Localization of Melanin-Concentrating Hormone (MCH) Receptors with the Radioligand [¹²⁵I]-(Phe13,Tyr19)-MCH
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly synthesized by neurons in the lateral hypothalamus and zona incerta.[1][2] It is a key regulator of energy homeostasis, food intake, mood, and other physiological functions.[1][3][4] MCH exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCH Receptor 1 (MCHR1) and MCH Receptor 2 (MCHR2).[3] In rodents, only MCHR1 is present, while humans express both.[3] The extensive distribution of these receptors throughout the brain, including the cortex, hypothalamus, hippocampus, and nucleus accumbens, highlights the broad impact of the MCH system.[1][5] Consequently, MCH receptors are significant therapeutic targets for developing treatments for obesity, anxiety, and depression.
Principle of the Technique: Receptor Autoradiography
This document details the use of the MCH analog, (Phe13,Tyr19)-MCH, for localizing MCH receptors in tissue sections. It is important to distinguish this technique, known as in situ receptor autoradiography , from in situ hybridization (ISH).
-
In Situ Receptor Autoradiography uses a radiolabeled ligand (in this case, a peptide) to bind directly to its target receptor protein in a tissue slice. The anatomical distribution of the receptor is then visualized by detecting the radioactive signal.[6]
-
In Situ Hybridization (ISH) uses a labeled nucleic acid probe (DNA or RNA) to detect and localize a specific mRNA sequence within a cell or tissue.[7] This method reveals where the receptor's gene is being expressed, not necessarily where the final protein is located.
The native MCH peptide is unsuitable for direct radioiodination as the process diminishes its biological activity.[8] The synthetic analog (Phe13,Tyr19)-MCH was developed to overcome this limitation. In this analog, phenylalanine and tyrosine are substituted at positions 13 and 19, respectively, allowing for stable and efficient radioiodination without compromising its high affinity for MCH receptors.[8][9] The resulting radioligand, [¹²⁵I]-(Phe13,Tyr19)-MCH, is a powerful tool for mapping the precise anatomical distribution of MCH receptors.
Applications
-
Neuroanatomical Mapping: Provides high-resolution mapping of MCH receptor distribution in the central nervous system and peripheral tissues.[5]
-
Pharmacological Research: Enables the characterization of MCH receptor density (Bmax) and affinity (Kd) in various physiological and pathological states.[9]
-
Drug Development: Facilitates the screening of novel therapeutic compounds by using competitive binding assays to determine their affinity (Ki) for MCH receptors.[10][11]
Quantitative Data Summary
Quantitative analysis from radioligand binding assays provides critical pharmacological data. The tables below summarize key binding parameters for [¹²⁵I]-(Phe13,Tyr19)-MCH and related compounds.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of MCH Radioligands
| Radioligand | Cell Line / Tissue | Kd (Dissociation Constant) | Bmax (Receptor Density) | Reference |
|---|---|---|---|---|
| [¹²⁵I]-(Phe13,Tyr19)-MCH | Mouse G4F-7 Melanoma Cells | 0.118 nM (1.18 x 10⁻¹⁰ M) | 1090 receptors/cell | [8][9] |
| [¹²⁵I]-(D-Phe13,Tyr19)-MCH | Mouse Melanoma Cells | 122.7 ± 15.3 pM | Not Specified | [12] |
| ¹²⁵I-MCH | MCHR1-transfected HEK293 Cells | 3.1 ± 0.4 nM | ~1.6 nmol/g protein | [1] |
| ¹²⁵I-MCH | MCHR2-transfected HEK293 Cells | 9.6 ± 0.5 nM | ~1.6 nmol/g protein |[1] |
Table 2: Inhibitory Constants (IC50) of MCH Analogs in Competitive Binding Assays
| Competitor Ligand | Receptor | Cell Line | IC50 | Reference |
|---|---|---|---|---|
| MCH | MCHR2 | MCHR2-expressing HEK293 | 0.46 nM | [13] |
| (Phe13,Tyr19)-MCH | MCHR2 | MCHR2-expressing HEK293 | 1.1 nM | [13] |
| Salmon MCH | MCHR2 | MCHR2-expressing HEK293 | 3.0 nM |[13] |
Experimental Protocols & Visualizations
MCHR1 Signaling Pathway
MCHR1 couples to multiple G proteins, primarily Gi and Gq, to initiate diverse intracellular signaling cascades.[14][15] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[15] Coupling to Gq activates phospholipase C (PLC), which increases intracellular calcium (Ca²⁺) and activates protein kinase C (PKC), ultimately modulating the MAPK/ERK pathway.[3][14]
Protocol 1: In Situ Receptor Autoradiography Workflow
This protocol outlines the key steps for localizing MCH receptors in frozen brain tissue sections using [¹²⁵I]-(Phe13,Tyr19)-MCH.
Detailed Methodology for In Situ Receptor Autoradiography
-
Tissue Preparation:
-
Anesthetize and perfuse the animal with cold phosphate-buffered saline (PBS), followed by a fixative if required (e.g., 4% paraformaldehyde).
-
Rapidly dissect and freeze the brain in isopentane cooled with dry ice (-40°C). Store at -80°C.
-
Using a cryostat, cut coronal or sagittal sections (16-20 µm) and thaw-mount them onto gelatin-coated or charged microscope slides. Store slides at -80°C.
-
-
Binding Protocol:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[10]
-
Thaw slides to room temperature.
-
Pre-incubate slides in assay buffer for 15-30 minutes at room temperature.
-
Total Binding: Incubate slides in assay buffer containing a specific concentration of [¹²⁵I]-(Phe13,Tyr19)-MCH (e.g., 0.05-0.1 nM) for 60-90 minutes at room temperature.[11]
-
Non-Specific Binding: Incubate an adjacent set of slides in the same solution plus a high concentration of unlabeled ("cold") MCH (e.g., 1 µM) to saturate the receptors and prevent radioligand binding.
-
Wash slides 2-3 times in ice-cold assay buffer (without BSA) for 5 minutes each to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Signal Detection and Analysis:
-
Dry the slides quickly under a stream of cool air.
-
Place the dried slides in an X-ray cassette and appose them to autoradiography film or a phosphor imaging screen. Include radioactive standards for quantification.
-
Expose for an appropriate duration (days to weeks) at -80°C.
-
Develop the film or scan the phosphor screen.
-
Quantify the optical density of specific brain regions using image analysis software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
-
Protocol 2: Competitive Binding Assay Workflow
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with [¹²⁵I]-(Phe13,Tyr19)-MCH for binding to MCH receptors in a membrane preparation.
Detailed Methodology for Competitive Binding Assay
-
Membrane Preparation: [10][11]
-
Homogenize MCHR1-expressing cells or brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.
-
-
Assay Protocol: [11]
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]-(Phe13,Tyr19)-MCH (e.g., 0.1 nM), and the membrane preparation (e.g., 5-10 µg protein/well).
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add excess unlabeled MCH (1 µM).
-
For competition wells, add serial dilutions of the test compound.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through glass fiber (GF/C) filter plates, pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters 3 times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).
-
Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
References
- 1. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCH receptors/gene structure-in vivo expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Hypothalamic Neuropeptide Melanin-Concentrating Hormone Acts in the Nucleus Accumbens to Modulate Feeding Behavior and Forced-Swim Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the melanin-concentrating hormone (MCH) receptor mRNA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotransmitter receptor localization: from autoradiography to imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using the Fluorescence In Situ Hybridization in the Diagnosis of Trisomy 13 in a Male Newborn From Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCP1489-1mg | [Phe13, Tyr19]-MCH (Human, Mouse, Rat) Clinisciences [clinisciences.com]
- 9. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and characterization of a second melanin-concentrating hormone receptor, MCH-2R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Functional Assays of MCH Receptor Signaling Using (Phe13,Tyr19)-MCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a critical role in regulating energy homeostasis, appetite, and other physiological processes. Its effects are mediated through G protein-coupled receptors (GPCRs), primarily the MCH receptor 1 (MCHR1). MCHR1 activation initiates multiple signaling cascades by coupling to different G proteins, including Gαi, Gαo, and Gαq.[1][2][3][4] The synthetic analog, (Phe13,Tyr19)-MCH, is a potent tool for studying MCHR1 signaling. This analog, where Phenylalanine and Tyrosine are substituted at positions 13 and 19 respectively, is particularly useful for radioiodination, making it an invaluable radioligand for binding assays.[5] These application notes provide detailed protocols for key functional assays to characterize the interaction of (Phe13,Tyr19)-MCH with MCHR1 and to screen for novel therapeutic compounds targeting this receptor.
MCHR1 Signaling Pathways
Upon activation by an agonist like (Phe13,Tyr19)-MCH, MCHR1 can initiate two primary signaling pathways:
-
Gαi/o Pathway: Activation of the inhibitory G protein, Gαi, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
-
Gαq/11 Pathway: Coupling to Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[4][6] This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.[6]
Data Presentation
The following table summarizes the quantitative data for (Phe13,Tyr19)-MCH in various functional assays, providing a comparative overview of its activity.
| Parameter | Agonist/Ligand | Value | Assay Type | Cell Line | Reference |
| EC50 | (Phe13,Tyr19)-MCH | 41 nM | β-Lactamase Reporter Assay (Gqi5 coupled) | CHO-K1 | [8] |
| EC50 | MCH | 14.4 nM | Aequorin Luminescence Assay (Calcium) | HEK293 | |
| Kd | [125I]-(Phe13,Tyr19)-MCH | 9.6 ± 0.5 nM | Radioligand Binding | HEK293 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay using [125I]-(Phe13,Tyr19)-MCH
This assay determines the affinity of a test compound for MCHR1 by measuring its ability to compete with the radiolabeled ligand [125I]-(Phe13,Tyr19)-MCH.
Materials:
-
HEK293 cells stably expressing human MCHR1 (HEK293-hMCHR1)
-
[125I]-(Phe13,Tyr19)-MCH
-
Unlabeled (Phe13,Tyr19)-MCH or another high-affinity MCHR1 ligand for non-specific binding determination
-
Test compounds
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4
-
Binding Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS) containing 0.01% TX-100
-
96-well microplates and filter plates (e.g., GFC UNIFILTER)
-
Scintillation cocktail and microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hMCHR1 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with Lysis Buffer and centrifuge again.
-
Resuspend the final membrane pellet in Binding Buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
Dilute the HEK293-hMCHR1 membranes in ice-cold Binding Buffer to a final concentration of 0.5-1.0 µg of protein per well.
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
Dilute [125I]-(Phe13,Tyr19)-MCH in Binding Buffer to a final concentration at or below its Kd (e.g., 0.06-0.1 nM).
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or unlabeled MCH (1 µM for non-specific binding) or test compound dilutions.
-
50 µL of diluted [125I]-(Phe13,Tyr19)-MCH.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Rapidly filter the contents of each well through a filter plate pre-soaked in 0.3% PEI.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This assay measures the ability of (Phe13,Tyr19)-MCH to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing MCHR1
-
(Phe13,Tyr19)-MCH
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and plates
Protocol:
-
Cell Plating: Seed MCHR1-expressing cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of (Phe13,Tyr19)-MCH to the wells.
-
Stimulation: Add forskolin at its EC80 concentration to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of (Phe13,Tyr19)-MCH.
-
Perform a non-linear regression analysis to determine the EC50 value for the inhibition of cAMP production.
Calcium Mobilization Assay
This assay measures the Gαq-mediated increase in intracellular calcium concentration upon MCHR1 activation by (Phe13,Tyr19)-MCH.
Materials:
-
CHO or HEK293 cells stably expressing MCHR1
-
(Phe13,Tyr19)-MCH
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (to prevent dye extrusion)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Cell Plating: Seed MCHR1-expressing cells into a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading:
-
Remove the growth medium.
-
Add the calcium-sensitive dye loading solution (containing probenecid) to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Assay:
-
Place the cell plate into a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add serial dilutions of (Phe13,Tyr19)-MCH to the wells using the instrument's liquid handler.
-
Immediately measure the change in fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the peak ΔF against the log concentration of (Phe13,Tyr19)-MCH.
-
Perform a non-linear regression analysis to determine the EC50 value for calcium mobilization.
References
- 1. Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing (Phe13,Tyr19)-MCH for the Study of MCHR1 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, and mood.[1][2] It exerts its effects by activating its primary receptor in mammals, the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] To facilitate the study of this receptor, synthetic analogs of MCH have been developed. (Phe13,Tyr19)-MCH is a key analog where Phenylalanine and Tyrosine are substituted at positions 13 and 19, respectively.[5] This modification makes it an ideal candidate for radioiodination, creating [¹²⁵I]-(Phe13,Tyr19)-MCH, a high-affinity radioligand essential for characterizing MCHR1 binding properties.[5][6]
This document provides detailed protocols for using (Phe13,Tyr19)-MCH in radioligand binding assays and outlines related functional assays critical for understanding the downstream signaling pathways of MCHR1 activation.
MCHR1 Signaling Pathways
MCHR1 is a versatile receptor known to couple with multiple G-protein subtypes, primarily Gαi and Gαq, leading to the activation of distinct intracellular signaling cascades.[2][7][8]
-
Gαq Pathway: Upon agonist binding, MCHR1 activates the Gαq protein, which in turn stimulates phospholipase C (PLC).[1][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a response that can be readily measured.[1][10]
-
Gαi Pathway: Activation of the Gαi pathway by MCHR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][11][12] This pathway is often studied by first stimulating cAMP production with an agent like forskolin and then measuring the agonist's ability to inhibit this production.[2][13]
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol describes the use of [¹²⁵I]-(Phe13,Tyr19)-MCH to determine the binding affinity (Kd) and receptor density (Bmax) on cell membranes expressing MCHR1.
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells stably expressing MCHR1 (e.g., G4F-7, CHO, HEK293).[5] Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In assay tubes, combine cell membranes, increasing concentrations of [¹²⁵I]-(Phe13,Tyr19)-MCH, and assay buffer. For determining non-specific binding, add a high concentration of unlabeled MCH to a parallel set of tubes.
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Separation: Rapidly separate bound and free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.[5][6]
Protocol 2: Calcium Mobilization Assay
This assay measures the Gαq-mediated increase in intracellular calcium following MCHR1 activation by an agonist. It is a robust method for characterizing agonist potency and screening for antagonists.[1][10]
Methodology:
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human MCHR1 in 96- or 384-well black-walled, clear-bottom microplates and culture overnight.[10]
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][10] Incubate for 45-60 minutes at 37°C.[14]
-
Compound Incubation (for antagonist mode): Remove the dye solution and add buffer containing the antagonist compounds at various concentrations. Incubate for a specified time (e.g., 30 minutes) at room temperature.[13]
-
Signal Measurement: Place the plate into a fluorescent plate reader (e.g., FLIPR, FlexStation) set to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 490 nm/525 nm for Fluo-4).[10]
-
Agonist Stimulation: Record a baseline fluorescence for 10-20 seconds, then add a solution of MCH agonist and continue recording for an additional 60-120 seconds to capture the peak calcium response.[10]
-
Data Analysis: Calculate the change in fluorescence to determine the calcium response. For agonists, plot the response against concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response to determine the IC₅₀.
Protocol 3: cAMP Inhibition Assay
This assay measures the Gαi-mediated inhibition of adenylyl cyclase activity. It is used to quantify the effect of MCHR1 agonists on cAMP levels.[11][13]
Methodology:
-
Cell Culture: Seed HEK293 or CHO cells stably expressing MCHR1 in a microplate.[13]
-
Compound Incubation: Treat cells with varying concentrations of the test compound (agonist or antagonist).
-
Stimulation: Add a solution containing an adenylyl cyclase stimulator (e.g., forskolin) to all wells (except negative control) along with the MCH agonist (for antagonist screening).[13] This elevates intracellular cAMP levels.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production and its inhibition by the activated Gαi pathway.[13]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, AlphaScreen, or ELISA, following the manufacturer's instructions.[13]
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Plot the signal against the compound concentration to determine the potency (EC₅₀ or IC₅₀).
Protocol 4: Receptor Internalization Assay
This assay monitors the agonist-induced translocation of MCHR1 from the plasma membrane into intracellular endosomes, a key process in receptor desensitization.[15][16]
Methodology:
-
Cell Culture: Plate cells stably expressing an MCHR1-EGFP fusion protein (e.g., U2OS cells) in a suitable microplate.[15]
-
Agonist Treatment: Treat the cells with the MCH agonist at various concentrations for a defined period (e.g., 30 minutes).[15]
-
Fixation and Staining: Fix the cells and, if necessary, stain with a nuclear counterstain for automated imaging analysis.
-
Imaging: Acquire images using a high-content automated fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the internalization of the MCHR1-EGFP fusion protein, typically by measuring the intensity of fluorescence in intracellular puncta versus the cell membrane.[15]
-
Data Analysis: Plot the degree of internalization against agonist concentration to generate a dose-response curve and calculate the EC₅₀. The EC₅₀ for MCH in this assay is approximately 0.4 µM.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for MCH analogs and MCHR1.
Table 1: Radioligand Binding Affinity
| Radioligand | Cell Line | Binding Parameter | Value | Reference |
| [¹²⁵I]-(Phe13,Tyr19)-MCH | Mouse G4F-7 melanoma | KD | 1.18 x 10⁻¹⁰ M (0.118 nM) | [5] |
| [¹²⁵I]-(D-Phe13,Tyr19)-MCH | Not Specified | KD | 122.7 ± 15.3 pM (0.123 nM) | [6] |
| [¹²⁵I]-(D-Bpa13,Tyr19)-MCH | G4F-7 mouse melanoma | KD | 2.2 ± 0.2 x 10⁻¹⁰ M (0.22 nM) | [17] |
| [¹²⁵I]MCH | I3.4.2 neuroblastoma | KD | 0.35 nM | [18] |
Table 2: Functional Assay Potency
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| MCH | Receptor Internalization | U2OS | EC₅₀ | ~0.4 µM | [15] |
| Mammalian MCH | Calcium Mobilization | CHO/MCH-R2 | EC₅₀ | ~1 nM | [19] |
| [Phe13,Tyr19]-MCH | Calcium Mobilization | CHO/MCH-R2 | EC₅₀ | ~1 nM | [19] |
| Mammalian MCH | Inositol Phosphate Production | CHO/MCH-R1 | EC₅₀ | ~1 nM | [19] |
| [Phe13,Tyr19]-MCH | Inositol Phosphate Production | CHO/MCH-R1 | EC₅₀ | ~1 nM | [19] |
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. genecards.org [genecards.org]
- 5. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Properties of rat melanin-concentrating hormone receptor 1 internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (D-(p-benzoylphenylalanine)13, tyrosine19)-melanin-concentrating hormone, a potent analogue for MCH receptor crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BioKB - Publication [biokb.lcsb.uni.lu]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(Phe13,Tyr19)-MCH stability issues and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH.
Frequently Asked Questions (FAQs)
Q1: What is (Phe13,Tyr19)-MCH and why is it used?
(Phe13,Tyr19)-MCH is a synthetic analog of the native mammalian melanin-concentrating hormone (MCH).[1][2] In this analog, the amino acids at positions 13 and 19 have been substituted with Phenylalanine and Tyrosine, respectively. This modification allows for stable radioiodination at the C-terminal tyrosine, making it a valuable tool for radioreceptor assays and binding studies to characterize the MCH receptor 1 (MCHR1).[2]
Q2: What are the primary stability concerns when working with (Phe13,Tyr19)-MCH?
The primary stability concerns for (Phe13,Tyr19)-MCH, like many peptides, include:
-
Aggregation: This analog has been observed to form trimers in solution.[3]
-
Binding to Serum Proteins: In biological fluids containing serum, (Phe13,Tyr19)-MCH can bind to large molecular weight substances, reducing its free concentration and bioavailability.[3]
-
Proteolytic Degradation: As a peptide, it is susceptible to degradation by proteases present in biological samples or solutions that are not properly handled.
-
Oxidation: The presence of certain amino acids can make the peptide prone to oxidation, which can affect its activity.
Q3: How should I store (Phe13,Tyr19)-MCH to ensure its stability?
For optimal stability, (Phe13,Tyr19)-MCH should be stored lyophilized at -20°C or -80°C. For short-term storage of solutions, it is recommended to use a buffer at a neutral pH and store at 4°C. For long-term storage of solutions, aliquot the peptide into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no binding in radioreceptor assay | Degradation of the peptide: The peptide may have been degraded due to improper storage or handling. | 1. Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C). 2. Prepare fresh solutions for your assay. 3. If using biological samples, consider adding protease inhibitors. |
| Aggregation of the peptide: (Phe13,Tyr19)-MCH can form trimers, which may affect receptor binding.[3] | 1. Prepare fresh solutions and use them promptly. 2. Consider using a buffer that minimizes aggregation. | |
| Non-specific binding: The peptide may exhibit a high degree of non-specific binding.[4] | 1. Optimize your assay conditions, including blocking agents and washing steps. 2. Use cells with high expression of the MCH receptor for binding studies.[4] | |
| Inconsistent results between experiments | Variability in peptide concentration: This could be due to aggregation or binding to labware. | 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Ensure complete solubilization of the lyophilized peptide. |
| Presence of serum proteins: If working with biological fluids, serum protein binding can reduce the effective concentration of free peptide.[3] | 1. If possible, perform experiments in serum-free media. 2. If serum is required, be aware of the potential for protein binding and its impact on your results. | |
| Reduced biological activity in cell-based assays | Degradation by cellular proteases: Cells can release proteases that degrade the peptide. | 1. Minimize the incubation time if possible. 2. Consider adding protease inhibitors to the cell culture medium. |
Experimental Protocols
Synthesis of (Phe13,Tyr19)-MCH
The synthesis of (Phe13,Tyr19)-MCH is typically achieved through continuous-flow solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][5]
-
Resin: Polyhipe PA 500 or PEG-PS resins are commonly used.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the solid support.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and protecting groups are removed.
-
Purification: The linear peptide is purified to homogeneity using high-performance liquid chromatography (HPLC).
-
Cyclization: The disulfide bridge is formed by iodine oxidation to yield the final cyclic peptide.
Radioiodination of (Phe13,Tyr19)-MCH
Radioiodination is performed on the C-terminal tyrosine residue.[2]
-
Enzymatic Iodination: The reaction is carried out using solid-phase bound glucose oxidase/lactoperoxidase to incorporate 125I.
-
Purification: The radiolabeled peptide is purified using a reversed-phase mini-column followed by HPLC.
Signaling Pathways and Workflows
The melanin-concentrating hormone receptor 1 (MCHR1), to which (Phe13,Tyr19)-MCH binds, couples to multiple G proteins (Gi, Go, and Gq) to activate diverse intracellular signaling pathways.[6][7][8]
Caption: MCHR1 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phe(13),Tyr(19)-melanin-concentration hormone and the blood-brain barrier: role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (D-(p-benzoylphenylalanine)13, tyrosine19)-melanin-concentrating hormone, a potent analogue for MCH receptor crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
Preventing oxidative damage to [125I]-(Phe13,Tyr19)-MCH during experiments
Welcome to the technical support center for experiments involving [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent oxidative damage to this radioligand and navigate common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Question: I am observing excessively high non-specific binding (NSB) in my [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH binding assay, which is obscuring my specific binding signal. What are the common causes and how can I resolve this?
Answer: High non-specific binding is a known challenge with [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH due to its lipophilic nature. Here are the potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Radioligand Quality and Concentration | 1. Assess Radioligand Purity: Confirm the radiochemical purity of your [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH stock via HPLC. Degradation products can contribute to high NSB. 2. Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the Kd. For competition assays, use a radioligand concentration at or below the Kd to maximize the specific-to-non-specific signal ratio.[1] |
| Assay Buffer Composition | 1. Include a Blocking Agent: Incorporate Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% in your assay buffer to block non-specific binding sites on reaction tubes and filters.[2] 2. Optimize pH and Ionic Strength: Ensure the pH of your binding buffer is optimal for receptor binding (typically pH 7.4). Adjusting the ionic strength with salts can sometimes reduce non-specific interactions. |
| Filtration and Washing Technique | 1. Pre-soak Filters: Before the filtration step, pre-soak the glass fiber filters (e.g., GF/C) in 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter material itself.[1][2] 2. Optimize Wash Steps: Increase the number of washes (e.g., from two to four) with ice-cold wash buffer. Ensure the wash volume is sufficient to completely cover the filter and that the washing is performed rapidly to minimize dissociation of the specifically bound ligand.[1] |
| Receptor Preparation | 1. Optimize Protein Concentration: Use the lowest concentration of your cell membrane preparation that provides a robust specific binding signal. Too high a protein concentration can lead to increased NSB. |
Issue 2: Low or No Specific Binding Signal
Question: My [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH binding assay is showing very low or no specific binding. What could be the problem?
Answer: A lack of specific binding can be due to several factors related to the radioligand, the receptor preparation, or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Radioligand Integrity | 1. Suspected Oxidative Damage: [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH is highly susceptible to oxidative damage, which can abolish its binding affinity. Prepare fresh working dilutions and consider adding an antioxidant like L-methionine (1-5 mg/mL) to your assay buffer. 2. Improper Storage: Ensure the radioligand is stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Receptor Integrity and Expression | 1. Confirm Receptor Expression: Verify the expression of the MCH1 receptor in your cell line or tissue preparation using a complementary method such as qPCR or Western blot. 2. Check Membrane Preparation Quality: Ensure that your membrane preparations have been stored correctly at -80°C and that the protein integrity has not been compromised. |
| Assay Conditions | 1. Verify Ligand Concentrations: Double-check the concentrations of both the radiolabeled and unlabeled ligands. 2. Ensure Equilibrium: The incubation time may be insufficient to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidative damage to [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH?
A1: The primary cause of oxidative damage is the generation of free radicals. This can occur during the radioiodination process itself, due to the use of oxidizing agents, and subsequently during storage and experimental use through radiolysis of water molecules in the aqueous solution. The native methionine residues in the MCH peptide sequence are particularly susceptible to oxidation.
Q2: How can I prevent oxidative damage to my [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH during storage?
A2: To minimize oxidative damage during storage, follow these guidelines:
-
Aliquot: Upon receipt, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Low Temperature Storage: Store the aliquots at -20°C for short-term storage and at -80°C for long-term storage.
-
Inert Gas: For maximum protection, consider overlaying the aliquot with an inert gas like argon or nitrogen before capping and freezing.
-
Antioxidants: Consider adding a cryoprotectant or an antioxidant to the storage buffer, though this should be tested for compatibility with your assay.
Q3: What antioxidants can I add to my experimental buffers to protect [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH?
A3: Adding antioxidants or free radical scavengers to your assay buffers can significantly improve the stability of the radioligand. Commonly used options include:
-
L-methionine: Can be added at a concentration of 1-5 mg/mL to act as a sacrificial scavenger for oxidizing species.
-
Ascorbic Acid (Vitamin C): Can be used at low concentrations (e.g., 0.1%), but be aware that it can also act as a pro-oxidant in the presence of metal ions.
-
Bovine Serum Albumin (BSA): Besides being a blocking agent, BSA can also act as a scavenger for free radicals.
Q4: How can I assess the purity and integrity of my [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH?
A4: The radiochemical purity should be periodically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) with an in-line radiation detector. This will allow you to separate the intact radioligand from degradation products and free [¹²⁵I].
Data Presentation
The following tables summarize key quantitative data for experiments with [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH
| Cell Line | Receptor | Kd (nM) | Bmax (receptors/cell) | Reference |
| Mouse G4F-7 Melanoma | MCH Receptor | 0.118 | ~1090 | [3] |
| Porcine Ciliary Pigmented Epithelial | MCH-R1 | 0.26 ± 0.05 | ~6600 ± 650 | [4] |
| Human ODM2 NP Ciliary Epithelial | MCH-R1 | 0.15 ± 0.04 | ~2820 ± 340 | [4] |
Table 2: Illustrative Stability of [¹²⁵I]-Labeled Peptides Under Various Storage Conditions
Note: This table provides representative data to illustrate the expected trends in stability. Actual stability will depend on the specific peptide and buffer composition.
| Storage Temperature | Additive | Radiochemical Purity after 4 Weeks |
| 4°C | None | < 70% |
| -20°C | None | ~85-90% |
| -80°C | None | > 95% |
| -20°C | 0.1% BSA | > 90% |
| -20°C | 1 mg/mL L-methionine | > 95% |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay for MCH-1 Receptor
This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH.
Materials:
-
MCH-1R membrane preparation
-
[¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH
-
Unlabeled MCH (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.5% BSA, pH 7.4[2]
-
96-well microplates
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[2]
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail and counter
Procedure:
-
Thaw the MCH-1R membrane preparation and resuspend it in ice-cold Assay Buffer.
-
Prepare serial dilutions of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the corresponding radioligand dilution, and 100 µL of the membrane preparation.
-
Non-Specific Binding Wells: Add 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM), 50 µL of the corresponding radioligand dilution, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding versus the concentration of the radioligand and analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values.
Protocol 2: RP-HPLC for Radiochemical Purity Assessment
This protocol outlines a general method for assessing the purity of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH.
Materials:
-
[¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH sample
-
HPLC system with a C18 reverse-phase column
-
In-line radiation detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a small volume (e.g., 10-20 µL) of the radioligand sample.
-
Run a linear gradient of Mobile Phase B (e.g., from 5% to 95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Monitor the eluate with the in-line radiation detector.
-
Data Analysis: The intact [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH will elute as a major peak. Any earlier eluting peaks are likely to be more polar degradation products or free [¹²⁵I]. Calculate the radiochemical purity by integrating the peak areas: (Area of Intact Peptide Peak / Total Area of All Peaks) x 100%.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to prevent (Phe13,Tyr19)-MCH degradation in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of (Phe13,Tyr19)-Melanin-Concentrating Hormone (MCH) in solution. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your peptide during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (Phe13,Tyr19)-MCH degradation in solution?
A1: The primary degradation pathway for (Phe13,Tyr19)-MCH in solution is likely the oxidation of the methionine (Met) residue within its sequence. Peptides containing methionine are susceptible to oxidation, which can alter the peptide's structure and biological activity. Other potential degradation pathways include hydrolysis of the peptide backbone, particularly at extreme pH values, and deamidation of asparagine or glutamine residues, if present in the full sequence.
Q2: What is the optimal temperature for storing (Phe13,Tyr19)-MCH solutions?
A2: For short-term storage (days to weeks), it is recommended to store solutions of (Phe13,Tyr19)-MCH at 2-8°C. For long-term storage, aliquoting the solution into single-use volumes and storing at -20°C or -80°C is the best practice to minimize degradation from freeze-thaw cycles and chemical instability.
Q3: How does pH affect the stability of (Phe13,Tyr19)-MCH in solution?
A3: The pH of the solution is a critical factor in maintaining the stability of (Phe13,Tyr19)-MCH. Generally, a slightly acidic to neutral pH range (pH 5-7) is recommended for peptide stability. Alkaline conditions (pH > 8) can accelerate degradation pathways such as oxidation and deamidation. It is crucial to use a well-buffered solution to maintain the optimal pH.
Q4: Can I do anything to prevent oxidation of my (Phe13,Tyr19)-MCH solution?
A4: Yes, several measures can be taken to prevent oxidation. These include:
-
Using Degassed Buffers: Removing dissolved oxygen from your buffers by sparging with an inert gas like nitrogen or argon can significantly reduce oxidation.
-
Adding Antioxidants: Including antioxidants such as N-acetylcysteine or methionine itself in low concentrations in your buffer can act as scavengers for reactive oxygen species.
-
Minimizing Headspace: Storing your peptide solution in vials with minimal headspace can reduce its exposure to oxygen.
-
Protecting from Light: Light can promote photo-oxidation, so storing solutions in amber vials or protecting them from light is advisable.
Q5: My peptide solution appears cloudy. What should I do?
A5: Cloudiness or precipitation can indicate peptide aggregation or poor solubility at the given concentration and buffer conditions. You can try the following:
-
Gently vortex or sonicate the solution to aid dissolution.
-
If the issue persists, consider centrifuging the solution to pellet the aggregates and using the supernatant, although this will reduce the effective peptide concentration.
-
For future preparations, you may need to adjust the buffer composition, pH, or peptide concentration. Adding a small amount of an organic solvent like acetonitrile or DMSO (if compatible with your experiment) can sometimes improve solubility.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to (Phe13,Tyr19)-MCH degradation.
Issue 1: Loss of Biological Activity
If you observe a decrease in the expected biological activity of your (Phe13,Tyr19)-MCH solution, it is likely due to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of (Phe13,Tyr19)-MCH activity.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
The presence of new peaks in your HPLC chromatogram that are not present in a freshly prepared sample is a direct indication of degradation.
Troubleshooting Steps:
-
Characterize the New Peaks: If possible, use mass spectrometry (MS) to determine the mass of the species corresponding to the new peaks. An increase of +16 Da often indicates oxidation of a methionine residue.
-
Review Solution Handling:
-
Oxygen Exposure: Were the buffers degassed? Was the vial properly sealed?
-
pH Control: Was the buffer pH verified and within the optimal range (pH 5-7)?
-
Temperature: Was the solution exposed to high temperatures?
-
-
Implement Preventive Measures: Based on the likely cause, implement the appropriate preventive measures as outlined in the FAQs (e.g., using antioxidants, adjusting pH, controlling temperature).
Quantitative Data Summary
Table 1: Recommended Storage Conditions for (Phe13,Tyr19)-MCH
| Storage Duration | Form | Temperature | Light Exposure |
| Short-term (1-2 weeks) | Solution | 2-8°C | Protect from light |
| Long-term (>2 weeks) | Solution (Aliquoted) | -20°C or -80°C | Protect from light |
| Long-term (>1 year) | Lyophilized | -20°C or -80°C | Protect from light |
Table 2: General pH Stability Profile for Peptides
| pH Range | General Stability | Common Degradation Pathways |
| < 3 | Low | Acid hydrolysis |
| 3 - 5 | Moderate to High | - |
| 5 - 7 | Optimal | Minimal degradation |
| > 8 | Low | Deamidation, Oxidation, Racemization |
Experimental Protocols
Protocol 1: Preparation of a Stabilized (Phe13,Tyr19)-MCH Solution
This protocol outlines the steps for preparing a solution of (Phe13,Tyr19)-MCH with enhanced stability.
Materials:
-
Lyophilized (Phe13,Tyr19)-MCH
-
Sterile, high-purity water (e.g., WFI or HPLC-grade)
-
Buffer components (e.g., sodium phosphate, sodium citrate)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, low-protein binding microcentrifuge tubes or vials
-
pH meter
Procedure:
-
Buffer Preparation:
-
Prepare a 10-50 mM buffer solution (e.g., phosphate or citrate buffer) with sterile, high-purity water.
-
Degas the buffer by sparging with an inert gas for at least 15-20 minutes.
-
Adjust the pH of the buffer to the desired value within the optimal range of 5-7.
-
-
Peptide Reconstitution:
-
Allow the lyophilized (Phe13,Tyr19)-MCH vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide with the prepared, degassed buffer to the desired stock concentration.
-
Gently vortex or swirl to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Aliquoting and Storage:
-
Dispense the peptide solution into single-use aliquots in sterile, low-protein binding tubes.
-
If possible, flush the headspace of each vial with inert gas before sealing.
-
For short-term storage, place the aliquots at 2-8°C. For long-term storage, freeze the aliquots at -20°C or -80°C.
-
Experimental Workflow Diagram:
Caption: Workflow for preparing a stabilized (Phe13,Tyr19)-MCH solution.
Protocol 2: Assessment of (Phe13,Tyr19)-MCH Stability by HPLC
This protocol provides a general method for monitoring the stability of (Phe13,Tyr19)-MCH in solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
(Phe13,Tyr19)-MCH solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath for temperature stress studies
Procedure:
-
Sample Preparation:
-
Prepare a solution of (Phe13,Tyr19)-MCH at a known concentration in the buffer of interest.
-
Divide the solution into multiple aliquots for analysis at different time points.
-
Store the aliquots under the desired storage conditions (e.g., 4°C, 25°C, 40°C).
-
At each time point (e.g., 0, 24, 48, 72 hours), retrieve an aliquot for analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a fixed volume of the peptide solution.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact (Phe13,Tyr19)-MCH peak at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide against time to determine the degradation rate.
-
Signaling Pathway of Degradation:
Caption: Key degradation pathway and preventive measures for (Phe13,Tyr19)-MCH.
Improving signal-to-noise ratio in (Phe13,Tyr19)-MCH binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize (Phe13,Tyr19)-MCH binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during (Phe13,Tyr19)-MCH binding assays. Each question is followed by potential causes and actionable solutions.
Q1: Why is my non-specific binding (NSB) excessively high?
High non-specific binding can mask the specific signal, leading to a poor signal-to-noise ratio and unreliable data.[1]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | The radioligand, such as [125I]-[Phe13, Tyr19]-MCH, may be binding to non-receptor components like lipids, plastics, or filters.[1][2] Consider using a different radioligand analogue if available, as some have been developed to have lower non-specific binding.[3] |
| Suboptimal Radioligand Concentration | Using a radioligand concentration that is too high can lead to increased NSB.[1] It is recommended to use a concentration at or below the dissociation constant (Kd). |
| Inadequate Blocking | Insufficient blocking of non-specific sites on membranes, filters, and plates can be a major contributor to high NSB. Ensure the assay buffer contains an appropriate blocking agent, such as 0.1% to 0.5% bovine serum albumin (BSA).[4][5] Pre-soaking glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can also reduce filter binding.[4] |
| Inefficient Washing | Inadequate washing may not effectively remove all unbound radioligand. Increase the number of wash cycles or the volume of ice-cold wash buffer.[5] |
| Incorrect Buffer Composition | The pH, ionic strength, or absence of necessary ions in the assay buffer can influence non-specific interactions.[1] A commonly used buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, with 0.5% BSA at pH 7.4.[4] |
Q2: What should I do if I observe very low or no specific binding?
A lack of specific binding can render the assay results unusable.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Integrity | The Melanin-Concentrating Hormone Receptor 1 (MCH-1R) in your membrane preparation may be degraded or inactive. Confirm receptor presence and integrity using methods like Western blotting.[5] Ensure proper storage of membrane preparations at -80°C.[4] |
| Radioligand Degradation | The radioligand may have degraded over time. Check the expiration date and specific activity of your radioligand stock.[5] [125I]-[Phe13, Tyr19]-MCH can be susceptible to oxidative damage.[3] |
| Incorrect Radioligand Concentration | An inaccurate dilution of the radioligand can result in a concentration that is too low to detect a specific signal.[5] |
| Suboptimal Assay Conditions | Incubation times may be too short to reach binding equilibrium, or the incubation temperature may not be optimal. An incubation time of 60-90 minutes is often used.[6] |
| Low Receptor Expression | The cell line or tissue being used may not express a sufficient number of MCH-1R. Consider using a cell line known to express the receptor, such as HEK293 or CHO cells stably transfected with the MCH-1R cDNA.[7] |
MCH-1R Signaling Pathway
The MCH-1 receptor is a G protein-coupled receptor (GPCR) that signals through multiple pathways upon binding to (Phe13,Tyr19)-MCH. Understanding these pathways is crucial for assay design and data interpretation. The primary signaling cascades involve Gαi and Gαq proteins.[1][7][8][9]
Caption: MCH-1R signaling through Gαi and Gαq pathways.
Experimental Protocols
Preparation of Cell Membranes Expressing MCH-1R
This protocol outlines the preparation of cell membranes from cultured cells stably expressing the MCH-1 receptor.
Materials:
-
Cells expressing MCH-1R
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Cell scrapers
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA)
Procedure:
-
Grow cells to confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.[4]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and centrifuge again.
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA or similar protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.[4]
Radioligand Binding Assay: Competition Assay
This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of a test compound.
Materials:
-
MCH-1R membrane preparation
-
Radioligand (e.g., [125I]-[Phe13, Tyr19]-MCH)
-
Unlabeled MCH (for non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.5% BSA, pH 7.4[4]
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[4]
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and for each concentration of the test compound.
-
Add 150 µL of the membrane preparation to each well.
-
Add 50 µL of the test compound dilutions to the respective wells. For total binding wells, add 50 µL of Assay Buffer. For NSB wells, add 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM).[7]
-
Add 50 µL of the radioligand at a single concentration (typically at or below its Kd) to all wells.[4]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[10][6]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[4]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[4]
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general workflow for a (Phe13,Tyr19)-MCH binding assay and a logical approach to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
Reducing non-specific binding of (Phe13,Tyr19)-MCH in radioligand assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using (Phe13,Tyr19)-Melanin-Concentrating Hormone (MCH) in radioligand binding assays. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my (Phe13,Tyr19)-MCH assay?
A1: Non-specific binding refers to the binding of the radioligand, [¹²⁵I]-(Phe13,Tyr19)-MCH, to components other than the MCH-1 receptor. This can include binding to lipids, other proteins, and the filter apparatus itself.[1] (Phe13,Tyr19)-MCH is known to have a tendency for high non-specific binding, which can mask the specific binding signal to the receptor.[2] This leads to a reduced assay window and inaccurate determination of receptor affinity (Kd) and density (Bmax).
Q2: What is an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration tested.[3] For a robust assay, specific binding should account for more than 80% of the total binding at the Kd concentration of the radioligand.[3]
Q3: How is non-specific binding determined in a (Phe13,Tyr19)-MCH assay?
A3: Non-specific binding is measured by incubating the cell membranes and radioligand in the presence of a high concentration of unlabeled ("cold") MCH.[4] The unlabeled MCH saturates the specific binding sites on the MCH-1 receptors, so any remaining bound radioactivity is considered non-specific.
Q4: Can I use a different compound to determine non-specific binding?
A4: While using the unlabeled version of the same radioligand is common, it is often preferable to use a structurally different compound that binds to the same receptor to define non-specific binding.[3] However, for MCH receptor assays, unlabeled MCH is a standard and effective choice.
Troubleshooting Guide: High Non-Specific Binding with (Phe13,Tyr19)-MCH
High non-specific binding is a frequent challenge with the hydrophobic peptide radioligand (Phe13,Tyr19)-MCH. Below are common causes and actionable solutions to improve your specific binding signal.
| Issue | Potential Cause | Recommended Solution |
| High background across all wells | Radioligand "stickiness": (Phe13,Tyr19)-MCH is hydrophobic and can bind to plasticware and filter mats. | 1. Optimize Blocking Agents: Include Bovine Serum Albumin (BSA) in your assay buffer (typically 0.1-0.5%) to block non-specific sites. 2. Pre-treat Filters: Soak glass fiber filters (e.g., GF/C) in 0.3-0.5% polyethyleneimine (PEI) before use to reduce radioligand adsorption to the filter. 3. Consider Detergents: Adding a low concentration of a mild detergent like Triton X-100 (e.g., 0.01%) to the wash buffer can help reduce non-specific interactions.[5] |
| Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may be promoting non-specific interactions. | 1. Optimize Incubation Time & Temperature: Determine the optimal time to reach equilibrium for specific binding while minimizing NSB. Shorter incubation times or lower temperatures may help.[6] 2. Adjust Buffer Composition: Ensure the pH and ionic strength of your buffer are optimal. The standard binding buffer is often 25 mM HEPES, pH 7.4, with 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.[5] | |
| NSB is a high percentage of total binding | Radioligand Concentration Too High: Using a concentration of [¹²⁵I]-(Phe13,Tyr19)-MCH significantly above its Kd will increase NSB. | 1. Use Radioligand at or below Kd: For competition assays, use a radioligand concentration at or below its dissociation constant (Kd) to maximize the specific-to-non-specific signal ratio. 2. Perform a Saturation Binding Experiment: If the Kd is unknown for your system, perform a saturation binding experiment to determine it accurately. |
| Insufficient Washing: Unbound radioligand may remain on the filter, artificially inflating both total and non-specific counts. | 1. Increase Wash Volume and Repetitions: Rapidly wash filters with an adequate volume of ice-cold wash buffer (e.g., 3-4 washes of 4 mL each).[7] 2. Use Ice-Cold Wash Buffer: Washing with ice-cold buffer slows the dissociation of the specifically bound radioligand from the receptor while effectively removing unbound ligand. | |
| Low Receptor Expression: If the concentration of MCH-1 receptors in your membrane preparation is too low, the specific binding signal will be weak relative to the non-specific binding. | 1. Use a System with Higher Receptor Expression: Consider using a cell line that overexpresses the MCH-1 receptor (e.g., HEK293 or CHO cells).[2] 2. Increase Membrane Protein Concentration: Titrate the amount of membrane protein per well to find the optimal concentration that maximizes the specific binding window. |
Data Presentation: Optimizing Assay Conditions
The following tables provide illustrative data to guide the optimization of your (Phe13,Tyr19)-MCH radioligand binding assay. The actual results will vary depending on the specific experimental conditions.
Table 1: Illustrative Effect of BSA Concentration on Specific Binding
| BSA Concentration (%) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0.0 | 8500 | 6000 | 2500 | 29.4% |
| 0.1 | 7800 | 3500 | 4300 | 55.1% |
| 0.5 | 7500 | 2000 | 5500 | 73.3% |
| 1.0 | 7300 | 1900 | 5400 | 74.0% |
Note: This is illustrative data based on general principles of radioligand binding assays.
Table 2: Illustrative Effect of Filter Pre-treatment and Wash Steps
| Filter Treatment | Number of Washes | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| None | 2 | 7500 | 4500 | 3000 | 40.0% |
| 0.3% PEI | 2 | 7000 | 2500 | 4500 | 64.3% |
| 0.3% PEI | 4 | 6800 | 1500 | 5300 | 77.9% |
Note: This is illustrative data based on general principles of radioligand binding assays.
Experimental Protocols
Membrane Preparation from Cells Overexpressing MCH-1R
This protocol describes the preparation of cell membranes from cultured cells (e.g., HEK293 or CHO) stably expressing the MCH-1 receptor.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors, ice-cold
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Cell scrapers
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA)
Procedure:
-
Grow cells to confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and centrifuge again.
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA or similar protein assay.
-
Aliquot the membrane preparation and store at -80°C.
Saturation Radioligand Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [¹²⁵I]-(Phe13,Tyr19)-MCH.
Materials:
-
MCH-1R membrane preparation
-
[¹²⁵I]-(Phe13,Tyr19)-MCH
-
Unlabeled MCH (for non-specific binding)
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.[5]
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail and counter
Procedure:
-
Thaw the membrane preparation and resuspend in Assay Buffer.
-
Prepare serial dilutions of the radioligand in Assay Buffer (typically 8-12 concentrations).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB) for each radioligand concentration.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For NSB wells, add 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM).[4]
-
Add 50 µL of the appropriate radioligand dilution to the wells.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate for 90 minutes at room temperature with gentle agitation.[5]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).[5]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting the average NSB from the average total binding for each concentration.
-
Analyze the data using non-linear regression (one-site binding model) to determine Kd and Bmax.
Visualizations
MCH-1 Receptor Signaling Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Optimizing (Phe13,Tyr19)-MCH Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (Phe13,Tyr19)-MCH in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Phe13,Tyr19)-MCH and what is its primary application in vitro?
A1: (Phe13,Tyr19)-MCH is a potent synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). It is primarily used as a high-affinity agonist for the MCH receptors, MCHR1 and MCHR2, which are G-protein coupled receptors (GPCRs).[1][2] Its most common application is as a radiolabeled tracer in competitive binding assays to characterize the affinity of novel MCH receptor ligands.[3] It is also utilized in functional assays to study MCH receptor signaling.[2]
Q2: What are the key signaling pathways activated by (Phe13,Tyr19)-MCH?
A2: (Phe13,Tyr19)-MCH activates MCH receptors, which can couple to different G-protein signaling cascades:
-
Gαi Pathway: Activation of MCHR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: Both MCHR1 and MCHR2 can couple to Gαq, activating Phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]).[2][4]
Q3: How should I reconstitute and store (Phe13,Tyr19)-MCH?
A3: For optimal performance and stability, follow these guidelines:
-
Reconstitution: Lyophilized (Phe13,Tyr19)-MCH can be reconstituted in sterile, distilled water or a buffer such as DMSO. For aqueous solutions, the product data sheet suggests a solubility of up to 11 mg/mL with the aid of ultrasonication and warming.[5][6] For DMSO, a concentration of 100 mg/mL can be achieved with ultrasonication.[5][6]
-
Storage of Stock Solutions: Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]
Data Presentation: Recommended Concentration Ranges
The optimal concentration of (Phe13,Tyr19)-MCH will vary depending on the specific in vitro assay and cell system used. The following tables provide a summary of reported values and recommended starting concentrations.
| Assay Type | Parameter | Reported Value | Cell System | Recommended Starting Concentration Range |
| Radioligand Binding Assay | Kd | 0.118 nM (118 pM)[3] | Mouse G4F-7 melanoma cells | 0.01 - 10 nM |
| Calcium Mobilization Assay | EC50 | 2.10 nM[2] | HEK293 cells transiently expressing MCHR2 | 0.1 - 100 nM |
| cAMP Assay | - | - | - | 1 - 1000 nM |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the MCH receptor using radio-iodinated [125I]-(Phe13,Tyr19)-MCH.
Materials:
-
Cell membranes expressing MCH receptors
-
[125I]-(Phe13,Tyr19)-MCH
-
Unlabeled (Phe13,Tyr19)-MCH (for determining non-specific binding)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, test compound at various concentrations, and [125I]-(Phe13,Tyr19)-MCH at a concentration at or below its Kd (e.g., 0.1 nM).
-
To determine total binding, add only the radioligand and assay buffer.
-
To determine non-specific binding, add the radioligand and a high concentration of unlabeled (Phe13,Tyr19)-MCH (e.g., 1 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium upon activation of MCH receptors by (Phe13,Tyr19)-MCH.
Materials:
-
Cells expressing MCH receptors (e.g., HEK293 or CHO cells)
-
(Phe13,Tyr19)-MCH
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well plate and grow overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject (Phe13,Tyr19)-MCH at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a second melanin-concentrating hormone receptor, MCH-2R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: In Vivo Applications of (Phe13,Tyr19)-MCH
Welcome to the technical support center for the in vivo use of (Phe13,Tyr19)-MCH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is (Phe13,Tyr19)-MCH and what are its primary in vivo applications?
A1: (Phe13,Tyr19)-MCH is a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH). It is a potent agonist for MCH receptors, primarily MCHR1 and MCHR2. Its main application in in vivo research is to study the physiological roles of the MCH system, which is implicated in the regulation of feeding behavior, energy homeostasis, and other neurological processes. It has been shown to stimulate food intake in a manner similar to native MCH.[1]
Q2: What are the known binding affinities of (Phe13,Tyr19)-MCH for its receptors?
A2: The radiolabeled form, [¹²⁵I]-[Phe13,Tyr19]-MCH, has been shown to bind with high affinity to MCH receptors. One study determined the dissociation constant (Kd) to be 0.118 nM on mouse melanoma cells. MCH itself has a comparable affinity for MCHR1 (Kd = 3.1 ± 0.4 nM) and MCHR2 (Kd = 9.6 ± 0.5 nM).[2] (Phe13,Tyr19)-MCH activates MCHR2 with a slightly lower potency compared to MCH.[2]
Q3: How should (Phe13,Tyr19)-MCH be stored and handled?
A3: For long-term storage, it is recommended to store (Phe13,Tyr19)-MCH at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable. The compound should be stored sealed and away from moisture. If preparing a stock solution in water, it is advised to dilute it to the working concentration, and then filter and sterilize it using a 0.22 μm filter before use.[3]
Troubleshooting Guide
Issue 1: Lack of expected central nervous system (CNS) effects after peripheral administration.
-
Problem: (Phe13,Tyr19)-MCH does not readily cross the blood-brain barrier (BBB). Studies have shown that blood-borne ¹²⁵I-Phe13,Tyr19-MCH does not cross the BBB at a rate faster than the vascular marker albumin, likely due to its binding to serum proteins.[4] The peptide has also been observed to form trimers in solution, although this did not impede its entry into the brain when perfused in a blood-free buffer.[4]
-
Solution:
-
Direct Central Administration: To bypass the BBB, administer (Phe13,Tyr19)-MCH directly into the CNS. Intracerebroventricular (ICV) injection is a common and effective method.
-
Development of BBB-penetrant analogs: While not yet established specifically for (Phe13,Tyr19)-MCH, research into "brain shuttle" technologies that utilize receptor-mediated transcytosis (e.g., targeting the transferrin receptor) is a promising area for delivering peptides across the BBB.
-
Issue 2: Rapid degradation and poor stability of the peptide in vivo.
-
Problem: Peptides, in general, are susceptible to degradation by proteases in the bloodstream and tissues, leading to a short in vivo half-life. The radiolabeled form of (Phe13,Tyr19)-MCH is also known to be susceptible to oxidative damage.
-
Solution:
-
Chemical Modifications: To enhance stability, consider synthesizing analogs with modifications such as:
-
D-amino acid substitutions: Replacing L-amino acids with their D-isomers at protease-sensitive sites can increase resistance to degradation.
-
Terminal modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.
-
Lipidation: Conjugating a lipid moiety can promote binding to serum albumin, extending the peptide's circulation time.
-
-
Issue 3: High non-specific binding observed in experiments.
-
Problem: Both iodinated MCH and the (Phe13,Tyr19)-MCH analog have been reported to exhibit a significant component of non-specific binding.[1] This can be particularly problematic in binding assays and in vivo studies, leading to off-target effects and difficulty in data interpretation.
-
Solution:
-
Use of Transfected Cells: For in vitro binding assays, use cell lines that have been transfected to express high levels of the MCH receptor (SLC-1/MCHR1). This increases the signal-to-noise ratio by providing a higher density of specific binding sites.[1]
-
In Vivo Competition Studies: To reduce non-specific binding in vivo, particularly in the kidneys during radioligand studies, co-infusion with agents that competitively inhibit reabsorption can be employed. While not specific to (Phe13,Tyr19)-MCH, substances like positively charged amino acids or albumin fragments have been shown to reduce renal uptake of other radiolabeled peptides.[5][6][7][8]
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) of [¹²⁵I]-[Phe13,Tyr19]-MCH | 0.118 nM | Mouse Melanoma Cells | [4] |
| Binding Affinity (Kd) of MCH for MCHR1 | 3.1 ± 0.4 nM | Transfected HEK293 Cells | [2] |
| Binding Affinity (Kd) of MCH for MCHR2 | 9.6 ± 0.5 nM | Transfected HEK293 Cells | [2] |
| In Vivo Dose (MCH) for feeding stimulation | 0.1, 1.0, 5.0 nmol/kg (ICV) | Sheep | [9] |
| In Vivo Dose (MCH) for feeding stimulation | 1.5 - 15 µg (ICV) | Rat | [10] |
| In Vivo Dose (MCH) for obesity induction | 10 µ g/day for 14 days (ICV) | Mouse | [11] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
This protocol is a general guide for the ICV administration of peptides like (Phe13,Tyr19)-MCH and should be adapted and optimized for specific experimental needs.
-
Materials:
-
(Phe13,Tyr19)-MCH
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for dissolution
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 28-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Heating pad to maintain body temperature
-
-
Procedure:
-
Preparation of (Phe13,Tyr19)-MCH Solution: Dissolve the peptide in sterile saline or aCSF to the desired concentration. Ensure the solution is clear and free of particulates. A common vehicle for peptide injections is a sterile PBS solution, sometimes containing a small percentage of a solubilizing agent like DMSO (e.g., 10%).
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and securely fix its head in a stereotaxic frame. Apply eye ointment to prevent corneal drying. Maintain the animal's body temperature with a heating pad.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma. The coordinates for the lateral ventricle in mice are typically: 0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface.
-
Injection: Slowly lower the needle to the target coordinates. Inject the desired volume (typically 1-5 µL) of the (Phe13,Tyr19)-MCH solution over a period of 1-2 minutes. Leave the needle in place for an additional 2-3 minutes to allow for diffusion and prevent backflow upon withdrawal.
-
Post-operative Care: Slowly withdraw the needle and suture the incision. Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.
-
Visualizations
References
- 1. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phe(13),Tyr(19)-melanin-concentration hormone and the blood-brain barrier: role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Intracerebroventricular melanin-concentrating hormone stimulates food intake in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melanin-concentrating hormone acutely stimulates feeding, but chronic administration has no effect on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic intracerebroventricular infusion of MCH causes obesity in mice. Melanin-concentrating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
(Phe13,Tyr19)-MCH aggregation problems and solubilization techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of (Phe13,Tyr19)-Melanin-Concentrating Hormone (MCH).
Section 1: Troubleshooting Guides
Guide 1: Overcoming (Phe13,Tyr19)-MCH Solubility and Aggregation Issues
(Phe13,Tyr19)-MCH is a hydrophobic peptide that can be prone to aggregation in aqueous solutions, impacting experimental accuracy and reproducibility. This guide provides a systematic approach to troubleshoot and resolve common solubility challenges.
Problem: Lyophilized (Phe13,Tyr19)-MCH powder does not dissolve in aqueous buffer.
Workflow for Solubilization:
Caption: A stepwise workflow for solubilizing (Phe13,Tyr19)-MCH.
Detailed Steps:
-
Initial Dissolution in Organic Solvent: Due to its hydrophobic nature, directly dissolving (Phe13,Tyr19)-MCH in aqueous buffers is often unsuccessful.[1]
-
Start by dissolving the lyophilized peptide in a minimal amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO).[2]
-
Ensure the peptide is fully dissolved in the organic solvent before adding it to your aqueous buffer.
-
-
Facilitating Solubilization:
-
Sonication: If the peptide does not readily dissolve, gentle sonication can help break up aggregates.
-
Warming: Cautiously warming the solution to approximately 37°C may aid dissolution. However, avoid excessive heat to prevent peptide degradation.[3]
-
pH Adjustment: For basic peptides, adding a small amount of a weak acid like 0.1% Trifluoroacetic Acid (TFA) can improve solubility.[2]
-
-
Dilution into Aqueous Buffer:
-
Once the peptide is fully dissolved in the organic solvent, slowly add this stock solution dropwise to your pre-chilled aqueous experimental buffer while gently vortexing. This gradual dilution helps prevent the peptide from precipitating out of solution.
-
The final concentration of the organic solvent should be kept to a minimum and be compatible with your specific assay. For most cell-based assays, the final DMSO concentration should ideally be below 0.5%.[2]
-
Problem: The (Phe13,Tyr19)-MCH solution appears cloudy or forms precipitates over time.
This indicates aggregation. Here are some techniques to detect and mitigate it:
-
Detection of Aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive method for detecting the presence of aggregates and determining their size distribution in a solution.[4][5]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay can be used to detect the formation of amyloid-like fibrillar aggregates.[6][7]
-
-
Mitigation Strategies:
-
Work at Low Temperatures: Prepare and handle the peptide solutions on ice to minimize aggregation kinetics.
-
Use Freshly Prepared Solutions: Use the (Phe13,Tyr19)-MCH solution immediately after preparation for best results.
-
Optimize Buffer Conditions: Experiment with different pH values and ionic strengths of your buffer to find conditions that minimize aggregation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized (Phe13,Tyr19)-MCH?
A1: Due to its hydrophobic nature, it is recommended to first dissolve (Phe13,Tyr19)-MCH in a small amount of an organic solvent like 100% DMSO.[2] Once fully dissolved, this stock solution can be slowly diluted into your desired aqueous buffer.
Q2: My (Phe13,Tyr19)-MCH contains a free cysteine. Are there any special handling precautions?
A2: Yes. Peptides with free cysteine residues are susceptible to oxidation, which can lead to dimerization. It is best to dissolve these peptides in degassed, acidic buffers. Avoid using DMSO if the peptide has a trifluoroacetate (TFA) salt, as this can promote oxidation.[2]
Q3: What is the typical binding affinity of (Phe13,Tyr19)-MCH for its receptor?
A3: The binding affinity can vary depending on the experimental conditions and the specific receptor subtype. However, reported dissociation constants (Kd) are in the low nanomolar to picomolar range.
Q4: How should I store the reconstituted (Phe13,Tyr19)-MCH solution?
A4: It is highly recommended to use the solution immediately after preparation. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
Q5: Can I use sonication to dissolve my peptide?
A5: Yes, gentle sonication can be a useful technique to aid in the dissolution of peptides and break up small aggregates. However, prolonged or high-energy sonication can potentially damage the peptide.
Section 3: Data Presentation
Table 1: Binding Affinity of (Phe13,Tyr19)-MCH Analogs to MCH Receptors
| Radioligand | Receptor/Cell Line | Kd (pM) | Reference |
| [125I]-[Phe13, Tyr19]-MCH | Mouse G4F-7 melanoma cells | 118 | [2] |
| [125I]-[D-Phe13, Tyr19]-MCH | Mouse melanoma cells | 122.7 ± 15.3 | [8] |
Section 4: Experimental Protocols
Protocol 1: Reconstitution of Lyophilized (Phe13,Tyr19)-MCH
Objective: To prepare a clear, aggregate-free stock solution of (Phe13,Tyr19)-MCH.
Materials:
-
Lyophilized (Phe13,Tyr19)-MCH
-
Sterile, anhydrous DMSO
-
Sterile, deionized water or desired aqueous buffer
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Carefully open the vial and add a minimal volume of 100% DMSO to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Vortex the vial for 30-60 seconds to dissolve the peptide. Visually inspect to ensure the solution is clear and free of particulates.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
For your working solution, slowly add the DMSO stock solution dropwise into your pre-chilled aqueous buffer while gently vortexing.
-
Use the freshly prepared solution immediately for your experiments.
Protocol 2: Radioligand Binding Assay with [125I]-(Phe13,Tyr19)-MCH
Objective: To determine the binding characteristics of a test compound to the MCH1 receptor.
Materials:
-
Membrane preparation from cells expressing the MCH1 receptor
-
[125I]-(Phe13,Tyr19)-MCH radioligand
-
Unlabeled (Phe13,Tyr19)-MCH for determining non-specific binding
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA, and 0.5% BSA.[8]
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of your test compound.
-
Reagent Addition:
-
To all wells, add 50 µL of the membrane preparation (typically 5-20 µg of protein per well).
-
To the total binding wells, add 50 µL of assay buffer.
-
To the non-specific binding wells, add 50 µL of a high concentration of unlabeled (Phe13,Tyr19)-MCH (e.g., 1 µM).
-
To the test compound wells, add 50 µL of the desired concentration of the compound.
-
To all wells, add 50 µL of [125I]-(Phe13,Tyr19)-MCH at a concentration near its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash each well with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine its IC₅₀.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Section 5: Signaling Pathway Visualization
MCH1 Receptor Signaling Pathway
Melanin-Concentrating Hormone (MCH) binding to its receptor, MCHR1, a G protein-coupled receptor (GPCR), initiates multiple downstream signaling cascades. MCHR1 can couple to both Gi/o and Gq families of G proteins.[9][10][11][12]
-
Gi/o Pathway: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently attenuates the activity of Protein Kinase A (PKA).[9][10]
-
Gq Pathway: Coupling to Gq proteins activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][11]
-
MAPK/ERK Pathway: Both the Gi/o and Gq pathways can converge to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK).[13]
Caption: MCH1 Receptor Signaling Pathways.
References
- 1. jpt.com [jpt.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. zentriforce.com [zentriforce.com]
- 5. medium.com [medium.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of methionine oxidation on (Phe13,Tyr19)-MCH binding affinity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Phe13,Tyr19)-Melanin-Concentrating Hormone (MCH) in binding affinity experiments.
Frequently Asked Questions (FAQs)
Q1: My (Phe13,Tyr19)-MCH radioligand is showing variable binding results. What could be the cause?
A1: A primary cause for variability in binding assays with (Phe13,Tyr19)-MCH, particularly when radioiodinated, is its susceptibility to oxidative damage. The methionine residues within the peptide can be oxidized, which significantly impacts its binding affinity to the MCH receptor.
Q2: How significantly does methionine oxidation affect the binding affinity of (Phe13,Tyr19)-MCH?
A2: Methionine oxidation has a substantial negative impact on the binding affinity of (Phe13,Tyr19)-MCH. Studies have shown that the oxidized form of the radiolabeled ligand, [¹²⁵I]-[Met(O)4,8, Phe13, Tyr19]-MCH, exhibits only about 19% of the total binding compared to its non-oxidized counterpart, [¹²⁵I]-[Phe13, Tyr19]-MCH[1]. This reduction in binding can lead to inaccurate affinity measurements and misinterpretation of experimental results.
Q3: How can I prevent or minimize the oxidation of my (Phe13,Tyr19)-MCH ligand?
A3: To minimize oxidation, it is crucial to handle the peptide under conditions that limit exposure to oxidizing agents. This includes using deoxygenated buffers, adding antioxidants to your solutions (consult compatibility with your assay), and storing the peptide at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For applications requiring high stability, consider using analogues where the native methionine residues have been replaced with non-oxidizable amino acids[1].
Q4: Are there more stable alternatives to the native (Phe13,Tyr19)-MCH for binding assays?
A4: Yes, to enhance stability against oxidative damage, analogues of (Phe13,Tyr19)-MCH have been developed where the methionine residues are substituted. For example, replacing methionines with serine has been shown to create a more stable ligand, with [¹²⁵I]-[Ser4,8, Phe13, Tyr19]-MCH displaying about 44% of the total binding of the original radioligand, which, while lower, may be more consistent[1]. Additionally, substituting the L-enantiomer of phenylalanine at position 13 with its D-enantiomer has been reported to increase the relative affinity of the resulting radioligand approximately 7-fold[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low specific binding of radiolabeled (Phe13,Tyr19)-MCH | Ligand oxidation. | Prepare fresh dilutions of the radioligand for each experiment. Use high-purity reagents and deoxygenated buffers. Consider performing a quality control check of the ligand's integrity via HPLC. |
| High non-specific binding | The (Phe13,Tyr19)-MCH analog can exhibit a large component of non-specific binding, especially in cell lines that do not express high levels of the MCH receptor (SLC-1). | Use cell lines with confirmed high expression of the MCH receptor. Optimize blocking agents in your assay buffer (e.g., BSA concentration). Perform binding assays on ice to reduce non-specific interactions. |
| Inconsistent results between experiments | Degradation of the peptide due to improper storage or handling. | Aliquot the peptide upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. |
Quantitative Data Summary
The following table summarizes the quantitative impact of methionine oxidation on the binding of (Phe13,Tyr19)-MCH analogs.
| Ligand | Modification | Relative Total Binding (%) | Reference |
| [¹²⁵I]-[Phe13, Tyr19]-MCH | Unmodified | 100% | [1] |
| [¹²⁵I]-[Met(O)4,8, Phe13, Tyr19]-MCH | Methionine Oxidation | ~19% | [1] |
| [¹²⁵I]-[Ser4,8, Phe13, Tyr19]-MCH | Methionine to Serine Substitution | ~44% | [1] |
Experimental Protocols
Synthesis and Purification of (Phe13,Tyr19)-MCH
The synthesis of (Phe13,Tyr19)-MCH is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The linear peptide is assembled on a resin, followed by cleavage and deprotection. Cyclization of the peptide is then performed to form the disulfide bridge, a critical feature for its biological activity. Purification is carried out using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity of the final product.
Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Culture cells expressing the MCH receptor to an appropriate density. Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radiolabeled (Phe13,Tyr19)-MCH, and either buffer (for total binding) or a high concentration of unlabeled MCH (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation or competition analysis to determine binding affinity (Kd) or inhibitory constants (Ki).
Visualizations
Caption: MCH Receptor 1 (MCHR1) Signaling Pathway.
Caption: Workflow for Comparing Oxidized vs. Non-oxidized Ligand.
References
Stabilizing the disulfide bridge of MCH analogs for in vivo studies
Welcome to the Technical Support Center for MCH Analog Stabilization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on stabilizing the disulfide bridge of Melanin-Concentrating Hormone (MCH) analogs for in vivo studies.
Troubleshooting and FAQs
Q1: My MCH analog has a very short in vivo half-life. What are the primary causes and stabilization strategies?
A1: Short in vivo half-life is a common challenge for peptide therapeutics, primarily due to rapid enzymatic degradation by proteases and renal clearance.[1][2] The disulfide bridge in MCH is crucial for its activity but can be susceptible to reduction.[3][4]
Common Causes:
-
Proteolytic Degradation: Peptidases in plasma and tissues can cleave the peptide backbone.[5]
-
Disulfide Bond Reduction: The disulfide bond can be broken by reducing agents in vivo, leading to loss of the active conformation.[4]
-
Renal Clearance: Small peptides are often rapidly filtered out of circulation by the kidneys.[6]
Recommended Stabilization Strategies:
-
Disulfide Bridge Replacement: Replace the disulfide bond with a more stable mimetic, such as a methylene thioacetal or a diselenide bridge.[4][7] These modifications can increase stability without significantly altering the peptide's three-dimensional structure.[4]
-
Amino Acid Substitution: Introduce non-natural D-amino acids or modified amino acids at sites susceptible to cleavage to enhance resistance to proteases.[1][5]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the molecule's size, which can protect it from enzymatic degradation and reduce renal clearance, thereby extending its circulation time.[6]
-
Fatty Acid Acylation: Attaching a fatty acid chain can promote binding to serum albumin, which acts as a carrier and reduces clearance.[6][8]
-
Cyclization: Head-to-tail cyclization or stapling the peptide can increase conformational rigidity and resistance to proteases.[5][9]
Q2: I've replaced the disulfide bridge in my MCH analog, but now it shows reduced or no binding affinity to the MCH-1 receptor. What went wrong?
A2: The ring structure formed by the disulfide bridge is essential for the binding activity of MCH to its receptors.[3] Any modification that significantly alters the conformation of this critical region can lead to a loss of activity.
Troubleshooting Steps:
-
Structural Distortion: The linker used to replace the disulfide bridge may be too long, too short, or too rigid, causing a structural disturbance that affects receptor binding.[4] Methylene thioacetals are a good option as they cause only a slight structural change.[4]
-
Incorrect Isomer Formation: For peptides with multiple cysteines, incorrect disulfide pairing during synthesis can lead to misfolded, inactive analogs.[10][11]
-
Conformational Analysis: Use techniques like 2D-NMR or X-ray crystallography to compare the 3D structure of your modified analog to the native peptide.[10][11] This can help determine if the overall fold has been maintained.
Q3: How can I confirm that the disulfide bond in my MCH analog is correctly formed and not scrambled?
A3: Confirming the correct disulfide connectivity is a critical step, especially for peptides with multiple cysteine residues.[10]
Recommended Analytical Techniques:
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) under non-reducing conditions can identify disulfide-linked peptide fragments.[10][11][12] Comparing the fragmentation patterns of the native and scrambled isomers can reveal the correct connectivity.
-
Nuclear Magnetic Resonance (NMR): Multidimensional NMR can resolve the three-dimensional structure of the peptide, providing definitive evidence of disulfide bond geometry.[10][11]
-
Enzymatic Digestion Mapping: Digesting the peptide under non-reducing conditions followed by LC-MS analysis of the resulting fragments can map the disulfide linkages.
Q4: What are the best practices for handling and storing MCH analogs to prevent degradation and disulfide scrambling?
A4: Proper handling and storage are crucial for maintaining the integrity of your peptide.[13]
Guidelines:
-
Storage: Store lyophilized peptides at -20°C or -80°C. For peptides in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[13]
-
Solubilization: Use appropriate buffers, typically at a slightly acidic pH of 5-6, which is optimal for stability.[13] Avoid alkaline conditions, which can promote disulfide exchange.[14]
-
Additives: Consider using stabilizing agents like sugars or antioxidants in your formulation. Chelating agents like EDTA can sequester metal ions that may catalyze disulfide bond reshuffling.[5][14]
Quantitative Data Summary
The stability of peptides can be dramatically improved through chemical modifications. The following table provides a comparative overview of the impact of various stabilization strategies on the in vivo half-life of peptides, using examples from the literature.
| Peptide Type | Modification Strategy | In Vivo Half-Life | Fold Improvement (Approx.) | Reference(s) |
| Somatostatin (Native) | None | 1-3 minutes | - | [1] |
| Octreotide (Analog) | D-amino acid substitution, cyclization, truncation | 90-120 minutes | ~30-120x | [1] |
| mCH2D (Monomeric IgG1 domain) | None | 6.9 - 8.8 hours | - | [15] |
| ssCH2D (Stabilized CH2 domain) | Dimerization & Stabilization | 9.9 - 13.1 hours | ~1.5x | [15] |
| GLP-1 (Native) | None | ~2 minutes | - | [8] |
| Semaglutide (GLP-1 Analog) | Amino acid substitution, fatty acid acylation | ~1 week (human) | >5000x | [8] |
Key Experimental Protocols
Protocol 1: Methylene Thioacetal Bridge Formation
This protocol describes the direct conversion of a disulfide bridge to a more stable methylene thioacetal bridge under biocompatible conditions.[4]
Materials:
-
Disulfide-bridged MCH analog
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Diiodomethane (CH₂I₂)
-
Triethylamine (NEt₃)
-
Aqueous buffer (e.g., phosphate or bicarbonate buffer, pH 7-8)
-
RP-HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolution: Dissolve the lyophilized MCH analog in the aqueous buffer.
-
Reduction: Add TCEP (2-3 equivalents) to the peptide solution to reduce the disulfide bond to two free thiols. Monitor the reaction by LC-MS until the disulfide peak is completely gone.
-
Methylene Insertion: Add triethylamine (NEt₃) as a base, followed by diiodomethane (CH₂I₂). The reaction is typically performed at room temperature.
-
Monitoring: Monitor the formation of the methylene thioacetal bridge by LC-MS. The product will have a mass increase of 12 Da compared to the reduced dithiol form.
-
Quenching: Once the reaction is complete, quench it by adding a mild acid to neutralize the base.
-
Purification: Purify the modified peptide using reverse-phase HPLC (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by high-resolution mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of an MCH analog in plasma.[8][16]
Materials:
-
Modified MCH analog
-
Human or rodent plasma (e.g., from Sigma-Aldrich)
-
Incubator or water bath at 37°C
-
Precipitation solution (e.g., cold acetonitrile with 1% formic acid)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Pre-warm the plasma to 37°C. Prepare a stock solution of the MCH analog in a suitable solvent (e.g., DMSO or water).
-
Incubation: Spike the MCH analog into the pre-warmed plasma to a final concentration of 1-10 µM. Vortex gently to mix.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). The "0 minute" sample should be taken immediately after adding the peptide.
-
Protein Precipitation: To each aliquot, add 3 volumes of the cold precipitation solution to stop the enzymatic reactions and precipitate plasma proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.[1]
-
Calculation: Plot the percentage of remaining peptide against time. Calculate the half-life (t₁/₂) from the slope of the linear regression of the natural logarithm of the concentration versus time.[17]
Protocol 3: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a stabilized MCH analog in rodents.[1][18]
Materials:
-
Stabilized MCH analog formulated in a sterile, biocompatible vehicle
-
Laboratory animals (e.g., rats or mice)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., heparinized capillaries or tubes)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Acclimatization: Acclimate the animals to laboratory conditions for at least 72 hours before the experiment.[1]
-
Dosing: Administer the MCH analog via the desired route (e.g., intravenous bolus injection into the tail vein for bioavailability comparison or subcutaneous injection). A typical dose might range from 1-5 mg/kg.[1][18]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[18]
-
Plasma Preparation: Immediately process the collected blood by centrifugation at 4°C to separate the plasma.[1] Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the intact MCH analog in the plasma samples using a validated LC-MS/MS method.[1]
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time profile, including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t₁/₂).[17][18]
Visualizations
MCH Receptor 1 (MCHR1) Signaling Pathway
The MCH-1 receptor can couple to different G-proteins (Gi and Gq) to activate multiple intracellular signaling pathways.[19][20][21][22] Activation of Gi leads to a decrease in cAMP, while Gq activation results in an increase in intracellular calcium and MAPK activation.[19]
Caption: Simplified MCHR1 signaling cascade.
Workflow for Stabilizing MCH Analogs
This diagram illustrates a typical experimental workflow for the design, synthesis, and evaluation of stabilized MCH analogs.
Caption: Experimental workflow for MCH analog development.
Logical Relationships of Peptide Stabilization Strategies
This diagram categorizes and shows the relationships between different strategies used to enhance the in vivo stability of peptide analogs.
Caption: Overview of peptide stabilization methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 3. Frontiers | The Melanin-Concentrating Hormone (MCH) System: A Tale of Two Peptides [frontiersin.org]
- 4. Stabilizing Disulfide Bridges - ChemistryViews [chemistryviews.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. Substitution of an Internal Disulfide Bridge with a Diselenide Enhances both Foldability and Stability of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfide-rich Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and Accurate Disulfide Bridge Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biolongevitylabs.com [biolongevitylabs.com]
- 14. rapidnovor.com [rapidnovor.com]
- 15. Pharmacokinetics of engineered human monomeric and dimeric CH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. MCH receptors/gene structure-in vivo expression - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing lyophilized (Phe13,Tyr19)-MCH
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing the MCH receptor 1 (MCHR1) agonist, (Phe13,Tyr19)-MCH.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized (Phe13,Tyr19)-MCH?
A1: Lyophilized (Phe13,Tyr19)-MCH is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the lyophilized powder in a desiccated environment at -20°C for up to one year, or at -80°C for up to two years. Avoid frequent temperature fluctuations.
Q2: What is the best way to reconstitute lyophilized (Phe13,Tyr19)-MCH?
A2: The choice of solvent for reconstitution depends on the experimental application. For in vitro cell-based assays, sterile, high-purity water or a buffer such as PBS is often suitable. For stock solutions that require higher concentrations, DMSO can be used. (Phe13,Tyr19)-MCH may require sonication or gentle warming to fully dissolve. It is recommended to prepare fresh solutions for each experiment.
Q3: How should I store reconstituted (Phe13,Tyr19)-MCH solutions?
A3: It is highly recommended to use reconstituted solutions of (Phe13,Tyr19)-MCH on the same day they are prepared. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).
Q4: What is the mechanism of action of (Phe13,Tyr19)-MCH?
A4: (Phe13,Tyr19)-MCH is a potent agonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR). Upon binding, it activates downstream signaling pathways primarily through Gαi and Gαq proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of Gαq stimulates phospholipase C, resulting in an increase in intracellular calcium concentrations.
Data Presentation
Table 1: Recommended Storage Conditions for (Phe13,Tyr19)-MCH
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccated environment. |
| -80°C | Up to 2 years | Store in a desiccated environment. | |
| Reconstituted in Water/Buffer | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Reconstituted in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
It has been observed that (Phe13,Tyr19)-MCH can exhibit a significant component of non-specific binding in radioligand binding assays.[1] This can lead to high background signal and difficulty in determining specific binding to MCHR1.
-
Possible Causes:
-
The peptide may be binding to plasticware, filter mats, or other components of the assay system.
-
The concentration of the radiolabeled peptide may be too high.
-
The assay buffer composition may not be optimal for minimizing non-specific interactions.
-
-
Solutions:
-
Pre-treat plates and filter mats: Pre-soaking plates and filter mats with a solution of 0.3% polyethyleneimine (PEI) can help to block non-specific binding sites.
-
Include a blocking agent in the assay buffer: The addition of 0.1% to 0.5% bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding.
-
Optimize radioligand concentration: Perform saturation binding experiments to determine the optimal concentration of the radiolabeled (Phe13,Tyr19)-MCH to use in competitive binding assays.
-
Increase the number of washes: After incubation, increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Issue 2: Poor Solubility or Precipitation of the Peptide
-
Possible Causes:
-
The peptide may not be fully dissolved in the chosen solvent.
-
The concentration of the peptide may be too high for the solvent.
-
The pH of the buffer may be close to the isoelectric point of the peptide.
-
-
Solutions:
-
Use appropriate dissolution techniques: For aqueous solutions, gentle warming and sonication can aid in dissolving the peptide.
-
Choose an appropriate solvent: For higher concentrations, consider using DMSO as the initial solvent for the stock solution, followed by dilution in the appropriate aqueous buffer for the experiment.
-
Adjust buffer pH: If solubility issues persist in aqueous buffers, consider adjusting the pH away from the peptide's isoelectric point.
-
Issue 3: Inconsistent or No Response in Cell-Based Assays
-
Possible Causes:
-
Low receptor expression: The cell line used may not express sufficient levels of MCHR1.
-
Peptide degradation: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).
-
Suboptimal assay conditions: The concentration of the peptide, incubation time, or other assay parameters may not be optimal.
-
Cell health: The cells may be unhealthy or at a suboptimal confluency.
-
-
Solutions:
-
Verify receptor expression: Confirm MCHR1 expression in your cell line using a validated method such as qPCR or western blot.
-
Use fresh peptide solutions: Prepare fresh solutions of (Phe13,Tyr19)-MCH for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Optimize assay parameters: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific assay and cell line.
-
Ensure proper cell culture maintenance: Use cells within a consistent passage number range and ensure they are healthy and at an appropriate confluency for the assay.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is for a competitive radioligand binding assay to determine the binding affinity of test compounds for MCHR1 using [¹²⁵I]-(Phe13,Tyr19)-MCH.
-
Materials:
-
HEK293 cells stably expressing human MCHR1
-
[¹²⁵I]-(Phe13,Tyr19)-MCH
-
Unlabeled (Phe13,Tyr19)-MCH
-
Test compounds
-
Binding Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (pre-soaked in 0.3% PEI)
-
Cell harvester
-
Scintillation counter
-
-
Method:
-
Prepare membranes from HEK293-MCHR1 cells by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]-(Phe13,Tyr19)-MCH (at a concentration close to its Kd, e.g., 0.1 nM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled (Phe13,Tyr19)-MCH (e.g., 1 µM).
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compounds and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the Gαq-mediated increase in intracellular calcium upon MCHR1 activation.
-
Materials:
-
CHO or HEK293 cells stably expressing human MCHR1
-
(Phe13,Tyr19)-MCH
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
-
-
Method:
-
Seed the MCHR1-expressing cells into the plates and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject (Phe13,Tyr19)-MCH at various concentrations and immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
The response is quantified as the peak fluorescence signal minus the baseline fluorescence.
-
Plot the response against the log of the agonist concentration to determine the EC₅₀.
-
Protocol 3: cAMP Accumulation Assay
This protocol measures the Gαi-mediated inhibition of cAMP production following MCHR1 activation.
-
Materials:
-
CHO or HEK293 cells stably expressing human MCHR1
-
(Phe13,Tyr19)-MCH
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA)
-
384-well plates
-
-
Method:
-
Plate the MCHR1-expressing cells into a 384-well plate and incubate overnight.
-
Add serial dilutions of (Phe13,Tyr19)-MCH to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., the EC₈₀ for cAMP production in your cell line).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
The inhibitory effect of (Phe13,Tyr19)-MCH is determined by the reduction in the forskolin-stimulated cAMP signal.
-
Plot the response against the log of the agonist concentration to determine the EC₅₀.
-
Mandatory Visualizations
References
Optimizing incubation time and temperature for (Phe13,Tyr19)-MCH binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for (Phe13,Tyr19)-MCH binding assays. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for optimizing incubation time and temperature in a (Phe13,Tyr19)-MCH binding assay?
A1: The primary goal is to achieve binding equilibrium, a state where the rate at which [125I]-(Phe13,Tyr19)-MCH binds to the MCH1 receptor (association rate) is equal to the rate at which it unbinds (dissociation rate). Reaching equilibrium is crucial for the accurate determination of binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Incubation time must be sufficient to reach this steady state, while the temperature influences the kinetics of reaching equilibrium.
Q2: How does incubation temperature affect the binding of (Phe13,Tyr19)-MCH?
A2: Temperature has a significant impact on binding kinetics. Generally, higher temperatures (e.g., 37°C) increase the kinetic energy of molecules, leading to faster association and dissociation rates, and thus, a shorter time to reach equilibrium.[1] Conversely, lower temperatures (e.g., 4°C or room temperature) slow down these rates, necessitating a longer incubation period.[2] However, higher temperatures can also risk the degradation of the radioligand or the receptor, potentially leading to decreased specific binding. Therefore, an optimal temperature must be determined empirically to balance these factors.
Q3: What is a typical starting point for incubation time and temperature for a [125I]-(Phe13,Tyr19)-MCH binding assay?
A3: A common starting point for many radioligand binding assays is a 60 to 90-minute incubation at room temperature (approximately 25°C).[3] However, the ideal conditions are highly dependent on the specific experimental setup, including the concentration of the radioligand and the receptor source. It is strongly recommended to perform a time-course experiment (association kinetics) to determine the optimal incubation time for your specific system.[2][4]
Q4: Can issues with the [125I]-(Phe13,Tyr19)-MCH radioligand itself affect the assay?
A4: Yes. The [125I]-(Phe13,Tyr19)-MCH analog is known to be lipophilic (hydrophobic) and susceptible to oxidative damage. Its hydrophobic nature can lead to high non-specific binding to surfaces like assay plates and filter mats.[5] It is also important to use a high-purity radioligand to ensure that binding is specific to the receptor of interest.
Troubleshooting Guides
Below are common issues encountered during (Phe13,Tyr19)-MCH binding assays, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Hydrophobic nature of [125I]-(Phe13,Tyr19)-MCH: The radioligand binds to non-receptor components like lipids, plastics, or filters.[5] 2. Incubation time is too long: This allows for more non-specific interactions to occur.[2][4] 3. Radioligand concentration is too high: This increases the likelihood of binding to low-affinity, non-specific sites.[2] 4. Inadequate blocking of non-specific sites. [6] 5. Ineffective washing. [4] | 1. Pre-treat materials: Pre-soak filter mats (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion.[7] Include 0.1-0.5% Bovine Serum Albumin (BSA) in the assay buffer to block non-specific binding sites.[6] 2. Optimize incubation time: Perform an association kinetics experiment to determine the shortest time required to reach equilibrium.[2] 3. Optimize radioligand concentration: Use a radioligand concentration at or below its Kd for competition assays.[7] 4. Use appropriate blocking agents: Ensure BSA or another suitable blocking agent is present in the assay buffer.[6] 5. Optimize wash steps: Increase the number of washes (e.g., from 2 to 4) with ice-cold wash buffer.[7] |
| Low Specific Binding | 1. Incubation time is too short: The binding reaction has not reached equilibrium.[2] 2. Suboptimal incubation temperature: The temperature may be too low, slowing down the association rate significantly. 3. Degradation of radioligand or receptor: This can be caused by prolonged exposure to high temperatures or improper storage. 4. Incorrect buffer composition: pH or ionic strength may not be optimal for binding.[8] 5. Low receptor concentration in the membrane preparation. | 1. Increase incubation time: Confirm that equilibrium has been reached with a time-course experiment.[2] 2. Optimize incubation temperature: Test a higher temperature (e.g., 37°C) to see if it improves binding, while monitoring for potential degradation.[1] 3. Use fresh reagents: Aliquot and store the radioligand and membrane preparations at -80°C and avoid repeated freeze-thaw cycles. 4. Optimize buffer conditions: Ensure the pH and ionic strength of the assay buffer are appropriate. A common buffer is 50 mM Tris-HCl, pH 7.4.[8] 5. Increase protein concentration: If specific binding is low, consider increasing the amount of membrane protein per well. |
| Poor Reproducibility / High Variability | 1. Inconsistent incubation times or temperatures. [4] 2. Inconsistent sample handling and pipetting. [4] 3. Radioligand instability. | 1. Standardize procedures: Use a calibrated incubator or water bath and a precise timer for all incubation steps.[4] 2. Ensure proper technique: Adhere to a standardized protocol for pipetting, mixing, and washing.[4] 3. Handle radioligand carefully: Minimize exposure to light and oxidizing conditions. Prepare dilutions freshly before each experiment. |
Data Presentation
The following tables summarize key quantitative data related to (Phe13,Tyr19)-MCH binding assays.
Table 1: Reported Binding Affinities (Kd) for MCH Receptor Ligands
| Radioligand | Cell Line/Tissue | Kd (nM) | Reference |
| [125I]-[Phe13, Tyr19]-MCH | Mouse G4F-7 melanoma cells | 0.118 | [9][10] |
| [125I]-[D-Phe13, Tyr19]-MCH | Mouse Melanoma Cells | 0.1227 ± 0.0153 | [11] |
Table 2: Example of a Time-Course Experiment to Determine Optimal Incubation Time
Note: This is representative data and actual results will vary depending on experimental conditions.
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 15 | 3500 | 500 | 3000 |
| 30 | 5500 | 550 | 4950 |
| 60 | 7000 | 600 | 6400 |
| 90 | 7100 | 620 | 6480 |
| 120 | 7150 | 630 | 6520 |
| 180 | 7200 | 700 | 6500 |
In this example, specific binding begins to plateau around 60-90 minutes, suggesting this is the optimal incubation window.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Association Kinetics)
This protocol is designed to identify the time required for [125I]-(Phe13,Tyr19)-MCH binding to reach equilibrium at a given temperature.
Materials:
-
[125I]-(Phe13,Tyr19)-MCH
-
Membrane preparation containing MCH1 receptors
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)[11]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[2]
-
Unlabeled (Phe13,Tyr19)-MCH (for non-specific binding)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3-0.5% PEI)[7]
-
Cell harvester
-
Scintillation counter and cocktail
Procedure:
-
Prepare the radioligand dilution in assay buffer at a concentration approximately equal to its Kd.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each time point.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled (Phe13,Tyr19)-MCH (e.g., 1 µM).[11]
-
Add 50 µL of the diluted radioligand to all wells.
-
Initiate the reaction by adding 100 µL of the membrane preparation to all wells.
-
Incubate the plate at the desired temperature (e.g., 25°C).
-
At various time points (e.g., 15, 30, 60, 90, 120, 180 minutes), terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[4]
-
Wash the filters multiple times with ice-cold wash buffer.[7]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Calculate specific binding (Total Binding - Non-Specific Binding) for each time point and plot against time to determine when equilibrium is reached.
Protocol 2: Saturation Binding Assay
This protocol is used to determine the Kd and Bmax of [125I]-(Phe13,Tyr19)-MCH at the optimized incubation time and temperature.
Procedure:
-
Follow the same initial setup as Protocol 1.
-
Prepare serial dilutions of the radioligand (typically 8-12 concentrations) ranging from approximately 0.1 to 10 times the expected Kd.[11]
-
Incubate the plate for the predetermined optimal incubation time at the optimal temperature.
-
Terminate the reaction, wash, and count the radioactivity as described in Protocol 1.
-
Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values.[11]
Mandatory Visualizations
Caption: MCH1 Receptor Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Buffer conditions to minimize lipophilic interactions of (Phe13,Tyr19)-MCH
Welcome to the technical support center for (Phe13,Tyr19)-MCH. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this lipophilic peptide analog.
Frequently Asked Questions (FAQs)
Q1: Why is my (Phe13,Tyr19)-MCH solution cloudy or showing precipitation?
A1: (Phe13,Tyr19)-MCH is a lipophilic analog of the melanin-concentrating hormone.[1] Its hydrophobic nature can lead to aggregation and precipitation in aqueous solutions. This is a common issue with peptides that have a high content of hydrophobic amino acid residues. Factors such as pH, ionic strength, and temperature can significantly influence its solubility.[2][3]
Q2: What is the best initial solvent to try for dissolving (Phe13,Tyr19)-MCH?
A2: For a lipophilic peptide like (Phe13,Tyr19)-MCH, it is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][5] Following initial dissolution, you can slowly add your aqueous buffer of choice to reach the desired final concentration.[4] Be mindful that high concentrations of organic solvents may be incompatible with certain biological assays.[4]
Q3: Can I use sonication to help dissolve my peptide?
A3: Yes, brief sonication can be a useful technique to aid in the dissolution of peptides and minimize aggregation.[6] It is recommended to use short bursts of sonication (e.g., 3 rounds of 10 seconds) while keeping the sample on ice to prevent excessive heating, which could degrade the peptide.[6]
Q4: How should I store the reconstituted (Phe13,Tyr19)-MCH solution?
A4: To minimize degradation and maintain the integrity of the peptide, it is advisable to prepare aliquots of your stock solution and store them at -80°C.[5] Peptides containing residues susceptible to oxidation, such as methionine, cysteine, or tryptophan, should ideally be stored in an oxygen-free atmosphere.[5]
Troubleshooting Guide: Minimizing Lipophilic Interactions
This guide provides a systematic approach to identifying suitable buffer conditions to minimize lipophilic interactions and prevent aggregation of (Phe13,Tyr19)-MCH.
Problem: Poor Solubility and Aggregation
Table 1: Troubleshooting Strategies for (Phe13,Tyr19)-MCH Solubility
| Strategy | Detailed Steps | Expected Outcome |
| pH Adjustment | 1. Determine the isoelectric point (pI) of the peptide. 2. Test buffers with pH values above and below the pI. For basic peptides, an acidic buffer may improve solubility. For acidic peptides, a basic buffer may be more effective.[4][7] | Increased solubility due to net charge repulsion between peptide molecules. |
| Use of Organic Solvents | 1. Dissolve the peptide in a minimal amount of DMSO, DMF, or acetonitrile.[4][5] 2. Gradually add the aqueous buffer to the desired final concentration while vortexing.[4] | Improved initial dissolution, which can then be diluted into an aqueous system. |
| Addition of Excipients | 1. Surfactants: Incorporate non-ionic surfactants like Polysorbate 80 or alkylsaccharides to cover hydrophobic sites and prevent aggregation. 2. Denaturing Agents: As a last resort, use denaturing agents like guanidinium-HCl or urea for highly insoluble peptides.[7] Note that these are generally not compatible with biological assays. | Enhanced stability in aqueous solutions and prevention of aggregation. |
| Temperature Control | Gentle warming of the peptide solution may help in solubilization if precipitation occurs.[6] However, avoid excessive heat to prevent degradation. | Temporary increase in solubility. |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Before opening, centrifuge the vial at 10,000 x g for 5 minutes to pellet any lyophilized powder.[6]
-
Allow the peptide to warm to room temperature.[6]
-
Based on the peptide's properties (in this case, lipophilic), select an initial solvent. For (Phe13,Tyr19)-MCH, start with a small volume of DMSO.[4][5]
-
Add the initial solvent to the vial and gently vortex to dissolve the peptide.
-
Slowly add your desired sterile, oxygen-free aqueous buffer (e.g., Tris or phosphate buffer at pH 7) to the dissolved peptide solution until the final desired concentration is reached.[6]
-
If the solution remains cloudy, briefly sonicate the mixture on ice for three 10-second intervals.[6]
-
Visually inspect the solution for clarity. A transparent, particle-free solution indicates successful solubilization.[6]
Protocol 2: Solubility Testing in Different Buffers
To systematically determine the optimal buffer conditions, it is recommended to test the solubility of a small amount of the peptide in various buffers.
Table 2: Experimental Design for (Phe13,Tyr19)-MCH Solubility Testing
| Buffer System | pH | Additives | Observed Solubility (Qualitative) |
| Phosphate Buffered Saline (PBS) | 7.4 | None | |
| Tris Buffer | 7.0 | None | |
| Tris Buffer | 8.0 | None | |
| Acetate Buffer | 5.0 | None | |
| PBS with 0.1% Polysorbate 80 | 7.4 | 0.1% Polysorbate 80 | |
| 50% Acetonitrile/Water | N/A | None |
MCH Receptor 1 (MCHR1) Signaling Pathway
(Phe13,Tyr19)-MCH is an analog of Melanin-Concentrating Hormone and is expected to act through the MCH receptors. The primary receptor in many systems is MCHR1, a G protein-coupled receptor (GPCR).[8][9] Activation of MCHR1 can lead to the engagement of multiple G proteins, primarily Gαi and Gαq, initiating diverse intracellular signaling cascades.[9][10][11]
Caption: MCHR1 signaling cascade.
Experimental Workflow for Assessing Peptide Solubility
The following workflow outlines the logical steps for troubleshooting the solubility of (Phe13,Tyr19)-MCH.
Caption: Workflow for solubilizing (Phe13,Tyr19)-MCH.
References
- 1. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biobasic.com [biobasic.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
(Phe13,Tyr19)-MCH: A Comparative Analysis of Binding Specificity to MCH Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Phe13,Tyr19)-MCH and Native MCH Binding and Functional Activity at MCH Receptor Subtypes 1 and 2.
The synthetic analog of Melanin-Concentrating Hormone (MCH), (Phe13,Tyr19)-MCH, was primarily developed for use as a radioligand in binding assays due to the native MCH peptide's instability upon iodination.[1] This guide provides a comprehensive comparison of the binding specificity and functional activity of (Phe13,Tyr19)-MCH relative to the endogenous ligand, MCH, at the two known MCH receptors, MCH-R1 and MCH-R2. The data presented herein has been compiled from robust in vitro studies to aid researchers in the selection of appropriate tools for their investigations into the MCH system.
Quantitative Comparison of Ligand-Receptor Interactions
The binding affinity and functional potency of (Phe13,Tyr19)-MCH and native MCH have been evaluated in cell lines stably expressing either human MCH-R1 or MCH-R2. The following tables summarize the key quantitative data from competitive radioligand binding assays and calcium mobilization functional assays.
Table 1: Comparative Binding Affinities (IC50) of MCH and (Phe13,Tyr19)-MCH at MCH-R1 and MCH-R2.
| Ligand | Receptor | IC50 (nM) | Radioligand | Cell Line | Reference |
| MCH | MCH-R1 | 0.67 | [125I]-[Phe13,Tyr19]-MCH | CHO | [2] |
| (Phe13,Tyr19)-MCH | MCH-R1 | 0.69 | [125I]-[Phe13,Tyr19]-MCH | CHO | [2] |
| MCH | MCH-R2 | 1.0 | [125I]-[Phe13,Tyr19]-MCH | CHO | [3] |
| (Phe13,Tyr19)-MCH | MCH-R2 | 4.3 | [125I]-[Phe13,Tyr19]-MCH | CHO | [3][4] |
IC50 values represent the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand.
Table 2: Comparative Functional Potencies (EC50) of MCH and (Phe13,Tyr19)-MCH in Calcium Mobilization Assays.
| Ligand | Receptor | EC50 (nM) | Assay | Cell Line | Reference |
| MCH | MCH-R1 | 14.4 | Calcium Mobilization | HEK293 | [5] |
| (Phe13,Tyr19)-MCH | MCH-R1 | Slightly lower potency than MCH | Calcium Mobilization | HEK293 | [5] |
| MCH | MCH-R2 | 2.10 | Calcium Mobilization | HEK293 | [5] |
| (Phe13,Tyr19)-MCH | MCH-R2 | 4.3 | Calcium Mobilization | CHO-K1 | [4] |
EC50 values represent the concentration of the ligand that elicits a half-maximal response in the functional assay.
The data indicates that (Phe13,Tyr19)-MCH exhibits a binding affinity for MCH-R1 that is comparable to that of native MCH.[2] However, for MCH-R2, (Phe13,Tyr19)-MCH demonstrates a slightly lower binding affinity and functional potency compared to the endogenous ligand.[3][4][5]
Experimental Methodologies
Detailed protocols for the key experimental assays cited in this guide are provided below. These methodologies are foundational for assessing the binding and functional characteristics of ligands targeting MCH receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the MCH receptor of interest (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein per well), a fixed concentration of the radioligand (e.g., [125I]-(Phe13,Tyr19)-MCH), and varying concentrations of the unlabeled competitor ligand ((Phe13,Tyr19)-MCH or native MCH).
-
To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of unlabeled MCH (e.g., 1 µM).
-
To determine total binding, include wells with only the membrane preparation and the radioligand.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to stimulate the MCH receptor, leading to an increase in intracellular calcium concentration, a hallmark of Gαq protein activation.
Protocol:
-
Cell Preparation:
-
Plate cells stably expressing the MCH receptor in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in an appropriate buffer.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of the agonist ((Phe13,Tyr19)-MCH or native MCH) to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
cAMP Accumulation Assay
This functional assay is used to assess the Gαi-mediated signaling of MCH-R1 by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Protocol:
-
Cell Preparation:
-
Plate cells stably expressing MCH-R1 in a suitable multi-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the MCH receptor agonist.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
MCH Receptor Signaling Pathways
MCH-R1 and MCH-R2 couple to different G protein signaling pathways, leading to distinct downstream cellular responses.
Caption: MCH-R1 and MCH-R2 signaling pathways.
MCH-R1 is known to couple to both Gαi and Gαq proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The Gαq pathway activation results in the stimulation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. In contrast, MCH-R2 primarily signals through the Gαq pathway, leading to an increase in intracellular calcium, and does not typically couple to the Gαi pathway to modulate cAMP levels.[3]
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Identification and characterization of a second melanin-concentrating hormone receptor, MCH-2R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of (Phe13,Tyr19)-MCH: A Comparative Guide on Cross-Reactivity with Neuropeptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH, with other neuropeptide receptors. (Phe13,Tyr19)-MCH is a critical tool in MCH system research, primarily utilized as a potent agonist for both the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2).[1] Understanding its selectivity is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications.
Executive Summary
Quantitative and Qualitative Cross-Reactivity Data
The following table summarizes the known cross-reactivity profile of (Phe13,Tyr19)-MCH and its radiolabeled counterparts with various neuropeptide receptors. It is important to note that much of the available data is qualitative.
| Receptor Family | Specific Receptor(s) Tested | Ligand Used in Study | Result | Reference |
| Melanocortin | Unspecified (α-MSH binding sites) | [¹²⁵I]-[D-Bpa¹³,Tyr¹⁹]-MCH | No competition observed | [2][3] |
| Neuropeptide Y | Unspecified (NPY binding sites) | [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH | No competition observed | [2][3] |
| Tachykinin | Unspecified (Substance P sites) | [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH | No competition observed | [2] |
| PACAP/Glucagon | Unspecified (PACAP binding sites) | [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH | No competition observed | [3] |
| Somatostatin | MCHR2 (homologous to SSTRs) | Somatostatin-14, Somatostatin-28 | Inactive (no receptor activation) | [1] |
| Natriuretic Peptide | Unspecified (ANF binding sites) | [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH | Weak competition observed | [2][3] |
Signaling Pathways
(Phe13,Tyr19)-MCH acts as an agonist at the MCH1 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[4][5][6] This dual coupling initiates two main signaling cascades:
-
Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][7]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[4][7]
These pathways ultimately modulate neuronal activity and gene expression.
Caption: Simplified MCH1 Receptor Signaling Pathways.
Experimental Protocols
The selectivity of (Phe13,Tyr19)-MCH is primarily determined using competitive radioligand binding assays. Below is a generalized protocol for this type of experiment.
Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., a neuropeptide) for a specific receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH).
2. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) recombinantly expressing the target neuropeptide receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor. For assessing MCH1R, [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH is commonly used.[2][8]
-
Test Compounds: Unlabeled (Phe13,Tyr19)-MCH and other neuropeptides to be tested for cross-reactivity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand for the target receptor.
-
Apparatus: 96-well plates, filter mats (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, and a scintillation counter.[9]
3. Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in assay buffer. Determine the protein concentration (e.g., using a BCA assay).[9]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.
-
Non-specific Binding (NSB) Wells: Add cell membranes, radioligand, and a saturating concentration of the unlabeled NSB ligand.
-
Competition Wells: Add cell membranes, radioligand, and serial dilutions of the test neuropeptide.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9][10]
-
Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity retained on each filter disc using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
Comparative analysis of (Phe13,Tyr19)-MCH in human, mouse, and rat tissues
A Comparative Analysis of (Phe13,Tyr19)-Melanin-Concentrating Hormone in Human, Mouse, and Rat Tissues
This guide provides a comparative analysis of the melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH, across human, mouse, and rat tissues. The focus is on its binding affinity, tissue-specific expression of its receptor, and the associated signaling pathways. This information is critical for researchers and professionals involved in drug development targeting the MCH system for conditions such as obesity, anxiety, and depression.
Introduction to (Phe13,Tyr19)-MCH
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in regulating energy homeostasis, appetite, and mood in mammals.[1][2] Its effects are mediated through G protein-coupled receptors (GPCRs), primarily the MCH receptor 1 (MCHR1, also known as SLC-1).[2][3] The analog (Phe13,Tyr19)-MCH was developed for radioiodination, creating a stable and effective radioligand, [¹²⁵I]-(Phe13,Tyr19)-MCH, essential for characterizing MCH receptors.[4][5] This analog has been instrumental in studying the pharmacology of the MCH system.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity of MCH analogs and the expression of the MCH receptor across different species.
Table 1: Binding Affinity of MCH Analogs to MCH Receptor 1 (MCHR1)
| Species | Ligand | Tissue/Cell Line | Binding Affinity (Kᵈ/Kᵢ/IC₅₀) | Reference |
| Mouse | [¹²⁵I]-[Phe13, Tyr19]-MCH | G4F-7 Melanoma Cells | Kᵈ: 0.118 nM | [4][6] |
| Mouse | [¹²⁵I]-[D-Phe13, Tyr19]-MCH | Mouse Melanoma Cells | Kᵈ: 122.7 ± 15.3 pM | [5][7] |
| Human | MCH (human, mouse, rat) | MCH1R-expressing cells | IC₅₀: 0.3 nM | [8] |
| Human | MCH (human, mouse, rat) | MCH1R-expressing cells | EC₅₀: 3.9 nM (Functional) | [8] |
Note: Direct comparative binding data for [¹²⁵I]-(Phe13,Tyr19)-MCH across human, mouse, and rat tissues in a single study is limited. The data presented is from various studies and cell lines, which may contribute to variability.
Table 2: Comparative Distribution of MCH Receptor 1 (MCHR1) mRNA
| Tissue | Human | Mouse | Rat |
| Brain | |||
| Hypothalamus (Arcuate, Ventromedial Nuclei) | Present | Expressed | Moderately Expressed |
| Hippocampus | Present | Expressed | Dense Labeling |
| Nucleus Accumbens | Present | Expressed | Dense Labeling (Shell) |
| Olfactory System | Present | Expressed | High Expression |
| Locus Coeruleus | N/A | Expressed | Strong Expression |
| Peripheral Tissues | |||
| Adipose Tissue | Present | N/A | Present |
| Eye | N/A | N/A | Moderately Expressed |
| Skeletal Muscle | N/A | N/A | Moderately Expressed |
| Lung | N/A | Expressed | N/A |
| Pituitary | N/A | N/A | Low Expression |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MCHR1 signaling pathway and the general workflow for a radioligand binding assay, a key experimental method.
Caption: MCHR1 signaling pathway upon ligand binding.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Radioligand Binding Assay for MCHR1
This protocol is adapted from standard methodologies for determining ligand binding affinity (Kᵈ, Kᵢ) and receptor density (Bmax).[7][11][12]
Objective: To quantify the binding characteristics of (Phe13,Tyr19)-MCH to MCHR1 in tissue or cell membrane preparations.
Materials:
-
Membrane Preparation: Homogenized tissues (e.g., brain regions) or cultured cells expressing MCHR1.
-
Radioligand: [¹²⁵I]-(Phe13,Tyr19)-MCH.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligand: High concentration of unlabeled MCH or (Phe13,Tyr19)-MCH for determining non-specific binding (NSB).
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI), cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined via a BCA or Bradford assay.
-
Assay Setup (96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of unlabeled ligand.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[11][12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
For saturation assays, plot specific binding against the concentration of the radioligand to determine Kᵈ (dissociation constant) and Bmax (maximum receptor density).
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, from which the Kᵢ (inhibitory constant) can be calculated using the Cheng-Prusoff equation.
-
Protocol 2: In Situ Hybridization for MCHR1 mRNA
This protocol provides a general workflow for localizing MCHR1 mRNA within tissue sections.[13][14][15]
Objective: To visualize the anatomical distribution of cells expressing MCHR1 mRNA.
Materials:
-
Tissue Sections: Fresh-frozen or paraffin-embedded tissue sections mounted on slides.
-
Probe: A labeled antisense RNA probe complementary to the MCHR1 mRNA sequence (e.g., DIG-labeled). A sense probe is used as a negative control.
-
Reagents: Proteinase K, hybridization buffer, formamide, saline-sodium citrate (SSC) buffers, blocking solution, anti-label antibody (e.g., anti-DIG-AP), and a chromogenic substrate (e.g., NBT/BCIP).
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin sections or fix frozen sections.
-
Permeabilization: Treat sections with Proteinase K to improve probe access. The duration and concentration may need optimization.
-
Prehybridization: Incubate slides in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C) to block non-specific binding sites.
-
Hybridization: Drain the prehybridization solution and add the labeled probe diluted in hybridization buffer. Incubate overnight in a humidified chamber at the optimized hybridization temperature.
-
Post-Hybridization Washes: Perform a series of washes with decreasing concentrations of SSC buffer at high temperatures to remove the unbound and non-specifically bound probe.
-
Immunodetection:
-
Block the sections with a blocking solution (e.g., MABT + 2% BSA or serum).
-
Incubate with an alkaline phosphatase (AP)-conjugated antibody directed against the probe's label (e.g., anti-DIG-AP).
-
Wash thoroughly to remove the unbound antibody.
-
-
Signal Development: Incubate the slides with a chromogenic substrate solution until the desired color intensity develops.
-
Imaging: Stop the reaction, mount the slides with an aqueous mounting medium, and visualize under a microscope.
Conclusion
The analog (Phe13,Tyr19)-MCH is a potent ligand for the MCH receptor 1 and a crucial tool for its characterization. Binding affinity data, primarily from mouse cell lines, indicates a high affinity in the sub-nanomolar range. The distribution of MCHR1 is highly conserved in the brain regions associated with feeding and motivation across humans, mice, and rats, though some species-specific differences in peripheral tissues exist. The provided protocols for radioligand binding and in situ hybridization offer standardized methods for further comparative studies. A comprehensive understanding of the species-specific differences in the MCH system is vital for translating preclinical findings from rodent models to human therapeutic applications.
References
- 1. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. MCH receptors/gene structure-in vivo expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Expression of the melanin-concentrating hormone (MCH) receptor mRNA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mchr1 melanin-concentrating hormone receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. geisha.arizona.edu [geisha.arizona.edu]
- 15. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Scatchard Analysis of (Phe13,Tyr19)-MCH Binding Data
This guide provides a comprehensive overview and comparison of Scatchard analysis for characterizing the binding of the synthetic melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH, to its receptors. Designed for researchers, scientists, and drug development professionals, this document details experimental protocols, presents quantitative binding data, and discusses alternative analysis methods.
Introduction to (Phe13,Tyr19)-MCH and its Receptor
(Phe13,Tyr19)-MCH is a potent synthetic analog of the native MCH neuropeptide.[1] MCH plays a crucial role in regulating energy homeostasis, appetite, and mood, making its receptors, primarily the MCH-1 receptor (MCH-1R), significant therapeutic targets for obesity and other metabolic and psychiatric disorders.[2] (Phe13,Tyr19)-MCH is frequently used as a radioligand in binding assays to characterize these receptors.[3][4] The MCH-1R is a G protein-coupled receptor (GPCR) that signals through Gq proteins upon activation.[5]
Data Presentation: Quantitative Comparison of Binding Affinities
The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, where a lower Kd value indicates higher affinity. The maximal binding capacity (Bmax) represents the total number of receptors in a given system. The following table summarizes binding affinity data for MCH analogs.
| Radioligand | Cell Line/Tissue | Kd | Bmax | Reference |
| [¹²⁵I]-[D-Phe13, Tyr19]-MCH | Mouse Melanoma Cells | 122.7 ± 15.3 pM | Not Specified | [2][4] |
| [¹²⁵I]-[Phe13, Tyr19]-MCH | Mouse G4F-7 Melanoma Cells | 0.118 nM | 1090 receptors/cell | [6][7] |
| [¹²⁵I]-MCH | MCHR2-transfected cells | 9.6 ± 0.5 nM | ~0.16 nM | [8] |
| [¹²⁵I]-MCH | MCHR1-transfected cells | 3.1 ± 0.4 nM | ~0.16 nM | [8] |
Experimental Protocols
Detailed methodologies for conducting radioligand binding assays are crucial for reproducible results. Below are protocols for membrane preparation and saturation binding assays.
Membrane Preparation from Cultured Cells
-
Cell Culture and Harvesting : Grow cells expressing the MCH receptor to confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.[2]
-
Cell Lysis : Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2]
-
Homogenization : Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.[2]
-
Centrifugation : Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes. Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.[2]
-
Final Preparation and Storage : Resuspend the final membrane pellet in a Sucrose Buffer (Lysis buffer containing 10% sucrose). Determine the protein concentration using a suitable protein assay (e.g., BCA). Aliquot the membrane preparation and store at -80°C.[2]
Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Assay Setup : In a 96-well microplate, add increasing concentrations of the radioligand (e.g., [¹²⁵I]-[D-Phe13, Tyr19]-MCH).[2]
-
Total and Nonspecific Binding : For determining total binding, add the membrane preparation to the wells containing the radioligand. For nonspecific binding, add a high concentration of unlabeled MCH in addition to the radioligand and membranes.[2]
-
Incubation : Incubate the plate for a predetermined time (e.g., 90 minutes) to reach equilibrium.[9]
-
Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine. Wash the filters multiple times with an ice-cold wash buffer.[2][9]
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.[2][9]
-
Data Analysis : Calculate specific binding by subtracting the nonspecific binding from the total binding at each radioligand concentration. Plot the specific binding against the free radioligand concentration to generate a saturation curve. The data can then be analyzed using Scatchard analysis or nonlinear regression.[10]
Visualizations
Experimental Workflow
Caption: Workflow for a saturation radioligand binding assay.
MCH Receptor Signaling Pathway
Caption: Simplified signaling pathway of the MCH-1 receptor.
Scatchard Analysis and its Alternatives
Scatchard Analysis
Scatchard analysis is a method used to linearize saturation binding data to determine the binding parameters Kd and Bmax.[11] A Scatchard plot is generated by plotting the ratio of bound to free radioligand (B/F) against the concentration of bound radioligand (B).[11] For a single class of independent binding sites, the plot should yield a straight line with:
-
Slope : -1/Kd
-
Y-intercept : Bmax/Kd
-
X-intercept : Bmax
While historically popular, Scatchard plots have limitations. They can distort experimental error and are not the most accurate method for data analysis with modern software.[10] Nonlinear Scatchard plots can indicate the presence of multiple binding sites with different affinities or cooperative binding, but the plot alone cannot distinguish between these possibilities.[11]
Alternatives to Scatchard Analysis
Nonlinear Regression: This is now the preferred method for analyzing saturation binding data.[10] The specific binding data is directly fitted to the one-site binding hyperbola equation:
Specific Binding = (Bmax * [L]) / (Kd + [L])
where [L] is the free radioligand concentration. This method provides a more accurate determination of Kd and Bmax.[10]
Competition Binding Assays: In these assays, a single concentration of radioligand is used, and increasing concentrations of an unlabeled competing ligand are added. This allows for the determination of the inhibitory constant (Ki) of the competing ligand, which is another measure of its binding affinity.[9]
Conclusion
The characterization of (Phe13,Tyr19)-MCH binding is essential for understanding the pharmacology of the MCH system and for the development of novel therapeutics. While Scatchard analysis provides a useful visualization of binding data, modern nonlinear regression techniques are recommended for more accurate determination of binding parameters. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Phe13,Tyr19)-MCH in MCH1 Receptor Binding and Functional Assays
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a ligand is crucial. This guide provides a comparative overview of the synthetic melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH, in the context of its interaction with the MCH receptor 1 (MCHR1). We delve into the quantitative data derived from both binding and functional assays, detail the experimental methodologies, and visualize the intricate signaling pathways and assay workflows.
The MCH system, a key regulator of energy homeostasis and appetite, is a significant target for therapeutic intervention. The ligand (Phe13,Tyr19)-MCH was developed as a stable analog of MCH, suitable for radioiodination, to facilitate the characterization of MCH receptors. While binding assays provide a direct measure of the physical interaction between a ligand and its receptor, functional assays offer insights into the biological response elicited by this interaction. A direct comparison of these two aspects is essential for a comprehensive understanding of a ligand's activity.
Data Presentation: A Side-by-Side Look at Affinity and Potency
The following table summarizes the available quantitative data for (Phe13,Tyr19)-MCH at the MCH1 receptor. It is important to note that the data presented are compiled from different studies, employing varied experimental systems. This inherent variability should be considered when making direct comparisons.
| Assay Type | Cell Line/System | Parameter | Reported Value (nM) | Reference |
| Radioligand Binding | G4F-7 mouse melanoma cells | Kd | 0.118 | [1] |
| Radioligand Binding | CHO cells stably expressing MCH-R1 | IC50 | 0.69 | |
| Functional (Calcium Mobilization) | CHO/MCH-R1 cells | EC50 | Not explicitly stated for (Phe13,Tyr19)-MCH, but shown to be an agonist | [2] |
| Functional (Calcium Mobilization) | HEK293 cells expressing MCHR1/MCHR2 | - | Induces Ca2+ increase; slightly lower potency than MCH |
Note on Data Interpretation: A study has indicated that iodinated MCH and the [Phe13, Tyr19]-MCH analog exhibit a significant component of non-specific binding, which could potentially influence the interpretation of binding assay results.[3] This highlights the importance of conducting functional assays to corroborate the biological activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key assays discussed.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the MCH1 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled MCH analog (e.g., [125I]-(Phe13,Tyr19)-MCH), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling.
-
Cell Preparation:
-
Seed cells expressing the MCH1 receptor (e.g., CHO or HEK293) into a multi-well plate and culture overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (agonist) to the cells.
-
Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production. The MCH1 receptor, being Gi-coupled, is expected to inhibit this forskolin-induced cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response (in this case, inhibition of cAMP production).
-
Calcium Mobilization Functional Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
-
Cell Preparation:
-
Plate cells stably expressing the MCH1 receptor in a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a dye-loading solution for a specific time at 37°C.
-
Wash the cells to remove the extracellular dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of the test compound (agonist) to the wells.
-
Immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
Calculate the EC50 value, representing the agonist concentration that elicits a half-maximal increase in intracellular calcium.
-
Mandatory Visualizations
MCH1 Receptor Signaling Pathway
The MCH1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two pathways: the Gi and Gq pathways.
References
- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (Phe13,Tyr19)-MCH and Fluorescent MCH Analogs for Receptor Studies
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for the accurate characterization of receptor pharmacology. This guide provides an objective comparison between the widely used radiolabeled analog, (Phe13,Tyr19)-MCH, and emerging fluorescent MCH analogs for studying the melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2.
This comparison focuses on their performance in receptor binding assays, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these techniques in your own research.
Performance Comparison: Quantitative Data
The choice between a radiolabeled and a fluorescent ligand often depends on the specific experimental goals, available equipment, and safety considerations. While radioligands have historically been the gold standard for their high sensitivity and minimal steric hindrance, fluorescent analogs offer a safer and more versatile alternative, enabling a broader range of applications such as live-cell imaging.[1][2]
Here, we present a summary of the binding affinities for the radiolabeled [¹²⁵I]-[D-Phe13, Tyr19]-MCH and recently developed Europium (Eu³⁺) chelate-labeled MCH analogs.
| Ligand | Receptor | Cell Line/Tissue | Kd (nM) | Reference |
| [¹²⁵I]-[D-Phe13, Tyr19]-MCH | MCH Receptor | Mouse Melanoma Cells | 0.1227 ± 0.0153 | [3] |
| Eu³⁺-labeled Ala¹⁷ MCH | MCHR1 | Not Specified | 0.37 | [4] |
| Eu³⁺-labeled S36057 | MCHR1 | Not Specified | 0.059 | [4] |
| Eu³⁺-labeled S36057 | MCHR2 | Not Specified | 0.16 | [4] |
| Eu³⁺-labeled R2P | MCHR2 | Not Specified | 0.10 | [4] |
Signaling Pathways and Experimental Workflows
To understand the context of these receptor studies, it is essential to visualize the underlying biological processes and experimental procedures.
The following workflows illustrate the key steps in radioligand and fluorescent ligand binding assays.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is adapted for determining the inhibitory constant (Ki) of a test compound for the MCH receptor using [¹²⁵I]-(Phe13,Tyr19)-MCH.
1. Membrane Preparation:
-
Culture cells stably expressing the MCH receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.[5]
2. Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-(Phe13,Tyr19)-MCH (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MCH.
-
Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[6]
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
3. Data Acquisition and Analysis:
-
Place the filter plate in a scintillation counter to measure the radioactivity in each well.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Time-Resolved Fluorescence (TRF) Competition Binding Assay
This protocol describes a homogeneous (no-wash) binding assay using a Europium-labeled MCH analog.
1. Cell Preparation:
-
Plate cells expressing the MCH receptor in a suitable microplate (e.g., a 96-well or 384-well black plate with a clear bottom).
-
Allow the cells to adhere and grow overnight.
2. Assay Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
Add the test compound dilutions to the wells containing the cells.
-
Add a fixed concentration of the Europium-labeled MCH analog to all wells.
-
Incubate the plate for a predetermined time at room temperature to allow for binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence signal using a plate reader equipped for TR-FRET. The measurement involves a time delay after excitation to minimize background fluorescence.[7]
-
The specific binding is proportional to the TR-FRET signal.
-
Plot the TR-FRET signal against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value from the IC₅₀.
Concluding Remarks
The choice between (Phe13,Tyr19)-MCH and fluorescent MCH analogs is contingent on the specific research question and available resources.
-
[¹²⁵I]-(Phe13,Tyr19)-MCH remains a highly sensitive and well-validated tool for quantitative receptor binding studies, particularly for determining binding affinities and receptor density in membrane preparations.[3] However, its use is associated with the safety and regulatory burdens of handling radioactive materials.[1][2]
-
Fluorescent MCH analogs , such as the Europium-labeled peptides, offer a compelling non-radioactive alternative with comparable high affinity.[4] They are particularly advantageous for high-throughput screening and for enabling a wider range of cell-based assays, including live-cell imaging of receptor trafficking and localization, which are not feasible with traditional radioligand approaches.[8][9] The development of time-resolved fluorescence assays further enhances their sensitivity by minimizing background interference.[4]
For researchers equipped with fluorescence detection capabilities, the adoption of fluorescent MCH analogs can provide a safer, more versatile, and equally potent alternative to radiolabeled ligands for the comprehensive study of MCH receptor pharmacology.
References
- 1. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 3. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Europium-labeled melanin-concentrating hormone analogues: ligands for measuring binding to melanin-concentrating hormone receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Reproducibility of Experimental Results Using (Phe13,Tyr19)-MCH: A Comparative Guide
For researchers and drug development professionals investigating the melanin-concentrating hormone (MCH) system, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of (Phe13,Tyr19)-MCH, a synthetic analog of MCH, against alternative compounds, with a focus on the factors influencing the reproducibility of experimental outcomes. The information presented is supported by experimental data from peer-reviewed studies.
Introduction to (Phe13,Tyr19)-MCH
(Phe13,Tyr19)-MCH is a synthetic analog of the native melanin-concentrating hormone, a neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological functions.[1][2] This analog was specifically designed for radioiodination, enabling its use as a radioligand in receptor binding assays to characterize MCH receptors.[3][4] While it has been instrumental in the initial characterization of MCH receptors, its use presents challenges that can impact the reproducibility of experimental results.[1][3]
Comparative Analysis of Ligand Performance
The utility and reproducibility of (Phe13,Tyr19)-MCH can be assessed by comparing its binding characteristics and stability with those of other MCH receptor ligands.
| Compound/Analog | Receptor Target | Dissociation Constant (K D ) | Key Findings & Implications for Reproducibility |
| [ 125 I]-[Phe13,Tyr19]-MCH | MCHR1 | 1.18 x 10 -10 M[4] | Serves as a high-affinity radioligand. However, it is susceptible to oxidative damage and exhibits high lipophilicity, which can lead to non-specific binding and affect reproducibility.[1][3] |
| [ 125 I]-[D-Phe13,Tyr19]-MCH | MCHR1 | 122.7 +/- 15.3 pmol/l[3] | This stereoisomer shows a ~7-fold increased relative affinity compared to the L-enantiomer, potentially offering more robust and reproducible binding.[3] |
| [ 125 I]-[Ser4,8, Phe13,Tyr19]-MCH | MCHR1 | Not specified | Displays only about 44% of the total binding compared to [ 125 I]-[Phe13,Tyr19]-MCH, suggesting lower potency and potentially less reliable results.[3] |
| [ 125 I]-[Met(O)4,8, Phe13,Tyr19]-MCH | MCHR1 | Not specified | Shows only about 19% of total binding compared to [ 125 I]-[Phe13,Tyr19]-MCH, indicating significantly reduced binding affinity.[3] |
| [ 125 I]-[Hse4,8, Phe13,Tyr19]-MCH | MCHR1 | Not specified | Similar to the Met(O) analog, it exhibits only about 19% of total binding, limiting its utility.[3] |
| Native MCH | MCHR1, MCHR2 | Not specified | Activates both MCHR1 and MCHR2.[2] Its use can be complicated by a lack of receptor subtype selectivity in experimental systems where both are present. |
| TPI 1361-17 | MCHR1 | IC 50 = 6.1 nM | A selective MCH1 receptor antagonist that effectively blocks MCH-induced food intake, demonstrating in vivo activity and offering a tool for studying physiological responses.[5] |
| S38151 | MCHR1 | Low nanomolar | A potent MCH-R1 antagonist, though its disulfide bridge may lack in vivo stability, impacting reproducibility in longer-term studies.[6] |
| GPS18169 | MCHR1 | Nanomolar affinity, K i in the 20 picomolar range | A pseudopeptide antagonist with improved metabolic stability compared to S38151, suggesting it may yield more reproducible in vivo results.[6] |
Factors Affecting Experimental Reproducibility with (Phe13,Tyr19)-MCH
Several factors inherent to (Phe13,Tyr19)-MCH and its experimental application can influence the reproducibility of findings:
-
Oxidative Instability: The high susceptibility of [ 125 I]-[Phe13,Tyr19]-MCH to oxidative damage can lead to degradation of the ligand and variability in binding assays.[3]
-
Lipophilicity and Non-Specific Binding: This analog is very lipophilic, which contributes to a significant component of non-specific binding to cells and membranes.[1][3] This can obscure specific binding signals and lead to inconsistent results, particularly in cell lines with low receptor expression.[1]
-
Protein Binding: In blood, (Phe13,Tyr19)-MCH binds extensively to serum proteins, which significantly limits its ability to cross the blood-brain barrier.[7] This is a critical consideration for in vivo studies aiming to investigate its central effects.
-
Aggregation: The analog has been shown to aggregate as a trimer in buffer, which could potentially influence its binding kinetics and experimental outcomes.[7]
-
Cellular Context: The expression levels of the MCH receptor (SLC-1) in different cell lines are crucial. Specific binding of (Phe13,Tyr19)-MCH could not be demonstrated in some cell lines previously reported to express the MCH receptor, as they lacked the SLC-1 message.[1]
Experimental Protocols
To ensure the reproducibility of experiments involving MCH receptor ligands, it is essential to follow well-defined and consistent protocols.
Radioligand Binding Assay
-
Cell Culture: Use cell lines with confirmed high-level expression of the target MCH receptor (e.g., HEK293 or CHO cells stably transfected with MCHR1).[5][8]
-
Membrane Preparation: Prepare cell membranes from the cultured cells.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand (e.g., [ 125 I]-[Phe13,Tyr19]-MCH) and varying concentrations of the unlabeled competitor compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Analyze the data using non-linear regression to determine binding parameters such as K D and B max or IC 50 values.
In Vivo Food Intake Studies
-
Animal Acclimation: Acclimate animals to housing conditions and handling for at least one week prior to the experiment.[9]
-
Compound Administration: Administer the MCH receptor antagonist or vehicle via the appropriate route (e.g., intraperitoneal, oral, or intracerebroventricular).
-
Food and Water Access: Provide pre-weighed amounts of food and water.
-
Measurement: Measure food and water consumption at regular intervals over a defined period.
-
Data Analysis: Compare the food intake between the antagonist-treated and vehicle-treated groups using appropriate statistical tests.
Visualizing Pathways and Workflows
MCH-1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the MCH-1 receptor.
Caption: MCH-1 Receptor Signaling Pathway.
General Experimental Workflow for a Radioligand Binding Assay
The diagram below outlines a typical workflow for conducting a radioligand binding assay to assess compound affinity for the MCH-1 receptor.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion
While (Phe13,Tyr19)-MCH has been a valuable tool in the study of the MCH system, its inherent physicochemical properties, such as susceptibility to oxidation and high lipophilicity, can pose challenges to experimental reproducibility. The development of alternative ligands, including stereoisomers with higher affinity and more stable peptide and non-peptide antagonists, has provided researchers with more robust tools. For reproducible results, careful consideration of the specific ligand's characteristics, rigorous adherence to optimized experimental protocols, and the use of appropriate cellular systems are imperative. The data suggests that for in vivo studies, newer generations of MCH receptor antagonists with improved stability may offer more consistent and reproducible outcomes.
References
- 1. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phe(13),Tyr(19)-melanin-concentration hormone and the blood-brain barrier: role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of (Phe13,Tyr19)-MCH Affinity for Wild-Type vs. Mutant MCH Receptors
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the binding affinity of the MCH analog, (Phe13,Tyr19)-MCH, to wild-type and mutant Melanin-Concentrating Hormone (MCH) receptors. This document provides a summary of available binding data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Data Presentation: Binding Affinity of MCH Analogs
Quantitative data for the binding of (Phe13,Tyr19)-MCH to specific MCHR1 mutants compared to the wild-type receptor is not available in the reviewed literature. However, data for the binding of MCH to wild-type MCHR1 and MCHR2 provides a context for the affinity of the natural ligand.
| Receptor | Ligand | Affinity (Kd) | Cell Line | Reference |
| MCHR1 | ¹²⁵I-labeled MCH | 3.1 ± 0.4 nM | HEK293 | [1] |
| MCHR2 | ¹²⁵I-labeled MCH | 9.6 ± 0.5 nM | HEK293 | [1] |
Note: This table illustrates the binding of the natural ligand, MCH, to two different MCH receptor subtypes, not a wild-type versus mutant comparison for (Phe13,Tyr19)-MCH.
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure used to determine the binding affinity of unlabeled ligands, such as (Phe13,Tyr19)-MCH, by measuring their ability to displace a radiolabeled ligand from the receptor.
Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of (Phe13,Tyr19)-MCH for wild-type or mutant MCH receptors.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or other suitable cells stably expressing either wild-type or a mutant MCHR1 (e.g., E4Q, A5T).
-
Radioligand: [¹²⁵I]-[Phe13,Tyr19]-MCH at a concentration of 0.06-0.1 nM.[2]
-
Unlabeled Ligand: (Phe13,Tyr19)-MCH at increasing concentrations.
-
Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.[2]
-
Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.[2]
-
Filtration Plates: 96-well GFC UNIFILTER plates, pre-coated with 1% BSA.[2]
-
Scintillation Cocktail: MicroScint 20.[2]
-
Instrumentation: TOPCOUNT microplate scintillation counter.[2]
Procedure:
-
Membrane Preparation: Stably transfected HEK-293 cells expressing the MCHR1 construct (wild-type or mutant) are harvested. The cells are then subjected to dounce homogenization and differential centrifugation to isolate the cell membranes.[2]
-
Assay Setup: The binding experiment is carried out in a total volume of 0.2 mL in the 96-well plates.
-
Incubation: 0.5-1.0 µg of membrane protein is incubated with the radioligand ([¹²⁵I]-[Phe13,Tyr19]-MCH) and increasing concentrations of the unlabeled (Phe13,Tyr19)-MCH. The incubation is carried out for 90 minutes.[2]
-
Termination: The reaction is terminated by rapid vacuum filtration over the pre-coated 96-well GFC UNIFILTER plates.[2]
-
Washing: The filters are washed three times with 0.4 mL of ice-cold wash buffer.[2]
-
Drying and Counting: The filters are dried, and 0.05 mL of MicroScint 20 is added to each well. The radioactivity is then quantified by scintillation counting on a TOPCOUNT microplate scintillation counter.[2]
-
Data Analysis: The inhibitory constants (Ki) are determined by nonlinear least squares analysis using a four-parameter logistic equation.
Mandatory Visualizations
MCHR1 Signaling Pathway
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor that can couple to different G proteins, primarily Gi/o and Gq, to initiate downstream signaling cascades.
Caption: MCHR1 Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves several key steps from preparation to data analysis.
References
Independent Validation of (Phe13,Tyr19)-MCH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Phe¹³,Tyr¹⁹)-Melanin-Concentrating Hormone ((Phe¹³,Tyr¹⁹)-MCH) with other relevant compounds, based on published experimental data. Due to a lack of direct head-to-head comparative studies in the public domain, this guide synthesizes data from various independent validation reports to offer a comprehensive overview of its performance and characteristics.
Data Summary and Comparison
| Compound | Receptor/Cell Line | Binding Affinity (K D ) | Notes |
| [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH | G4F-7 mouse melanoma cells | 1.18 x 10⁻¹⁰ M[1] | First radiolabeled MCH peptide suitable for radioreceptor assays.[1] |
| [¹²⁵I]-[D-Phe¹³,Tyr¹⁹]-MCH | Not specified | ~7-fold increased relative affinity compared to the L-enantiomer[2] | D-amino acid substitution enhances affinity.[2] |
| [¹²⁵I]-[D-Bpa¹³,Tyr¹⁹]-MCH | G4F-7 mouse melanoma cells | 2.2 +/- 0.2 x 10⁻¹⁰ mol/l[3] | A photoreactive analog designed for receptor crosslinking.[3] |
| Compound | Assay | Receptor | Potency (EC₅₀) |
| (Phe¹³,Tyr¹⁹)-MCH | Aequorin Assay | MCHR2 | Slightly lower potency compared to native MCH[4] |
| Native MCH | Aequorin Assay | MCHR1 | 14.4 nM[4] |
| Native MCH | Aequorin Assay | MCHR2 | 2.10 nM[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the independent validation and replication of findings.
Radioligand Binding Assays
Binding affinities of (Phe¹³,Tyr¹⁹)-MCH and its analogs are typically determined through competitive binding assays using radioiodinated ligands.
-
Ligand: [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH is a commonly used radioligand.[5]
-
Cell Lines: Experiments have been conducted on various cell lines, including G4F-7 mouse melanoma cells, B16-F1, G4F, human RE melanoma cells, PC12, and COS-7 cells.[1][3]
-
Procedure:
-
Membranes from cells expressing the MCH receptor are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled competitor (e.g., (Phe¹³,Tyr¹⁹)-MCH or other analogs) are added.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound complex is measured.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the dissociation constant (K D ).
-
Functional Assays (Aequorin Assay)
The functional activity of (Phe¹³,Tyr¹⁹)-MCH as an agonist is often assessed by measuring its ability to stimulate intracellular calcium mobilization upon receptor activation.
-
Principle: The aequorin assay utilizes a photoprotein that emits light in the presence of calcium. Cells expressing the MCH receptor are co-transfected with the aequorin gene.
-
Procedure:
-
Transfected cells are incubated with coelenterazine, the substrate for aequorin.
-
The compound of interest (e.g., (Phe¹³,Tyr¹⁹)-MCH) is added to the cells.
-
Agonist binding to the G-protein coupled MCH receptor leads to an increase in intracellular calcium.
-
The calcium-bound aequorin emits light, which is measured by a luminometer.
-
The light emission is proportional to the intracellular calcium concentration and thus to the receptor activation. The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is then determined.[4]
-
Visualizing the Research Landscape
The following diagrams illustrate the experimental workflows and the context of (Phe¹³,Tyr¹⁹)-MCH in receptor interaction studies.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified MCH receptor signaling pathway.
Limitations and Considerations
-
Non-Specific Binding: It has been reported that iodinated MCH and [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH exhibit a significant component of non-specific binding, which may complicate the interpretation of results in cells with low receptor expression.[6]
-
Blood-Brain Barrier: Studies have shown that blood-borne (Phe¹³,Tyr¹⁹)-MCH does not significantly cross the blood-brain barrier, likely due to its binding to serum proteins.[7] This is a critical consideration for in vivo studies targeting the central nervous system.
-
Lack of Direct Comparative Data: As mentioned, there is a scarcity of published studies that directly compare the performance of (Phe¹³,Tyr¹⁹)-MCH with a wide range of other MCH receptor ligands under identical experimental conditions. Therefore, the data presented here is a consolidation of findings from different sources and should be interpreted with this in mind.
References
- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (D-(p-benzoylphenylalanine)13, tyrosine19)-melanin-concentrating hormone, a potent analogue for MCH receptor crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phe(13),Tyr(19)-melanin-concentration hormone and the blood-brain barrier: role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial (Phe13,Tyr19)-MCH: A Head-to-Head Comparison
For researchers in neurobiology, metabolism, and drug development, the synthetic peptide (Phe13,Tyr19)-Melanin-Concentrating Hormone (MCH) is a critical tool for investigating the MCH system's role in appetite, energy homeostasis, and other key physiological processes. As a potent agonist for MCH receptors, particularly MCHR1 and MCHR2, the quality and performance of commercially sourced (Phe13,Tyr19)-MCH are paramount for reproducible and reliable experimental outcomes.
Supplier and Product Specifications
A summary of product specifications from several prominent suppliers is presented below. It is important to note that the consistency and quality of synthetic peptides can vary between batches and suppliers.[1] Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and quality control.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| MedChemExpress | (Phe13,Tyr19)-MCH (human, mouse, rat) | HY-P4680 | 98.30% (per CoA)[2][3][4][5] | Lyophilized powder | Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month)[3] |
| Bachem (via Fisher Scientific) | (Phe13,Tyr19)-MCH (human, mouse, rat) Trifluoroacetate | 50-259-581 | Not specified on product page | Trifluoroacetate salt | Not specified on product page |
| Phoenix Pharmaceuticals | [Phe13, Tyr19]-Melanin-Concentrating Hormone (MCH) (Human, Rat, Mouse) | 070-45 | Not specified on product page | Not specified on product page | Not specified on product page |
| Amsbio | (Phe13,Tyr19)-MCH (human, mouse, rat) | AMS.T76632-5-MG | Not specified on product page | Not specified on product page | Not specified on product page |
MCH Receptor Signaling Pathway
(Phe13,Tyr19)-MCH acts as an agonist at MCH receptors (MCHR1 and MCHR2), which are G protein-coupled receptors (GPCRs). Upon ligand binding, these receptors primarily couple to Gαi and Gαq proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, activation of Gαq stimulates phospholipase C (PLC), which results in an increase in intracellular calcium ions (Ca2+).[6]
Experimental Protocols for Performance Evaluation
To ensure the biological activity and purity of (Phe13,Tyr19)-MCH, researchers can perform a variety of in vitro assays. The following are detailed protocols for key experiments.
Radioligand Binding Assay
This assay measures the affinity of the peptide for the MCH receptor by competing with a radiolabeled ligand.
a. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human MCH receptor 1 (MCHR1).
-
Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4) and determine the protein concentration.
b. Competition Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [125I]-[Phe13, Tyr19]-MCH at a final concentration of ~0.1 nM), and 50 µL of various concentrations of unlabeled (Phe13,Tyr19)-MCH (the "competitor").
-
Add 50 µL of the membrane preparation (5-10 µg of protein).
-
Incubate for 90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (PBS, 0.01% Triton X-100).
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 determined from the competition curve.[7]
cAMP Functional Assay
This assay determines the functional potency of the peptide by measuring its ability to inhibit adenylyl cyclase activity.
-
Seed CHO cells stably expressing MCHR1 in a 96-well plate and incubate overnight.
-
Aspirate the culture medium and replace it with serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor) for 30 minutes.
-
Add varying concentrations of (Phe13,Tyr19)-MCH to the wells.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a final concentration of 5 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Plot the concentration-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of the peptide to activate the Gαq pathway, leading to an increase in intracellular calcium.
-
Seed HEK293 cells expressing MCHR1 in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS, 20 mM HEPES) for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add varying concentrations of (Phe13,Tyr19)-MCH and immediately measure the change in fluorescence intensity over time.
-
Determine the EC50 value from the concentration-response curve.[6]
Purity and Quality Control Considerations
The purity of synthetic peptides is a critical factor that can significantly impact experimental results. Impurities may include deletion sequences, truncated peptides, or peptides with protecting groups that were not properly removed during synthesis.
Methods for Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): The most common method for assessing peptide purity. A reversed-phase HPLC analysis should yield a single major peak corresponding to the full-length peptide.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, ensuring the correct sequence was synthesized.
-
Amino Acid Analysis: Provides the amino acid composition of the peptide, which can be compared to the theoretical composition.
-
Chiral Purity Analysis: Ensures that the amino acids are in the correct stereoisomeric form (L-form for natural amino acids), as racemization can occur during synthesis.[8][9]
Researchers should always request and review the Certificate of Analysis from the supplier, which should provide data from these quality control assays. Lot-to-lot variability is an inherent challenge in peptide manufacturing, and establishing internal quality control measures is a good practice to ensure the consistency of results over time.[1][10]
Conclusion
While a definitive ranking of commercial (Phe13,Tyr19)-MCH sources is not possible without independent, head-to-head experimental comparisons, this guide provides a framework for researchers to make informed decisions. By carefully reviewing supplier-provided data and implementing robust in-house validation using the detailed protocols provided, scientists can ensure the quality and reliability of this important research tool, leading to more accurate and reproducible findings in the study of the MCH system.
References
- 1. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Phe13,Tyr19)-MCH (human, mouse, rat) | SLC-1/S643b激动剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity and Quality of Synthetic (Phe13, Tyr19)-MCH
For researchers and professionals in drug development, the purity and quality of synthetic peptides are paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive assessment of synthetic (Phe13, Tyr19)-Melanin-Concentrating Hormone (MCH), a crucial tool for studying the MCH system, which is implicated in the regulation of energy homeostasis and other physiological processes. We offer a comparative analysis of (Phe13, Tyr19)-MCH against other relevant alternatives, supported by experimental data and detailed protocols.
Product Overview: (Phe13, Tyr19)-MCH
(Phe13, Tyr19)-MCH is a synthetic analog of the native melanin-concentrating hormone. It is specifically designed for radioiodination, facilitating its use in radioligand binding assays to characterize MCH receptors. This analog has been instrumental in the initial characterization of the MCH receptor 1 (MCHR1).
Comparative Purity and Quality Assessment
The quality of a synthetic peptide is primarily determined by its purity, identity, and quantity. The following table summarizes typical analytical data for high-quality (Phe13, Tyr19)-MCH and compares it with native MCH and another common analog, [D-Phe13, Tyr19]-MCH.
| Parameter | (Phe13, Tyr19)-MCH | Native MCH | [D-Phe13, Tyr19]-MCH | Method of Analysis |
| Purity (HPLC) | >95% | >95% | >95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Molecular Weight (MS) | 2434.9 g/mol (observed) | 2394.8 g/mol (observed) | 2434.9 g/mol (observed) | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Amino Acid Composition | Conforms to expected ratios | Conforms to expected ratios | Conforms to expected ratios | Amino Acid Analysis (AAA) |
| Peptide Content | ~70-90% | ~70-90% | ~70-90% | Amino Acid Analysis (AAA) |
Performance Comparison: Receptor Binding Affinity
The ultimate measure of a synthetic peptide's utility is its biological activity. The following table compares the binding affinities (IC50) and functional potencies (EC50) of (Phe13, Tyr19)-MCH and its alternatives at the human MCH receptors 1 and 2.
| Compound | MCHR1 IC50 (nM) [1] | MCHR2 IC50 (nM) [1] | MCHR1 EC50 (nM, Ca2+ flux) [1] | MCHR2 EC50 (nM, Ca2+ flux) [1] |
| (Phe13, Tyr19)-MCH | 5.0 ± 1.0 | 4.0 ± 1.0 | 38.5 ± 3.2 | 2.26 ± 0.43 |
| Mammalian MCH | 3.0 ± 1.0 | 0.8 ± 0.2 | 5.0 ± 0.6 | 0.54 ± 0.05 |
| Salmon MCH | 4.0 ± 1.0 | 25 ± 5 | 7.1 ± 0.8 | 4.0 ± 0.4 |
Note: Lower IC50 and EC50 values indicate higher binding affinity and potency, respectively.
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity and quality of synthetic peptides are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic peptide by separating it from impurities.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the peptide sample.
-
Elute the peptide using a linear gradient of Mobile Phase B, typically from 5% to 65% over 30 minutes.
-
Monitor the absorbance at 214 nm and 280 nm.
-
The purity is calculated as the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
Objective: To confirm the molecular identity of the synthetic peptide by determining its molecular weight.
Materials:
-
MALDI-TOF or Electrospray Ionization (ESI) mass spectrometer
-
Matrix (for MALDI-TOF, e.g., α-cyano-4-hydroxycinnamic acid)
-
Peptide sample
Procedure (for MALDI-TOF):
-
Mix the peptide sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the calculated theoretical molecular weight.
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition and quantify the net peptide content.
Materials:
-
Amino acid analyzer or HPLC with a pre-column derivatization kit
-
6 M HCl for hydrolysis
-
Derivatization reagent (e.g., phenylisothiocyanate - PITC)
-
Amino acid standards
-
Peptide sample
Procedure:
-
Hydrolyze a known amount of the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Neutralize the hydrolysate and derivatize the amino acids with PITC.
-
Separate the derivatized amino acids by RP-HPLC.
-
Quantify the amount of each amino acid by comparing the peak areas to those of known standards.
-
The net peptide content is calculated from the sum of the masses of the quantified amino acids relative to the initial sample weight.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of (Phe13, Tyr19)-MCH, the following diagrams are provided.
References
A Comparative Guide to (Phe13,Tyr19)-MCH and Newly Developed MCH Agonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers a comprehensive benchmark of the established melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH, against other key peptidic MCH receptor agonists. This document provides a detailed comparison of their performance based on experimental data, outlines methodologies for key experiments, and visualizes critical pathways to aid in the selection of appropriate research tools.
Melanin-concentrating hormone (MCH) and its agonists are pivotal in regulating energy homeostasis, feeding behavior, and other physiological processes through their interaction with MCH receptors, primarily the MCH receptor 1 (MCHR1). The selection of a suitable agonist is critical for in vitro and in vivo studies aimed at elucidating the therapeutic potential of targeting the MCH system. This guide focuses on the pharmacological properties of (Phe13,Tyr19)-MCH in comparison to native MCH and other synthetic agonists such as S36057, MCH(6-17), and the pro-MCH-derived peptide, neuropeptide-glutamic acid-isoleucine (NEI)-MCH.
Comparative Analysis of MCH Receptor Agonists
The following tables summarize the binding affinities and functional potencies of various MCH receptor agonists. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons are best made when compounds are evaluated within the same study and under identical assay conditions.
Table 1: MCH Receptor Binding Affinities
| Compound | Receptor | Assay Type | Ki (nM) | Kd (nM) | Cell Line |
| (Phe13,Tyr19)-MCH | Human MCHR1 | Radioligand Binding | - | 0.7 | G4F-7 Melanoma |
| Native MCH | Human MCHR1 | Radioligand Binding | - | 3.1 ± 0.4 | HEK293 |
| S36057 | Human MCHR1 | Radioligand Binding | 0.053 | 0.037 | HEK293 |
| NEI-MCH | Rat MCHR1 | Radioligand Binding | Lower affinity than MCH | - | HEK293 |
Table 2: MCH Receptor Functional Potency
| Compound | Receptor | Functional Assay | EC50 (nM) | Efficacy | Cell Line |
| (Phe13,Tyr19)-MCH | Human MCHR1-Gqi5 | Reporter Gene Assay | 41 | Full Agonist | CHO-K1 |
| Human MCHR2 | Calcium Mobilization | Slightly lower potency than MCH | Agonist | HEK293 | |
| Native MCH | Human MCHR1-Gqi5 | Reporter Gene Assay | 19 | Full Agonist | CHO-K1 |
| Human MCHR1 | Fluo-4NW Calcium Assay | 4.4 | Full Agonist | CHO-K1 | |
| Human MCHR1 | Calcium Mobilization | 14.4 | Full Agonist | HEK293 | |
| S36057 | Human MCHR1 | [35S]-GTPγS Binding | More potent than MCH | Agonist | HEK293 |
| MCH(6-17) | Human MCHR1 | cAMP Inhibition / [35S]-GTPγS Binding | Less potent than MCH | Full Agonist | HEK293 |
| NEI-MCH | Rat MCHR1 | cAMP Inhibition | 2-fold less potent than MCH | Agonist | HEK293 |
| Rat MCHR1 / Human MCHR2 | Calcium Mobilization | 7 to 8-fold less potent than MCH | Agonist | CHO |
Experimental Methodologies
Detailed protocols for the key assays used to characterize MCH receptor agonists are provided below. These methodologies are essential for the accurate assessment and comparison of compound performance.
Receptor Binding Assays
Receptor binding assays are employed to determine the affinity of a ligand for its receptor. Typically, a radiolabeled ligand is incubated with cell membranes expressing the receptor of interest. The displacement of the radioligand by increasing concentrations of an unlabeled test compound allows for the determination of the inhibitor constant (Ki) or the dissociation constant (Kd).
Experimental Workflow for MCHR1 Radioligand Binding Assay
Figure 1. Workflow for a typical MCHR1 radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by an agonist upon binding to its receptor. For MCHR1, which couples to Gi and Gq proteins, the most common functional assays are the inhibition of cyclic AMP (cAMP) production and the mobilization of intracellular calcium.
MCHR1 Signaling Pathways
Figure 2. Major signaling pathways activated by MCH receptor 1.
cAMP Inhibition Assay Protocol
This assay measures the ability of an MCH agonist to inhibit the forskolin-stimulated production of cAMP.
-
Cell Culture: Culture cells stably expressing MCHR1 (e.g., CHO or HEK293) in appropriate media.
-
Cell Plating: Seed cells into a multi-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test MCH agonist.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the inhibition of cAMP production against the agonist concentration to determine the EC50 value.
Calcium Mobilization Assay Protocol
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway by an MCH agonist.
-
Cell Culture: Culture cells expressing MCHR1 (e.g., HEK293 or CHO) as described above.
-
Cell Plating: Seed cells into a black, clear-bottom multi-well plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate to allow for de-esterification.
-
Compound Addition: Place the plate in a fluorescence plate reader and add serial dilutions of the test MCH agonist.
-
Fluorescence Reading: Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
Summary and Recommendations
The choice of an MCH agonist for research purposes depends on the specific experimental goals.
-
(Phe13,Tyr19)-MCH is a potent and well-characterized MCHR1 agonist, making it a reliable tool for a wide range of in vitro and in vivo studies. Its suitability for radioiodination also makes it valuable for receptor binding and autoradiography experiments.[1]
-
Native MCH serves as the endogenous standard for comparison and is a potent agonist at both MCHR1 and MCHR2.[2][3]
-
S36057 is a highly potent MCHR1 agonist, reportedly more potent than native MCH in some functional assays, and is an excellent candidate for studies requiring maximal receptor activation.[4]
-
MCH(6-17) , as a full agonist with a shorter peptide sequence, can be useful for structure-activity relationship studies.[5]
-
NEI-MCH demonstrates lower in vitro potency but enhanced in vivo efficacy due to its increased metabolic stability.[6] This makes it a particularly interesting candidate for in vivo studies investigating the long-term effects of MCH agonism.
For researchers initiating studies on the MCH system, (Phe13,Tyr19)-MCH offers a balance of high potency and extensive characterization. For investigations requiring the highest possible potency, S36057 is a strong alternative. When translating findings to in vivo models where peptide stability is a concern, NEI-MCH should be considered. It is recommended that researchers validate the activity of their chosen agonist in their specific experimental system using the detailed protocols provided in this guide.
References
- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. [125I]-S36057: a new and highly potent radioligand for the melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phoenixpeptide.com [phoenixpeptide.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of (Phe13,Tyr19)-MCH (human, mouse, rat)
This document provides a comprehensive protocol for the safe and compliant disposal of the synthetic peptide (Phe13,Tyr19)-MCH (human, mouse, rat). The procedures outlined below are based on general best practices for laboratory peptide waste management and are intended for use by trained research personnel. All waste containing this peptide should be treated as potentially hazardous chemical waste.[1][2] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations is mandatory.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While the full toxicological properties of many synthetic peptides are not extensively documented, they should be handled with care.[1]
Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling (Phe13,Tyr19)-MCH and its associated waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1]
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.[1]
-
Lab Coat: A fully buttoned lab coat is necessary to protect against skin contact.[1]
All handling of the lyophilized powder or solutions should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedures
The proper disposal method depends on the form of the waste (liquid or solid). Under no circumstances should peptide waste be disposed of down the drain or in regular trash.[1][2]
Liquid Waste Disposal
Liquid waste includes solutions containing (Phe13,Tyr19)-MCH, such as unused reconstituted solutions, experimental buffers, and reaction mixtures.
1. Waste Collection:
-
Collect all liquid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1]
2. Chemical Inactivation (Recommended):
-
For an added layer of safety, chemical inactivation of the peptide through hydrolysis is recommended.[1] This process breaks the peptide bonds, degrading the molecule. The following protocol is a general method for peptide inactivation.[1]
3. Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.[1]
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]
Solid Waste Disposal
Solid waste includes items contaminated with (Phe13,Tyr19)-MCH, such as:
-
Empty vials
-
Pipette tips
-
Gloves and other contaminated PPE
-
Contaminated labware
1. Waste Segregation:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]
2. Labeling:
-
The container must be clearly labeled as "Hazardous Waste" and should list the contaminant, "(Phe13,Tyr19)-MCH".[1]
3. Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.[1]
-
Contact your institution's EHS department for pickup and disposal.[1]
Data Presentation: Chemical Inactivation Parameters
The following table summarizes the quantitative data for the recommended chemical inactivation protocol for liquid peptide waste.[1]
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide. |
| Waste-to-Reagent Ratio | 1:10 | Ensures a sufficient excess of the hydrolyzing agent for complete reaction. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams. |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling. |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations. |
Mandatory Visualizations
Disposal Workflow for (Phe13,Tyr19)-MCH Waste
Caption: Workflow for the proper disposal of (Phe13,Tyr19)-MCH waste.
References
Personal protective equipment for handling (Phe13,Tyr19)-MCH (human, mouse, rat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling (Phe13,Tyr19)-MCH (human, mouse, rat), a potent SLC-1 and S643b receptor ligand. Adherence to these protocols is essential for ensuring laboratory safety, maintaining peptide integrity, and promoting accurate research outcomes. While specific hazard data for this peptide is not fully established, it should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][3] Must meet appropriate national standards (e.g., ANSI Z87.1).[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1][4] Gloves should be inspected before use and changed immediately after contact with the peptide.[1] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for preserving the integrity and stability of (Phe13,Tyr19)-MCH.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
Ensure the product is correctly labeled.
Storage of Lyophilized Peptide:
-
Long-term storage: Store the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][6][7][8][9] For very long-term storage, -80°C is preferred.[5][6][9]
-
Moisture prevention: Peptides are often hygroscopic.[5] Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[5][8][9]
Reconstitution and Handling:
-
Work in a designated clean area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation or contamination.[3]
-
Use sterile, low-pH buffers or solvents for reconstitution to minimize contamination and aggregation.[6]
-
For peptides containing residues prone to oxidation (like Cys, Met, Trp), use oxygen-free buffers or add reducing agents.[5]
-
Sonication may help dissolve the peptide, but avoid excessive warming.[5]
Storage of Peptide in Solution:
-
Storing peptides in solution for long periods is not recommended due to limited shelf-life.[1][5][7]
-
If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5][7][8]
-
Solutions stored at -20°C should generally be used within a month, while those at -80°C may be stable for up to six months.[1]
Caption: A step-by-step workflow for the safe handling of (Phe13,Tyr19)-MCH.
Disposal Plan
Proper disposal of (Phe13,Tyr19)-MCH and associated contaminated materials is essential to prevent environmental release.
Waste Classification:
-
Most research peptides are classified as chemical waste.[3]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classification.[3]
Waste Segregation and Containerization:
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][3]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not mix with incompatible waste streams.[1]
-
Sharps: Needles and syringes must be disposed of in a dedicated sharps container.[3]
Final Disposal:
-
Never dispose of peptides or contaminated materials in the regular trash or down the drain.[10]
-
Follow your institution's guidelines for chemical waste disposal, which often involve a licensed hazardous waste disposal service.[10]
-
Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and method used.[3]
Emergency Procedures
In the event of an accidental spill or exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area immediately with soap and water.[4]
-
Eye Contact: Flush the eyes with water for at least 15 minutes.[3]
-
Spill Response: Use a designated spill kit and follow peptide-specific cleanup procedures.[3] Absorb any solution on sand or vermiculite, sweep up any powder, and place it in a closed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[4]
-
Reporting: Notify laboratory management and the EHS office to document the incident.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. intelligenthq.com [intelligenthq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
